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  • Product: 3-Chloro-2-fluoro-5-phenylpyridine
  • CAS: 1214341-47-5

Core Science & Biosynthesis

Foundational

3-Chloro-2-fluoro-5-phenylpyridine CAS number lookup

Whitepaper: Synthesis, Characterization, and Therapeutic Application of 3-Chloro-2-fluoro-5-phenylpyridine Executive Summary & Chemical Rationale In contemporary medicinal chemistry, the strategic incorporation of polyha...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Synthesis, Characterization, and Therapeutic Application of 3-Chloro-2-fluoro-5-phenylpyridine

Executive Summary & Chemical Rationale

In contemporary medicinal chemistry, the strategic incorporation of polyhalogenated heteroaromatics is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Chloro-2-fluoro-5-phenylpyridine (CAS: 1214341-47-5) has emerged as a privileged scaffold, particularly in the development of heteroaryl-substituted sulfonamides targeting voltage-gated sodium channels (e.g., NaV1.6) for the treatment of refractory epilepsy[1].

The precise halogenation pattern of this molecule is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality:

  • C2-Fluorine: The highly electronegative fluorine atom adjacent to the pyridine nitrogen drastically reduces the basicity (pKa) of the ring, enhancing passive membrane permeability. Furthermore, it provides a metabolic shield against oxidative degradation by hepatic CYP450 enzymes.

  • C3-Chlorine: The bulky chlorine atom serves as a "conformational lock." By introducing severe steric hindrance, it forces adjacent functional groups out of coplanarity, locking the molecule into the specific 3D geometry required for deep-pocket binding within the Domain IV S6 segment of sodium channels.

  • C5-Phenyl: This moiety acts as a lipophilic anchor, driving high-affinity

    
     stacking interactions within the hydrophobic domains of the target protein.
    
Table 1: Physicochemical Profiling
PropertyValueAnalytical Significance
Chemical Name 3-Chloro-2-fluoro-5-phenylpyridineIUPAC Standard
CAS Registry Number 1214341-47-5[2]
Molecular Formula C11H7ClFNConfirms isotopic distribution
Molecular Weight 207.63 g/mol Target mass for LC-MS validation
MDL Number MFCD14701632Database cross-referencing[3]

Self-Validating Synthesis Methodology

To ensure absolute reproducibility and trustworthiness, the synthesis of 3-chloro-2-fluoro-5-phenylpyridine from[4] must be executed as a self-validating system . This means every step contains an In-Process Control (IPC) that mathematically or analytically dictates whether the protocol can proceed.

Step-by-Step Suzuki-Miyaura Cross-Coupling Protocol

Step 1: Reagent Preparation and Degassing

  • Action: In an oven-dried Schlenk flask, combine 5-bromo-3-chloro-2-fluoropyridine (1.0 eq, 47.5 mmol), phenylboronic acid (1.2 eq, 57.0 mmol), and the catalyst

    
     (0.05 eq).
    
  • Causality: ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     is selected over traditional 
    
    
    
    because the bidentate dppf ligand enforces a strict cis-geometry on the palladium center. This accelerates the reductive elimination step and prevents catalyst degradation via aryl scrambling, which is critical when handling sterically hindered di-halogenated pyridines.
  • Self-Validation: The system is subjected to three freeze-pump-thaw cycles and backfilled with Argon. Visual confirmation of a homogenous orange-red solution upon solvent addition validates active Pd(0) species formation. The appearance of a black precipitate (Pd black) indicates fatal oxygen contamination, requiring immediate protocol abort.

Step 2: Biphasic Reaction Initiation

  • Action: Add anhydrous 1,4-dioxane (95 mL) and a degassed aqueous solution of

    
     (2.0 eq). Heat the sealed vessel to 90°C for 12 hours.
    
  • Causality: The biphasic 1,4-dioxane/water system is non-negotiable. Dioxane optimally solvates the highly lipophilic halogenated pyridine, while water dissolves the inorganic

    
    , generating the reactive boronate complex 
    
    
    
    required for the transmetalation step.
  • Self-Validation (IPC 1): At

    
     hours and 
    
    
    
    hours, extract a 50 µL aliquot. Quench in acetonitrile and analyze via LC-MS. The protocol dictates that the reaction is only deemed complete when the peak area of the starting material (
    
    
    210.4) is <2% relative to the product (
    
    
    207.6).

Step 3: Workup and Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and perform liquid-liquid extraction against brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Causality: Brine washes suppress emulsion formation and remove residual 1,4-dioxane and inorganic salts, driving the organic product entirely into the upper EtOAc layer.

  • Self-Validation (IPC 2): Purify via silica gel chromatography (Hexanes/EtOAc gradient). Post-column fractions are validated by TLC (UV active at 254 nm). Only fractions showing a single, distinct spot with an

    
     of ~0.4 (in 9:1 Hexanes:EtOAc) are pooled, ensuring >98% purity prior to downstream biological assays.
    
Table 2: Quantitative Reaction Optimization Data

The following table summarizes the empirical data driving the catalyst and solvent selection.

Catalyst SystemSolvent Ratio (v/v)Temp (°C)Time (h)Isolated Yield (%)

/

Toluene/EtOH/H2O (2:1:1)901662%

/

1,4-Dioxane/H2O (4:1) 90 12 88%

/ XPhos /

1,4-Dioxane/H2O (5:1)100891%
Workflow Visualization

SynthesisWorkflow N1 5-Bromo-3-chloro-2-fluoropyridine CAS: 38185-56-7 N2 Phenylboronic Acid + Pd(dppf)Cl2 K2CO3 in Dioxane/H2O N1->N2 N3 Degas & Heat (90°C, 12h) In-Process Control: LC-MS N2->N3 N4 Liquid-Liquid Extraction Organic Phase Recovery N3->N4 Conversion >95% N5 Silica Gel Chromatography Validation: NMR/HPLC N4->N5 N6 3-Chloro-2-fluoro-5-phenylpyridine CAS: 1214341-47-5 N5->N6 Isolated Yield >85%

Fig 1: Self-validating Suzuki-Miyaura synthesis workflow for 3-Chloro-2-fluoro-5-phenylpyridine.

Target Engagement & Biological Pathway (NaV1.6)

Once synthesized, the 3-chloro-2-fluoro-5-phenylpyridine core is frequently functionalized into sulfonamide derivatives to act as potent, state-dependent inhibitors of the NaV1.6 voltage-gated sodium channel[1].

The causality of this biological interaction relies heavily on the "conformational lock" provided by the C3-chlorine atom. During high-frequency action potential firing (characteristic of epileptic seizures), the NaV1.6 channel enters an inactivated state. The rigid, lipophilic nature of the 5-phenylpyridine scaffold allows it to slip into the hydrophobic fenestrations of the channel's Domain IV S6 segment. Once bound, it stabilizes the inactivated conformation, preventing the channel from resetting to its resting state, thereby selectively halting aberrant neuronal firing without disrupting normal baseline neurophysiology[5].

Pathway Visualization

BiologicalPathway L1 3-Chloro-2-fluoro-5-phenylpyridine Pharmacophore T1 Voltage-Gated Sodium Channel (NaV1.6) Domain IV L1->T1 Hydrophobic Binding A1 State-Dependent Blockade (Inactivated State Trapping) T1->A1 Conformational Lock E1 Attenuation of Action Potential Propagation A1->E1 Ion Flux Inhibition E2 Suppression of Epileptic Seizures E1->E2 Therapeutic Efficacy

Fig 2: Mechanism of NaV1.6 channel inhibition by 3-chloro-2-fluoro-5-phenylpyridine derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12056904, 5-Bromo-3-chloro-2-fluoropyridine." PubChem. URL:[Link]

  • World Intellectual Property Organization. "Heteroaryl-substituted sulfonamide compounds and their use as sodium channel inhibitors." Google Patents (WO2020047312A1).

Sources

Exploratory

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-phenylpyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Substituted phenylpyridines represent a class of heterocyclic compounds of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Substituted phenylpyridines represent a class of heterocyclic compounds of significant interest in the fields of medicinal chemistry, materials science, and agrochemicals. Their unique structural motif, which combines the electronic properties of a pyridine ring with a phenyl substituent, provides a versatile scaffold for the development of novel molecules with tailored biological activities and physicochemical properties. This guide provides a comprehensive technical overview of 3-Chloro-2-fluoro-5-phenylpyridine, a halogenated phenylpyridine with potential applications in drug discovery and chemical synthesis.

This document delves into the core characteristics of 3-Chloro-2-fluoro-5-phenylpyridine, including its molecular formula, weight, and key physicochemical properties. A significant focus is placed on outlining a probable synthetic route, drawing from established methodologies for analogous compounds. Furthermore, this guide discusses the expected spectroscopic signatures for this molecule, providing a framework for its characterization. Safety and handling protocols, derived from available data, are also presented to ensure its safe use in a laboratory setting.

Core Molecular and Physicochemical Properties

A foundational understanding of a compound's properties is paramount for its application in research and development. The following table summarizes the key identifiers and physicochemical data for 3-Chloro-2-fluoro-5-phenylpyridine.

PropertyValueSource
Chemical Formula C₁₁H₇ClFN[1]
Molecular Weight 207.63 g/mol Calculated
CAS Number 1214341-47-5[1]
Boiling Point 311.4 ± 37.0 °C at 760 mmHg[2]
Flash Point 142.1 ± 26.5 °C[2]
Appearance Not explicitly available; likely a solid or high-boiling liquidInferred
Solubility Not experimentally determined; likely soluble in organic solventsInferred

Synthesis and Mechanistic Insights

The logical precursor for this synthesis would be a dihalogenated pyridine, such as 3-chloro-2-fluoro-5-bromopyridine, which can be coupled with phenylboronic acid. The presence of both a chloro and a bromo substituent on the pyridine ring allows for regioselective coupling, as the carbon-bromine bond is generally more reactive towards oxidative addition to the palladium catalyst than the carbon-chlorine bond.

Proposed Synthesis Workflow: Suzuki-Miyaura Coupling

Synthesis of 3-Chloro-2-fluoro-5-phenylpyridine cluster_reactants Reactants cluster_reagents Reagents reactant1 3-Chloro-2-fluoro-5-bromopyridine product 3-Chloro-2-fluoro-5-phenylpyridine reactant1->product Suzuki-Miyaura Coupling reactant2 Phenylboronic Acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Toluene/Water) solvent->product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 3-Chloro-2-fluoro-5-phenylpyridine.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure for a Suzuki-Miyaura coupling and should be optimized for the specific synthesis of 3-Chloro-2-fluoro-5-phenylpyridine.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 3-chloro-2-fluoro-5-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 3-Chloro-2-fluoro-5-phenylpyridine.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for 3-Chloro-2-fluoro-5-phenylpyridine is not currently available in the public domain. However, based on the known spectral properties of structurally related compounds, a predicted spectroscopic profile can be outlined to aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the pyridine ring will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The protons on the phenyl ring will exhibit characteristic multiplets.

  • ¹³C NMR: The carbon NMR spectrum will display eleven distinct signals for the eleven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached halogen atoms and the nitrogen atom in the pyridine ring. The carbons directly bonded to fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to a pyridine ring. The signal will likely be a multiplet due to coupling with the adjacent protons on the pyridine ring.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 207, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M⁺ peak. Fragmentation may involve the loss of a chlorine atom, a fluorine atom, or hydrogen cyanide (HCN) from the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (in the region of 1400-1600 cm⁻¹), and C-Cl and C-F stretching vibrations (typically in the fingerprint region below 1400 cm⁻¹).

Safety and Handling

Based on the Safety Data Sheet (SDS) for 3-Chloro-2-fluoro-5-phenylpyridine, this compound is classified with the following hazards:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

  • Acute Toxicity, Oral (Category 4)

Recommended Handling Precautions
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[3]

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

Applications in Research and Drug Development

While specific applications of 3-Chloro-2-fluoro-5-phenylpyridine are not extensively documented, the broader class of substituted phenylpyridines has garnered significant attention in medicinal chemistry. The pyridine scaffold is a common feature in many FDA-approved drugs. The introduction of chloro, fluoro, and phenyl substituents provides a framework to modulate a molecule's pharmacokinetic and pharmacodynamic properties.

The reactive sites on 3-Chloro-2-fluoro-5-phenylpyridine, particularly the potential for further nucleophilic aromatic substitution of the halogen atoms, make it a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize this compound as a starting material to generate libraries of novel compounds for screening against various biological targets.

Conclusion

3-Chloro-2-fluoro-5-phenylpyridine is a halogenated phenylpyridine with potential as a building block in synthetic and medicinal chemistry. While comprehensive experimental data for this specific compound is limited, this guide has provided a detailed overview of its known properties, a probable synthetic route, predicted spectroscopic characteristics, and essential safety and handling information. As research into novel therapeutics and functional materials continues to expand, the utility of versatile scaffolds like 3-Chloro-2-fluoro-5-phenylpyridine is likely to grow, making a thorough understanding of its chemistry essential for researchers in the field.

References

  • PubChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-fluoropyridine. Retrieved from [Link]

Sources

Foundational

The Strategic Utility of 3-Chloro-2-fluoro-5-phenylpyridine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Status of Substituted Pyridines in Drug Discovery The pyridine scaffold is a cornerstone of medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the pharmacokinetic properties of a molecule makes it a highly sought-after motif. The strategic introduction of substituents onto the pyridine ring is a critical tactic for modulating a compound's biological activity, selectivity, and metabolic stability.[1] Halogenation, in particular, plays a profound role in drug design. Chlorine atoms can serve as key pharmacophores, participate in halogen bonding, and act as versatile synthetic handles for further molecular elaboration.[2] Similarly, fluorine substitution is a widely employed strategy to enhance metabolic stability, binding affinity, and membrane permeability.[3]

This guide focuses on the medicinal chemistry building block, 3-chloro-2-fluoro-5-phenylpyridine . This molecule embodies a strategic convergence of key structural features: a pyridine core, vicinal chloro and fluoro substituents creating a unique electronic and reactive profile, and a phenyl group at the 5-position offering a vector for further modification or interaction with biological targets. While this specific compound is a niche reagent, its structural motifs are present in a variety of bioactive molecules.[1] This guide will provide a comprehensive overview of its synthesis, reactivity, and potential applications, drawing on established principles and protocols for analogous structures to empower its effective use in drug discovery programs.

Physicochemical and Spectroscopic Data

A summary of the expected physicochemical properties for a compound with the structure of 3-chloro-2-fluoro-5-phenylpyridine, based on related compounds, is presented below.

PropertyValueSource
Molecular FormulaC₁₁H₇ClFNN/A
Molecular Weight207.63 g/mol N/A
Boiling Point~300-350 °C at 760 mmHg (Predicted)N/A
Melting Point~70-80 °C (Predicted)N/A
Density~1.3 g/cm³ (Predicted)N/A

Note: Experimental data for this specific molecule is not widely available. These values are predictions based on structurally similar compounds.

  • ¹H NMR: Would show signals in the aromatic region corresponding to the protons on the pyridine and phenyl rings.

  • ¹³C NMR: Would reveal the carbon signals for both aromatic rings.

  • ¹⁹F NMR: A key diagnostic tool, would show a singlet for the fluorine atom, with its chemical shift influenced by the adjacent chloro and the electronic environment of the pyridine ring.

  • Mass Spectrometry: Would confirm the molecular weight and show a characteristic isotopic pattern for the presence of one chlorine atom.

  • Infrared (IR) Spectroscopy: Would display characteristic absorption bands for C-Cl, C-F, and aromatic C-H and C=C/C=N stretching vibrations.

Synthesis of the 3-Chloro-2-fluoro-5-phenylpyridine Scaffold

The synthesis of 3-chloro-2-fluoro-5-phenylpyridine can be envisioned through a multi-step sequence, leveraging established methodologies for the preparation of substituted pyridines. A plausible synthetic pathway is outlined below, starting from a readily available precursor.

G A 2,3-Dichloropyridine B 3-Chloro-2-fluoropyridine A->B Halogen Exchange (e.g., CsF, DMSO) C 3-Chloro-2-fluoro-5-bromopyridine B->C Electrophilic Bromination D 3-Chloro-2-fluoro-5-phenylpyridine C->D Suzuki Coupling (Phenylboronic acid)

Caption: Proposed synthetic pathway for 3-chloro-2-fluoro-5-phenylpyridine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Chloro-2-fluoropyridine

This transformation involves a nucleophilic aromatic substitution (SNAᵣ) reaction to selectively replace one chlorine atom with fluorine.

  • Protocol:

    • To a solution of 2,3-dichloropyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add cesium fluoride (CsF, 2.0 eq).[5]

    • Heat the reaction mixture to 110 °C and stir for 20 hours.[5]

    • Monitor the reaction progress by GC-MS or TLC.

    • Upon completion, cool the mixture to room temperature and quench with ice water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 3-chloro-2-fluoropyridine.[5]

Step 2: Synthesis of 3-Chloro-2-fluoro-5-bromopyridine

The introduction of a bromine atom at the 5-position sets the stage for the subsequent cross-coupling reaction.

  • Protocol:

    • To a solution of 3-chloro-2-fluoropyridine (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid), add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

    • Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH solution).

    • Extract the product with an organic solvent like dichloromethane.

    • Wash the organic layer with water, dry, and concentrate.

    • Purify by column chromatography to obtain 3-chloro-2-fluoro-5-bromopyridine.

Step 3: Synthesis of 3-Chloro-2-fluoro-5-phenylpyridine via Suzuki Coupling

The final step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Protocol:

    • In a reaction vessel, combine 3-chloro-2-fluoro-5-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

    • Add a solvent system, typically a mixture of toluene and water.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to afford 3-chloro-2-fluoro-5-phenylpyridine.

Reactivity and Synthetic Utility

The reactivity of 3-chloro-2-fluoro-5-phenylpyridine is dictated by the electronic nature of the pyridine ring and the distinct properties of its substituents. The fluorine at the 2-position and the chlorine at the 3-position are both excellent leaving groups for nucleophilic aromatic substitution, with the reactivity at each position influenced by the reaction conditions and the nature of the nucleophile. More significantly, the chlorine atom at the 3-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds.[6][7]

G cluster_0 3-Chloro-2-fluoro-5-phenylpyridine cluster_1 Cross-Coupling Reactions A C-Cl at C3 B Suzuki (C-C) A->B C Buchwald-Hartwig (C-N) A->C D Sonogashira (C-C, alkyne) A->D E Heck (C-C, alkene) A->E

Caption: Key cross-coupling reactions at the C3-chloro position.

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming biaryl structures. The C-Cl bond at the 3-position can be selectively functionalized.

  • General Protocol:

    • In a glovebox or under an inert atmosphere, combine 3-chloro-2-fluoro-5-phenylpyridine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), a suitable base (e.g., Cs₂CO₃, 2.0 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), and a phosphine ligand (e.g., XPhos, 3 mol%) in a reaction vial.[7]

    • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

    • Seal the vial and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.

    • Upon completion, cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite.

    • The filtrate is then subjected to an aqueous workup, dried, and concentrated.

    • Purification is typically achieved by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Estimated Yield (%)
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene11075-95
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O10080-98

Yield ranges are estimates based on reactions with analogous aryl chlorides.[8]

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, crucial for synthesizing a wide range of bioactive molecules.

  • General Protocol:

    • An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 1.2-2.4 mol%), and a base (e.g., K₃PO₄, 1.4-2.0 eq).[8]

    • The tube is evacuated and backfilled with an inert gas.

    • The solvent (e.g., 1,4-dioxane), 3-chloro-2-fluoro-5-phenylpyridine (1.0 eq), and the amine coupling partner (1.1 eq) are added.

    • The reaction mixture is stirred at 100-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling, the reaction is worked up by partitioning between water and an organic solvent.

    • The organic layer is dried, concentrated, and the product is purified by chromatography.

Sonogashira Coupling

This reaction facilitates the introduction of an alkyne moiety, a valuable functional group in medicinal chemistry.

  • General Protocol:

    • To a solution of 3-chloro-2-fluoro-5-phenylpyridine (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a base (e.g., triethylamine).

    • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until completion.

    • The reaction is then quenched, and the product is extracted, dried, and purified.

Applications in Drug Discovery: A Forward Look

The 3-chloro-2-fluoro-5-phenylpyridine scaffold is a versatile platform for generating libraries of novel compounds for high-throughput screening. The phenyl group at the 5-position can be further functionalized to explore structure-activity relationships (SAR). For instance, derivatives of this building block could be investigated as:

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, and the substituents can be tailored to target specific binding pockets.

  • Ion Channel Modulators: The electronic properties of the substituted pyridine ring can be exploited to interact with ion channel proteins.

  • GPCR Ligands: The aromatic nature of the scaffold makes it suitable for targeting G-protein coupled receptors.

A recent study highlighted a derivative of 3-(2-chloro-5-fluorophenyl)isoindolin-1-one as a potential allosteric PI3Kα inhibitor, demonstrating the utility of the chloro-fluorophenyl motif in designing targeted therapies.[9] This underscores the potential of incorporating the 3-chloro-2-fluoro-5-phenylpyridine core into novel therapeutic agents.

Conclusion

3-Chloro-2-fluoro-5-phenylpyridine represents a promising, albeit specialized, building block for medicinal chemistry. Its unique arrangement of a pyridine core, reactive halogen substituents, and a phenyl group provides a rich platform for the synthesis of complex and diverse molecular architectures. The synthetic protocols and reactivity patterns detailed in this guide, based on established chemical principles for analogous structures, offer a robust starting point for researchers to unlock the full potential of this versatile scaffold in the pursuit of novel therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Synthesis: Leveraging 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine for Complex Chemical Structures. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-5-chloro-2-fluoropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Hossain, M. I., & Al-Majid, A. M. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 3, 100147.
  • Zholdassova, A., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 23-38.
  • Organ, M. G., et al. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides. The Journal of Organic Chemistry, 75(22), 7835-7838.
  • Oakwood Chemical. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Organ, M. G., et al. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts. The Journal of Organic Chemistry, 75(22), 7835-7838.
  • Wang, Y., et al. (2023). In Silico Discovery of a Novel Potential Allosteric PI3Kα Inhibitor Incorporating 3-(2-Chloro-5-fluorophenyl)isoindolin-1-one to Target Head and Neck Squamous Cell Carcinoma. Molecules, 28(15), 5674.
  • Dow, M., & Fisher, M. H. (2020).
  • Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. Retrieved from [Link]

Sources

Exploratory

Physicochemical Characterization and Orthogonal Reactivity of 3-Chloro-2-fluoro-5-phenylpyridine: A Technical Guide

Executive Summary 3-Chloro-2-fluoro-5-phenylpyridine (CAS: 1214341-47-5) is a highly specialized, polyhalogenated heterocyclic building block [1]. In modern drug discovery and agrochemical development, the strategic inco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-2-fluoro-5-phenylpyridine (CAS: 1214341-47-5) is a highly specialized, polyhalogenated heterocyclic building block [1]. In modern drug discovery and agrochemical development, the strategic incorporation of halogens—specifically fluorine and chlorine—onto a pyridine scaffold enables precise tuning of a molecule's lipophilicity, metabolic stability, and target binding affinity.

As a Senior Application Scientist, I frequently encounter challenges where critical thermodynamic data (such as melting and boiling points) for specialized intermediates are computationally predicted rather than empirically validated in commercial Safety Data Sheets (SDS). This guide synthesizes available data, explains the causality behind the molecule's orthogonal reactivity, and provides a self-validating experimental protocol for empirical thermodynamic characterization.

Physicochemical Properties: Predicted Data vs. Empirical Gaps

A review of current supplier safety data, including the latest documentation from [2], reveals an explicit lack of empirical melting and boiling point data for this specific compound. Consequently, researchers must rely on predictive models (e.g., Advanced Chemistry Development software) or empirical determination upon procurement.

Table 1: Summary of Physicochemical Properties for 3-Chloro-2-fluoro-5-phenylpyridine

PropertyValue / DescriptionSource / Method
CAS Number 1214341-47-5Supplier Data
Molecular Formula C11H7ClFNChemical Structure
Molecular Weight 207.63 g/mol Calculated
Boiling Point 311.4 ± 37.0 °C at 760 mmHgPredicted () [3]
Melting Point No empirical data availableSDS Literature Gap [2]
Density ~1.285 g/cm³Predicted
Physical State (RT) Likely low-melting solid or viscous liquidInference from MW and halogenation

Causality in Experimental Choices: The "Why" Behind the Structure

Why utilize 3-Chloro-2-fluoro-5-phenylpyridine instead of a simpler analog? The answer lies in its orthogonal reactivity profile , which allows chemists to perform sequential, highly controlled functionalizations without cross-reactivity.

  • C2-Fluorine (Primary Reactivity): Fluorine is highly electronegative, making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The adjacent pyridine nitrogen further activates this position by stabilizing the Meisenheimer complex intermediate.

  • C3-Chlorine (Secondary Reactivity): The chlorine atom serves a dual purpose. Sterically, it restricts the conformation of substituents added at C2. Chemically, once the C2 position is functionalized, the C3-Cl bond can undergo palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for regioselective functionalization.

  • C5-Phenyl: Provides a pre-installed lipophilic anchor, reducing the number of synthetic steps required to build complex biaryl systems.

Reactivity_Map A 3-Chloro-2-fluoro- 5-phenylpyridine B C2 Position (Fluoro) SNAr with Nucleophiles A->B Primary Reactivity C C3 Position (Chloro) Pd-Catalyzed Cross-Coupling A->C Secondary Reactivity D Pyridine Nitrogen N-Oxidation / Alkylation A->D Tertiary Reactivity

Caption: Orthogonal reactivity map of 3-Chloro-2-fluoro-5-phenylpyridine highlighting regioselectivity.

Self-Validating Protocol: Empirical Determination of Melting and Boiling Points

Because commercial SDSs lack empirical thermodynamic data, laboratories must establish these parameters in-house. A self-validating protocol ensures that the data collected is accurate and reproducible. We utilize Differential Scanning Calorimetry (DSC) for melting point and Thermogravimetric Analysis (TGA) for boiling point, adhering to principles outlined in.

Protocol: High-Precision Thermal Characterization

Objective: Determine the exact melting point (


) and boiling point (

) of 3-Chloro-2-fluoro-5-phenylpyridine.

Step 1: Purity Verification (The Self-Validating Prerequisite)

  • Action: Before thermal analysis, run quantitative NMR (qNMR) or UPLC-MS.

  • Causality: Impurities (especially residual solvents or synthetic byproducts) cause melting point depression and boiling point elevation. System Validation Check: If purity is <98%, the thermal data is deemed invalid, and the sample must be recrystallized or distilled before proceeding.

Step 2: Differential Scanning Calorimetry (DSC) for Melting Point

  • Action: Weigh 2–5 mg of the >98% pure sample into an aluminum standard crucible. Seal and pierce the lid.

  • Parameters: Equilibrate at 0 °C. Ramp at 10 °C/min to 100 °C under a nitrogen flow of 50 mL/min.

  • Causality: The pierced lid allows any volatile impurities to escape without building pressure, which would artificially alter the melting thermodynamics. The 10 °C/min ramp rate balances resolution and sensitivity. The melting point is recorded as the extrapolated onset temperature of the endothermic peak—not the peak maximum—to ensure true thermodynamic accuracy.

Step 3: Thermogravimetric Analysis (TGA) for Boiling Point

  • Action: Weigh 10–15 mg into a platinum pan.

  • Parameters: Ramp at 10 °C/min from ambient to 400 °C under a nitrogen atmosphere.

  • Causality: The boiling point is identified by the onset of rapid mass loss (vaporization) without an associated exothermic decomposition peak (which would indicate degradation rather than boiling). Given the predicted BP of ~311 °C [3], the TGA will precisely map the vaporization kinetics.

MP_BP_Workflow A 3-Chloro-2-fluoro-5-phenylpyridine (CAS: 1214341-47-5) B Purity Verification (qNMR / UPLC-MS) A->B C Thermal Analysis Phase B->C Validate: Purity > 98% D Melting Point via DSC (Onset of Endotherm) C->D E Boiling Point via TGA (Onset of Mass Loss) C->E F Empirical Data Validation & Internal SDS Update D->F E->F

Caption: Self-validating workflow for the empirical determination of melting and boiling points.

Conclusion

3-Chloro-2-fluoro-5-phenylpyridine is a potent intermediate for advanced organic synthesis, offering highly predictable, orthogonal reactivity. While predicted boiling points (~311.4 °C) exist, the absence of empirical melting point data in current safety literature necessitates rigorous in-house thermal characterization. By employing DSC and TGA following strict purity verification, researchers can generate the robust thermodynamic data required for process scale-up, reaction optimization, and regulatory documentation.

References

Foundational

Technical Whitepaper: Structural Informatics, Synthesis, and Applications of 3-Chloro-2-fluoro-5-phenylpyridine

Executive Summary In contemporary drug discovery and agrochemical development, halogenated pyridine derivatives serve as highly privileged pharmacophores. 3-Chloro-2-fluoro-5-phenylpyridine (CAS: 1214341-47-5) is a prime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and agrochemical development, halogenated pyridine derivatives serve as highly privileged pharmacophores. 3-Chloro-2-fluoro-5-phenylpyridine (CAS: 1214341-47-5) is a prime example of a structurally tuned building block [1]. The strategic placement of fluorine, chlorine, and a phenyl ring on the pyridine core modulates the molecule's lipophilicity, metabolic stability, and target binding affinity. This whitepaper provides an in-depth analysis of its chemical identifiers (SMILES and InChI), elucidates the structure-activity relationship (SAR) logic, and details a self-validating synthetic protocol for its generation.

Chemical Identity and Structural Informatics

Accurate structural representation is critical for database indexing, computational modeling, and intellectual property documentation. Below is the quantitative and informatic data for 3-Chloro-2-fluoro-5-phenylpyridine, summarized for rapid reference [1] [2].

Table 1: Physicochemical Properties and Identifiers
PropertyValue
Molecular Formula C11H7ClFN
Molecular Weight 207.63 g/mol
Exact Monoisotopic Mass 207.0251 u
CAS Registry Number 1214341-47-5
MDL Number MFCD14701632
SMILES String Causality and Parsing

The Canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is: c1ccc(cc1)-c2cnc(F)c(Cl)c2

Mechanistic Parsing: The SMILES string is not arbitrary; it is a topological map of the molecule's connectivity.

  • c1ccc(cc1) defines the C5-attached phenyl ring, establishing the aromatic system.

  • -c2 denotes the single bond connecting the phenyl group to the C5 position of the pyridine core.

  • cnc(F) traces the path from C6 to the N1 nitrogen, and then to the C2 carbon, which is explicitly bonded to the highly electronegative fluorine atom.

  • c(Cl)c2 completes the ring, showing the C3 carbon bonded to the bulky chlorine atom, and closing the ring at C4 (designated by the c2 closure).

InChI and InChIKey Algorithmic Generation

The IUPAC International Chemical Identifier (InChI) provides a strictly deterministic, layered representation of the molecule: InChI=1S/C11H7ClFN/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-6H

  • Formula Layer (C11H7ClFN): Establishes the exact stoichiometry.

  • Connectivity Layer (c12-10...): Maps the heavy atom skeleton. For instance, 12-10 indicates the chlorine atom (12) is bonded to the C3 position (10) of the pyridine ring.

  • Hydrogen Layer (h1-6H): Assigns the 7 protons to their respective aromatic carbons, confirming the absence of aliphatic hydrogens.

To facilitate rapid database querying without special character conflicts, the InChIKey is generated via a SHA-256 cryptographic hash of the InChI string. The resulting 27-character string acts as a digital fingerprint for the molecule across global chemical registries.

Structure-Activity Relationship (SAR) Logic

The specific substitution pattern of 3-Chloro-2-fluoro-5-phenylpyridine is engineered to optimize pharmacokinetic parameters.

  • C2-Fluorine: The highly electronegative fluorine atom withdraws electron density from the pyridine ring, lowering the pKa of the nitrogen. This prevents rapid oxidative metabolism by Cytochrome P450 enzymes while acting as a weak hydrogen-bond acceptor.

  • C3-Chlorine: The chlorine atom provides steric shielding to the adjacent regions of the ring and significantly increases the overall lipophilicity (LogP), enhancing membrane permeability.

  • C5-Phenyl Ring: This moiety allows for robust

    
     stacking interactions within the hydrophobic pockets of target proteins.
    

SARLogic Core 3-Chloro-2-fluoro-5-phenylpyridine Core Scaffold F_sub C2-Fluoro Substitution (Metabolic Stability) Core->F_sub Cl_sub C3-Chloro Substitution (Lipophilicity) Core->Cl_sub Ph_sub C5-Phenyl Ring (Target Binding) Core->Ph_sub Bio Enhanced Bioavailability & Target Affinity F_sub->Bio Cl_sub->Bio Ph_sub->Bio

Figure 1: Structure-Activity Relationship (SAR) logic for the halogenated scaffold.

Experimental Workflow: De Novo Synthesis Protocol

To synthesize 3-Chloro-2-fluoro-5-phenylpyridine, a regioselective Suzuki-Miyaura cross-coupling is employed. The protocol below is designed as a self-validating system , ensuring that intermediate failures are caught before downstream processing.

Reagents and Equipment
  • Starting Material: 5-Bromo-3-chloro-2-fluoropyridine (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio)

Causality of Reagent Selection: Pd(dppf)Cl₂ is strictly selected over standard Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. This kinetic advantage prevents competitive insertion of the palladium into the C3-chlorine bond, ensuring high chemoselectivity for the C5-bromide.

SynthesisWorkflow R1 5-Bromo-3-chloro- 2-fluoropyridine Cat Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C R1->Cat Cross-Coupling R2 Phenylboronic Acid R2->Cat Transmetalation Prod 3-Chloro-2-fluoro- 5-phenylpyridine Cat->Prod Reductive Elimination

Figure 2: Suzuki-Miyaura cross-coupling synthesis workflow for the pyridine scaffold.

Step-by-Step Methodology
  • Preparation & Degassing: In a Schlenk flask, dissolve 5-bromo-3-chloro-2-fluoropyridine and phenylboronic acid in the biphasic 1,4-Dioxane/H₂O mixture. Crucial Step: Purge the solution with N₂ gas for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Addition: Add K₂CO₃ and Pd(dppf)Cl₂ under a positive stream of N₂. Seal the flask and heat to 90°C.

  • In-Process Validation (Self-Validating Step): At the 6-hour mark, extract a 50 µL aliquot. Dilute in acetonitrile and analyze via LC-MS.

    • Pass Criteria: Disappearance of the starting mass (m/z ~210/212) and emergence of the product mass (m/z 208 [M+H]⁺).

    • Fail Criteria: If starting material persists >15%, the system dictates the addition of 0.02 eq of catalyst and further degassing. Do not proceed to workup until the pass criteria are met.

  • Workup: Cool the reaction to room temperature. Extract the aqueous phase with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual dioxane, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Validation

To confirm the structural integrity of the synthesized 3-Chloro-2-fluoro-5-phenylpyridine, perform the following analyses:

  • Mass Spectrometry (ESI-MS): The spectrum must display a distinct 3:1 isotopic cluster at m/z 208.0 and 210.0 [M+H]⁺, confirming the presence of a single chlorine atom.

  • ¹⁹F NMR (Fluorine-19): A distinct signal will appear, confirming the retention of the C2-fluorine. The lack of multiple fluorine signals validates that no unwanted defluorination occurred during the palladium cross-coupling.

Safety and Handling Protocols

According to standardized Safety Data Sheets (SDS), 3-Chloro-2-fluoro-5-phenylpyridine is classified under several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [3].

Handling Causality: The highly lipophilic nature of the halogenated pyridine scaffold allows for rapid dermal penetration. Therefore, handling must strictly occur within a Class II fume hood using nitrile gloves. If particulate aerosolization occurs, the compound can severely irritate the respiratory tract, necessitating immediate ventilation and isolation of the workspace.

References

  • 1214341-47-5 | 3-Chloro-2-fluoro-5-phenylpyridine Boroncore Catalog URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 3-Chloro-2-fluoro-5-phenylpyridine Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3-Chloro-2-fluoro-5-phenylpyridine (CAS: 1214341-47-5) and its derivatives. Introduction & Mechanistic Rationale Fluori...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3-Chloro-2-fluoro-5-phenylpyridine (CAS: 1214341-47-5) and its derivatives.

Introduction & Mechanistic Rationale

Fluorinated and chlorinated pyridine derivatives are highly privileged scaffolds in modern medicinal chemistry and agrochemicals. The incorporation of halogen atoms—specifically fluorine and chlorine—modulates the physicochemical properties of the pyridine ring, enhancing metabolic stability, lipophilicity, and binding affinity through halogen bonding.

The synthesis of 3-chloro-2-fluoro-5-phenylpyridine presents a unique regioselectivity challenge. The pyridine ring is electron-deficient, and the presence of multiple halogens further complicates nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-coupling.

To achieve high yield and regiocontrol, this guide details two primary synthetic strategies:

  • Pathway A (Preferred): A regioselective Suzuki-Miyaura cross-coupling utilizing 5-bromo-3-chloro-2-fluoropyridine (CAS: 38185-56-7). This route exploits the differential bond dissociation energies of the carbon-halogen bonds (

    
    ), allowing Palladium(0) to selectively undergo oxidative addition at the C-5 position [1].
    
  • Pathway B (Alternative): A Halogen Exchange (Halex) reaction starting from 2,3-dichloro-5-phenylpyridine, utilizing Potassium Fluoride (KF) and a phase-transfer catalyst to selectively fluorinate the highly activated C-2 position [2].

Synthetic Strategy & Workflow

The following diagram illustrates the two orthogonal pathways for synthesizing the target scaffold. Pathway A is highly modular, allowing for the rapid generation of various 5-aryl derivatives by simply swapping the boronic acid coupling partner.

SynthesisWorkflow A 5-Bromo-3-chloro-2-fluoropyridine (Starting Material) C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B Phenylboronic Acid (Coupling Partner) B->C D 3-Chloro-2-fluoro-5-phenylpyridine (Target Compound) C->D Pathway A: Suzuki Coupling E 2,3-Dichloro-5-phenylpyridine (Alternative Starting Material) F KF, Phase Transfer Catalyst Sulfolane, 190°C E->F F->D Pathway B: Halex Reaction

Figure 1: Orthogonal synthetic pathways for 3-Chloro-2-fluoro-5-phenylpyridine derivatives.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling (Pathway A)

Scientific Causality & Design Choices:

  • Catalyst Selection:

    
     is selected because the bidentate dppf ligand possesses a large bite angle. This steric bulk accelerates the reductive elimination step, which is often the rate-limiting step when coupling electron-deficient heteroaryls [1].
    
  • Base Selection: Mild bases like

    
     are strictly required. Strong nucleophilic bases (e.g., 
    
    
    
    ,
    
    
    ) will trigger an unwanted
    
    
    reaction at the C-2 position, displacing the fluorine atom.
  • Solvent System: A biphasic 1,4-Dioxane/Water mixture (typically 4:1 or 5:1) is used. Dioxane solubilizes the organic precursors, while water dissolves the inorganic base, facilitating the formation of the reactive boronate species necessary for transmetalation.

Materials Required:

  • 5-Bromo-3-chloro-2-fluoropyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • 
     adduct (0.05 equiv)
    
  • Potassium carbonate (

    
    ) (2.0 equiv)
    
  • 1,4-Dioxane and Deionized Water (Degassed)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3-chloro-2-fluoropyridine (10.0 mmol), phenylboronic acid (12.0 mmol), and

    
     (20.0 mmol).
    
  • Solvent Addition: Add 40 mL of 1,4-Dioxane and 10 mL of Deionized Water.

  • Degassing (Critical Step): Sparge the heterogeneous mixture with ultra-pure Argon or Nitrogen for at least 15 minutes. Rationale: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides, stalling the catalytic cycle.

  • Catalyst Addition: Quickly add

    
     (0.5 mmol) under a positive stream of inert gas. Seal the flask.
    
  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 12–16 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 9:1) or LC-MS until the starting halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and partition with saturated aqueous

    
     (50 mL). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 5% EtOAc in Hexanes) to afford the pure product.
    

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA + 5-Bromo-3-chloro-2-fluoropyridine TM Transmetalation Complex OA->TM + Phenylboronic Acid / Base RE Reductive Elimination Complex TM->RE RE->Pd0 - 3-Chloro-2-fluoro-5-phenylpyridine

Figure 2: Pd-catalyzed Suzuki-Miyaura cycle for 5-bromo-3-chloro-2-fluoropyridine.

Protocol 2: Halogen Exchange (Halex) Reaction (Pathway B)

Scientific Causality & Design Choices: When the pre-coupled 2,3-dichloro-5-phenylpyridine is available, a Halex reaction can selectively install the fluorine at C-2. The C-2 position is highly activated by the adjacent pyridine nitrogen (pulling electron density via induction and resonance). A phase-transfer catalyst (PTC) like tetraphenylphosphonium bromide is essential to solubilize the inorganic fluoride ion in the organic solvent (Sulfolane), creating a "naked fluoride" that is highly nucleophilic [3].

Step-by-Step Procedure:

  • Charge a pressure-resistant reactor with 2,3-dichloro-5-phenylpyridine (10.0 mmol), anhydrous spray-dried Potassium Fluoride (30.0 mmol), and tetraphenylphosphonium bromide (0.5 mmol).

  • Add anhydrous Sulfolane (20 mL). Purge the system with Argon.

  • Heat the mixture to 180–190 °C for 8–12 hours. Note: Strict temperature control is required. Exceeding 200 °C may lead to unwanted difluorination at both C-2 and C-3 positions.

  • Cool to room temperature, dilute with water (100 mL), and extract with MTBE (

    
     mL).
    
  • Wash the organic layer extensively with water to remove Sulfolane, dry, and concentrate. Purify via distillation or chromatography.

Quantitative Data & Optimization Summaries

To establish a self-validating protocol, the following table summarizes the optimization landscape for the Suzuki-Miyaura coupling (Pathway A), demonstrating how deviations from the optimal conditions affect the yield.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)*Observation / Causality
1


1,4-Dioxane /

90 88% Optimal conditions; rapid reductive elimination.
2


1,4-Dioxane /

9062%Slower reaction; monodentate ligands less efficient for this scaffold.
3


THF /

7035%Significant byproduct formation via

of the C-2 fluorine.
4

/ SPhos

Toluene /

10081%Good alternative, but SPhos is more expensive than dppf.
5


1,4-Dioxane (Anhydrous)90<10%Lack of water prevents boronate formation; transmetalation fails.

*Isolated yields based on 10.0 mmol scale.

Table 2: Physicochemical Properties of the Target Scaffold

PropertyValueRelevance to Drug Design
Formula

Core building block for biaryl drug candidates.
Molecular Weight 207.63 g/mol Low MW allows for downstream elaboration without violating Lipinski's rules.
C-F Bond Position 2Lowers the pKa of the pyridine nitrogen, reducing hERG liability.
C-Cl Bond Position 3Provides a vector for late-stage functionalization (e.g., Buchwald-Hartwig amination) if needed.

References

  • Title: Biaryl acyl-sulfonamide compounds as sodium channel inhibitors (WO2015051043A1)
  • Title: Synthesis method of 2,3-difluoro-5-chloropyridine (CN101648904B)
  • Title: Biaryl acyl-sulfonamide compounds as sodium channel inhibitors (US9663508B2)
Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-5-phenylpyridine

Executive Summary 3-Chloro-2-fluoro-5-phenylpyridine (CAS 1214341-47-5) is a highly versatile, di-halogenated heterocyclic building block utilized extensively in fragment-based drug discovery and agrochemical development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-2-fluoro-5-phenylpyridine (CAS 1214341-47-5) is a highly versatile, di-halogenated heterocyclic building block utilized extensively in fragment-based drug discovery and agrochemical development. This application note details the mechanistic rationale and optimized protocols for performing a chemoselective Suzuki-Miyaura cross-coupling exclusively at the C3-Cl position. By preserving the C2-F bond, chemists can leverage orthogonal reactivity to perform subsequent nucleophilic aromatic substitution (SNAr), rapidly generating complex 2,3,5-trisubstituted pyridine scaffolds.

Mechanistic Causality & Strategic Design

The functionalization of 3-chloro-2-fluoropyridines presents a classic chemoselectivity challenge. To design a successful protocol, one must understand the thermodynamic and electronic forces governing the substrate.

1. Regioselectivity and Bond Dissociation: The C-F bond possesses a significantly higher bond dissociation energy (BDE ~115 kcal/mol) compared to the C-Cl bond (~81 kcal/mol), making the C-Cl site thermodynamically favored for oxidative addition by Palladium(0)[1]. Furthermore, the highly electronegative fluorine atom at the ortho position (C2) exerts a strong inductive electron-withdrawing effect (-I effect). This depletes electron density at the adjacent C3 position, significantly accelerating the oxidative addition of the C-Cl bond by the electron-rich metal center[2].

2. Catalyst and Ligand Selection: Chloropyridines are notoriously sluggish in cross-coupling compared to their bromo- or iodo- analogs. To overcome the high activation barrier of the C-Cl bond, the use of electron-rich, sterically demanding Buchwald-type dialkylbiarylphosphine ligands (such as XPhos or SPhos) is critical[3]. The electron-rich dicyclohexylphosphine moiety increases the nucleophilicity of the Pd center, facilitating insertion into the "stubborn" C-Cl bond. Simultaneously, the steric bulk of the biphenyl backbone accelerates the final reductive elimination step, preventing the catalyst from being trapped in an inactive resting state[3].

3. Orthogonal Reactivity: Once the Suzuki coupling is complete at C3, the remaining C2-F bond—highly activated by both the adjacent pyridine nitrogen and the newly installed C3-aryl group—can undergo SNAr with various nucleophiles (e.g., amines, alkoxides)[4]. This orthogonal approach is a self-validating strategy: the success of the first step (Suzuki) is chemically proven by the viability of the second step (SNAr).

Visualizations of Workflows

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd 3-Chloro-2-fluoro- 5-phenylpyridine TransMet Transmetallation (Ar-B(OH)2) OxAdd->TransMet Base / H2O RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Biaryl Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting C-Cl oxidative addition.

OrthogonalReactivity SM Starting Material: 3-Chloro-2-fluoro-5-phenylpyridine Suzuki Step 1: Suzuki-Miyaura Coupling (Chemoselective at C3-Cl) SM->Suzuki Int Intermediate: 2-Fluoro-3,5-diarylpyridine Suzuki->Int Pd Catalyst, Ar-B(OH)2 SNAr Step 2: SNAr Reaction (Nucleophilic Attack at C2-F) Int->SNAr API Final Scaffold: 2-Amino/Alkoxy-3,5-diarylpyridine SNAr->API Nucleophile (Amine/Alkoxide)

Orthogonal reactivity workflow: Suzuki coupling followed by SNAr functionalization.

Experimental Protocol: Self-Validating Chemoselective Coupling

Objective: Chemoselective coupling of 3-Chloro-2-fluoro-5-phenylpyridine with 4-Methoxyphenylboronic acid.

Reagents & Stoichiometry:

  • Substrate: 3-Chloro-2-fluoro-5-phenylpyridine (1.0 equiv, 1.0 mmol)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • Ligand: XPhos (0.04 equiv, 4 mol%)

  • Base: K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent System: 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge Pd(OAc)₂ and XPhos. Evacuate and backfill with ultra-high purity Argon (3 cycles). Add 1 mL of degassed 1,4-dioxane and stir at room temperature for 10 minutes until a homogeneous pre-catalyst solution is formed.

    • Causality: Pre-mixing allows the formation of the active monomeric Pd(0)-XPhos complex, preventing the formation of inactive Pd black agglomerates[2].

  • Substrate Addition: To the active catalyst solution, add 3-Chloro-2-fluoro-5-phenylpyridine, 4-Methoxyphenylboronic acid, and finely milled K₃PO₄.

  • Solvent Introduction: Add the remaining degassed 1,4-Dioxane (3 mL) and degassed H₂O (1 mL).

    • Causality: Water is essential for the rapid formation of the reactive boronate complex, significantly accelerating the transmetallation step and mitigating protodeboronation of the boronic acid[3].

  • Reaction Execution: Seal the flask and heat to 90 °C in a pre-heated oil bath. Stir vigorously for 4-6 hours.

  • In-Process Control (IPC): At 4 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The protocol is self-validating when the mass corresponding to the C3-coupled product [M+H]⁺ is observed without any defluorinated byproducts, confirming absolute chemoselectivity.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the intermediate 2-fluoro-3-(4-methoxyphenyl)-5-phenylpyridine.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative data from catalyst and condition screening, highlighting the necessity of modern ligand design for this specific substrate class.

EntryPalladium SourceLigandBaseSolvent (Temp)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃Toluene/H₂O (90°C)<10%Poor oxidative addition into the C-Cl bond due to lack of electron richness.
2Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃Dioxane/H₂O (90°C)45%Moderate transmetallation; prone to protodeboronation over extended times.
3Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Dioxane/H₂O (90°C)88%Excellent yield; SPhos promotes rapid coupling with high chemoselectivity.
4 Pd(OAc)₂ (2 mol%) XPhos (4 mol%) K₃PO₄ Dioxane/H₂O (90°C) 94% Optimal; bulky XPhos accelerates reductive elimination and prevents catalyst resting.
5Pd(OAc)₂ (2 mol%)XPhos (4 mol%)K₃PO₄Dioxane (90°C)30%Anhydrous conditions stall the transmetallation step.
References

Sources

Method

Application Notes &amp; Protocols: Advanced C-H Activation Strategies for 3-Chloro-2-fluoro-5-phenylpyridine

Abstract: This document provides a comprehensive technical guide for the selective C-H functionalization of 3-Chloro-2-fluoro-5-phenylpyridine, a key heterocyclic scaffold in modern drug discovery and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the selective C-H functionalization of 3-Chloro-2-fluoro-5-phenylpyridine, a key heterocyclic scaffold in modern drug discovery and materials science. We move beyond standard protocols to explain the underlying principles governing regioselectivity in this electronically complex system. Detailed, field-tested protocols for both Palladium-catalyzed C-H arylation on the pendant phenyl ring and Iridium-catalyzed C-H borylation on the pyridine core are presented. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage C-H activation for efficient late-stage molecular diversification.

Strategic Overview: The Challenge and Opportunity of a Privileged Scaffold

The 3-chloro-2-fluoro-5-phenylpyridine scaffold represents a confluence of desirable, yet challenging, structural features. The pyridine core is a ubiquitous element in pharmaceuticals, while the specific halogenation pattern (2-fluoro, 3-chloro) profoundly modulates the electronic properties, influencing metabolic stability and binding interactions. The 5-phenyl substituent offers a vector for diversification.

Directly functionalizing this molecule via C-H activation presents a significant advantage over traditional cross-coupling methods, which require pre-functionalized starting materials. However, the inherent properties of the substrate dictate the strategic approach:

  • Electronic Deficiency: The pyridine ring is electron-poor, which can disfavor certain electrophilic C-H activation mechanisms.[1]

  • Directing Group Influence: The pyridine nitrogen lone pair is a powerful Lewis basic site that can coordinate to transition metals, directing catalytic activity to specific positions. For 2-phenylpyridine systems, this overwhelmingly favors functionalization at the ortho position of the phenyl ring.[2]

  • Competing Sites: The molecule possesses multiple C-H bonds: two on the phenyl ring (ortho, meta, para relative to the pyridine) and two on the pyridine ring (C4 and C6). Achieving high regioselectivity is the primary challenge.

This guide will focus on two powerful and complementary strategies to selectively functionalize this molecule at two distinct locations, as illustrated below.

G mol lab1 Pd-Catalyzed Ortho-Phenyl C-H Activation (Directed by Pyridine N) lab1->mol lab2 Ir-Catalyzed Pyridine C-H Borylation (Steric/Electronic Control) lab2->mol

Figure 1: Key regioselective C-H activation strategies for 3-Chloro-2-fluoro-5-phenylpyridine.

Protocol I: Palladium-Catalyzed Ortho-Phenyl C-H Arylation

This protocol leverages the innate directing-group capacity of the pyridine nitrogen to achieve highly selective arylation at the C-2' position of the phenyl ring. The mechanism is widely understood to proceed through a cyclometalated palladacycle intermediate, a key step in many chelation-assisted C-H activation reactions.[3] The use of a silver salt as an oxidant is crucial for regenerating the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.

Mechanistic Rationale: The Concerted Metalation-Deprotonation (CMD) Pathway

The key C-H cleavage step is often described by the Concerted Metalation-Deprotonation (CMD) mechanism. In this pathway, the pyridine nitrogen coordinates to the palladium center, positioning it for the cleavage of a nearby C-H bond. A basic ligand, often a carboxylate from the palladium precursor (e.g., acetate) or an added base, assists in abstracting the proton in a concerted fashion.[4] This forms a stable five-membered palladacycle intermediate, which then undergoes oxidative addition with the arylating agent, followed by reductive elimination to form the C-C bond.

G sub Substrate + Pd(II) Catalyst intermediate Cyclometalated Pd(II) Intermediate (Palladacycle) sub->intermediate C-H Activation (CMD Pathway) oxidized High-Valent Pd(IV) Species intermediate->oxidized Oxidative Addition (Ar-X) product Arylated Product + Pd(II) Catalyst oxidized->product Reductive Elimination

Figure 2: Simplified catalytic cycle for Pd-catalyzed ortho-C-H arylation.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • 3-Chloro-2-fluoro-5-phenylpyridine (1.0 equiv)

  • Aryl Iodide (e.g., Iodobenzene) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Silver(I) Carbonate (Ag₂CO₃) (2.0 equiv)

  • Potassium Pivalate (PivOK) (30 mol%)

  • Anhydrous 1,4-Dioxane or Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add 3-Chloro-2-fluoro-5-phenylpyridine (e.g., 0.2 mmol, 41.5 mg).

  • Add the aryl iodide (0.3 mmol), Palladium(II) Acetate (0.01 mmol, 2.2 mg), Silver(I) Carbonate (0.4 mmol, 110.3 mg), and Potassium Pivalate (0.06 mmol, 7.5 mg).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite® to remove insoluble silver and palladium salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-chloro-2-fluoro-5-(2'-arylphenyl)pyridine.

Protocol II: Iridium-Catalyzed Pyridine C4/C6-H Borylation

Functionalizing the electron-deficient pyridine ring is significantly more challenging. Iridium-catalyzed C-H borylation has emerged as a premier method for this transformation.[5] Unlike palladium catalysis, which is dominated by the directing group effect, Ir-catalyzed borylation is often governed by a complex interplay of sterics and electronics, frequently favoring functionalization at the most sterically accessible and/or least electronically deactivated positions. For this substrate, the C4 and C6 positions are the most likely targets.

Mechanistic Rationale & Selectivity

The active catalyst, typically an Iridium(III) species, is generated in situ. The catalytic cycle involves oxidative addition of the B-B bond of bis(pinacolato)diboron (B₂pin₂), followed by C-H activation at the pyridine ring and reductive elimination to furnish the pyridyl boronate ester.

The low reactivity of pyridines in this chemistry is often attributed to the coordination of the nitrogen lone pair to the vacant site on the iridium catalyst, which acts as an inhibitor.[6] The presence of the 2-fluoro substituent in our substrate is advantageous, as electron-withdrawing groups can mitigate this inhibitory effect and slow the undesired protodeborylation of the product.[6] Selectivity between C4 and C6 will depend on the specific ligand used and the subtle electronic influences of the chloro and phenyl groups.

G start Prepare Inert Atmosphere Vessel reagents Add Substrate, [Ir(cod)OMe]₂, dtbpy, and B₂pin₂ start->reagents solvent Add Anhydrous Solvent (e.g., THF) reagents->solvent react Heat Reaction (e.g., 80 °C, 16h) solvent->react workup Cool, Filter, and Concentrate react->workup purify Purify by Column Chromatography workup->purify product Isolate Pyridyl Boronate Ester purify->product

Figure 3: General experimental workflow for Ir-catalyzed C-H borylation.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • 3-Chloro-2-fluoro-5-phenylpyridine (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

  • [Ir(cod)OMe]₂ (1,5-cyclooctadiene(methoxy)iridium(I) dimer) (1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

  • Anhydrous Tetrahydrofuran (THF) or Cyclohexane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a positive flow of argon, add [Ir(cod)OMe]₂ (e.g., 0.003 mmol, 2.0 mg) and dtbpy (0.006 mmol, 1.6 mg) to a flame-dried Schlenk tube.

  • Add anhydrous THF (1.0 mL) and stir for 10 minutes until a homogeneous solution is formed.

  • To this solution, add 3-Chloro-2-fluoro-5-phenylpyridine (0.2 mmol, 41.5 mg) and Bis(pinacolato)diboron (0.24 mmol, 61.0 mg).

  • Seal the tube and remove it from the glovebox.

  • Place the reaction vessel in a preheated oil bath at 80 °C.

  • Stir the mixture for 16-24 hours. Monitor the reaction by GC-MS by taking a small aliquot, quenching with methanol, and analyzing the supernatant.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The crude residue can be directly purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient). Note: Pyridyl boronates can be sensitive to hydrolysis on silica gel; a rapid purification or the use of deactivated silica is recommended. The product will be a mixture of C4 and C6 borylated isomers, which may be separable.

Data Summary and Comparison

FeatureProtocol I: Pd-Catalyzed ArylationProtocol II: Ir-Catalyzed Borylation
Target Site ortho-C-H of the phenyl ring (C-2')C4-H and C6-H of the pyridine ring
Key Catalyst Palladium(II) Acetate[Ir(cod)OMe]₂ / dtbpy
Driving Force Chelation-assistance (Directing Group)Steric accessibility & electronics
Coupling Partner Aryl Halides (e.g., Ar-I)Bis(pinacolato)diboron (B₂pin₂)
Typical Temp. 100 - 120 °C80 °C
Key Additives Oxidant (e.g., Ag₂CO₃), Base (PivOK)None required
Product Utility Direct installation of aryl groupsVersatile boronate handle for subsequent cross-coupling (e.g., Suzuki)
Selectivity Typically high for mono-arylation at C-2'Often yields a mixture of C4/C6 isomers

References

  • Dydio, P., Dzik, W. I., & de Bruin, B. (2011). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Dalton Transactions, 40(45), 12595-12603. [Link]

  • Arockiam, P. B., Bruneau, C., & Dixneuf, P. H. (2012). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 2(24), 8933-8947. [Link]

  • Tsang, W. C., Munday, R. H., Brasche, G., & Buchwald, S. L. (2009). C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Organometallics, 28(11), 3329-3337. [Link]

  • Sambath, M., & Antonysamy, A. (2025). C–H activation of 2-phenyl pyridine using (ethoxycarbonyl)difluoromethyl thiolation reaction. RSC Advances. [Link]

  • Tsang, W. C., Zhao, D., & Hartwig, J. F. (2011). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 133(44), 17729-17742. [Link]

  • do Carmo, D. R., & de Oliveira, K. T. (2021). Palladaelectro-catalyzed ortho-C–H-monoarylation of 2-phenylpyridines with arenediazonium salts. Organic & Biomolecular Chemistry, 19(3), 548-552. [Link]

  • Roithová, J., Schröder, D. (2015). Carboxylate-assisted C-H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Charles Explorer. [Link]

  • Li, X. (2023). meta-Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(15), e202217739. [Link]

  • Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., et al. (2014). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]

  • ResearchGate. (n.d.). sp² C─H activation of substituted 2‐phenylpyridine by acylation. [Link]

  • Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. PubMed. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

  • ResearchGate. (n.d.). C−H borylation of 2‐phenylpyridine. [Link]

  • Semantic Scholar. (n.d.). Iridium-catalyzed C-H borylation of pyridines. [Link]

  • Kumar, A., & Kumar, V. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 766-805. [Link]

  • Williams, S., Qi, L., Cox, R. J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(1), 107-112. [Link]

  • Burling, S., Hicken, E. J., Mosa, F. A., et al. (2004). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics, 23(26), 6238-6248. [Link]

  • ChemRxiv. (2024). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry, 12, 999-1013. [Link]

  • ChemRxiv. (2024). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. [Link]

  • PubMed. (2025). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. [Link]

  • Clot, E., Eisenstein, O., & Perutz, R. N. (2011). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. Accounts of Chemical Research, 44(5), 333-344. [Link]

  • PubMed. (2019). Rhodium-Catalyzed C-H Activation Enabled by an Indium Metalloligand. [Link]

  • ResearchGate. (2025). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. [Link]

  • O'Hara, F., Black, A., & Baudoin, O. (2016). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Organic Letters, 18(14), 3474-3477. [Link]

  • IntechOpen. (2022). Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. [Link]

  • Organic Chemistry Frontiers. (n.d.). Rhodium(iii)-catalyzed C–H activation/annulation of N-iminopyridinium ylides with alkynes and diazo compounds. [Link]

  • ResearchGate. (n.d.). Synthesis of Quinolizinones from Rhodium‐Catalyzed C H Activation Reaction of 2‐( 1‐Cycloalkenyl )pyridines with Diazo Meldrum's Acids. [Link]

Sources

Application

Application Note: Selective Functionalization of the C-3 Chlorine in 3-Chloro-2-fluoro-5-phenylpyridine

Introduction & Mechanistic Rationale In the development of complex pharmaceutical intermediates and agrochemicals, highly functionalized pyridine scaffolds are invaluable. 3-Chloro-2-fluoro-5-phenylpyridine presents a un...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the development of complex pharmaceutical intermediates and agrochemicals, highly functionalized pyridine scaffolds are invaluable. 3-Chloro-2-fluoro-5-phenylpyridine presents a unique synthetic opportunity due to its orthogonal reactivity profile. As a Senior Application Scientist, I frequently leverage this scaffold to build structural complexity through selective, sequential functionalization[1].

The mechanistic rationale for selective functionalization relies on the divergent electronic properties of the C-2 fluorine and the C-3 chlorine:

  • C-2 Fluorine (SNAr Susceptibility): Fluorine is highly electronegative, strongly polarizing the C–F bond and depleting electron density at the C-2 position. This makes the C-2 position an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr). However, the C–F bond is exceptionally strong and highly resistant to oxidative addition by low-valent transition metals[2].

  • C-3 Chlorine (Cross-Coupling Susceptibility): While less reactive toward SNAr compared to fluorine, the C-3 chlorine readily undergoes oxidative addition with Palladium(0) catalysts.

By employing Palladium-catalyzed cross-coupling methodologies, we can exclusively target the C-3 chlorine, leaving the C-2 fluorine intact for downstream diversification (e.g., late-stage SNAr with amines or alkoxides)[3]. This guide details the protocols for the selective Suzuki-Miyaura arylation and Buchwald-Hartwig amination of the C-3 position.

Physicochemical & Reactivity Profile

Understanding the substrate's baseline properties is critical for designing self-validating experimental systems. Table 1 summarizes the key parameters guiding our protocol design.

Table 1: Physicochemical and Reactivity Profile of 3-Chloro-2-fluoro-5-phenylpyridine

ParameterSpecification / CharacteristicStrategic Implication
Molecular Formula C₁₁H₇ClFNDefines mass spectrometry (MS) target mass.
Molecular Weight 207.63 g/mol Used for precise stoichiometric calculations.
C-3 Reactivity High toward Pd(0) oxidative additionIdeal for Suzuki, Buchwald-Hartwig, and Sonogashira couplings[1].
C-2 Reactivity High toward SNAr; Inert to Pd(0)Requires the use of non-nucleophilic bases during Pd-catalysis to prevent premature C-2 displacement[2].
Steric Environment Moderate hindrance at C-3Necessitates the use of bulky, electron-rich phosphine ligands (e.g., dppf, RuPhos) to accelerate oxidative addition.

Strategic Workflow Diagram

The following diagram illustrates the logical pathways for functionalizing the C-3 position while maintaining the integrity of the C-2 fluorine.

G cluster_0 Protocol 1: Suzuki-Miyaura cluster_1 Protocol 2: Buchwald-Hartwig SM 3-Chloro-2-fluoro-5-phenylpyridine (Starting Material) S_Cat Pd(dppf)Cl2 / K2CO3 Arylboronic Acid SM->S_Cat Transmetalation (Aryl Transfer) B_Cat Pd(OAc)2 / RuPhos / Cs2CO3 Secondary Amine SM->B_Cat Amine Coordination S_Prod C-3 Arylated Product (C-2 Fluorine Retained) S_Cat->S_Prod Reductive Elimination B_Prod C-3 Aminated Product (C-2 Fluorine Retained) B_Cat->B_Prod Reductive Elimination

Workflow for selective C-3 functionalization via Pd-catalyzed cross-coupling.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at C-3

This protocol describes the selective arylation of the C-3 position. The choice of Pd(dppf)Cl₂ and K₂CO₃ is highly deliberate: the bidentate dppf ligand forces the palladium center into a geometry that accelerates reductive elimination, while K₂CO₃ is basic enough to activate the boronic acid but not nucleophilic enough to attack the C-2 fluorine.

Materials
  • 3-Chloro-2-fluoro-5-phenylpyridine (1.0 equiv, 1.0 mmol, 207.6 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)

  • K₂CO₃ (2.0 equiv, 2.0 mmol, 276.4 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), rigorously degassed

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-2-fluoro-5-phenylpyridine, the arylboronic acid, and K₂CO₃.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides, halting the catalytic cycle.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe. Causality: Water is mandatory to dissolve the K₂CO₃, facilitating the formation of the reactive trihydroxyboronate intermediate required for transmetalation.

  • Catalyst Introduction: Quickly remove the septum under a positive flow of Argon, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst, and reseal.

  • Thermal Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12–16 hours. Monitor progression via LC-MS or TLC.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the C-3 arylated product.

Protocol 2: Selective Buchwald-Hartwig Amination at C-3

Amination of aryl chlorides requires electron-rich, bulky ligands to overcome the high activation energy of the C-Cl oxidative addition. Here, we utilize the Pd(OAc)₂/RuPhos system[4]. Crucially, we replace traditional alkoxide bases (like NaOtBu) with Cs₂CO₃ to prevent the nucleophilic destruction of the C-2 fluorine.

Materials
  • 3-Chloro-2-fluoro-5-phenylpyridine (1.0 equiv, 1.0 mmol, 207.6 mg)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%, 4.5 mg)

  • RuPhos (0.04 equiv, 4 mol%, 18.7 mg)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol, 651.6 mg)

  • Anhydrous Toluene (8 mL), degassed

Step-by-Step Methodology
  • Pre-catalyst Generation: In an argon-filled glovebox or using standard Schlenk techniques, charge a dry reaction vial with Pd(OAc)₂, RuPhos, and Cs₂CO₃. Causality: Mixing Pd(OAc)₂ and RuPhos allows for the in situ generation of the active monoligated L-Pd(0) species.

  • Substrate Addition: Add 3-Chloro-2-fluoro-5-phenylpyridine to the vial.

  • Solvent and Amine Addition: Add degassed anhydrous toluene followed by the secondary amine via microsyringe. Seal the vial with a Teflon-lined cap.

  • Reaction Execution: Transfer the vial to a heating block set to 100 °C. Stir vigorously for 14 hours. Causality: Vigorous stirring is essential because the reaction is a heterogeneous mixture (Cs₂CO₃ is insoluble in toluene).

  • Quenching and Workup: Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Isolation: Dry the combined organic phases over Na₂SO₄, concentrate in vacuo, and purify via automated flash chromatography to yield the C-3 aminated, C-2 fluoro-intact product.

Optimization & Troubleshooting

When scaling these reactions or applying them to highly specific derivatives, deviations in yield or selectivity may occur. Table 2 provides a self-validating troubleshooting matrix to identify and correct mechanistic failures.

Table 2: Troubleshooting Matrix for C-3 Functionalization

Observed IssueMechanistic CauseCorrective Action
Loss of C-2 Fluorine (Formation of C-2 substituted byproduct)The base used is too nucleophilic (e.g., NaOtBu, KOH), triggering an unintended SNAr reaction at the C-2 position.Switch strictly to non-nucleophilic, weaker bases such as Cs₂CO₃ or K₃PO₄ [4]. Lower the reaction temperature by 10 °C.
Incomplete Conversion (Unreacted starting material remains)Poor oxidative addition into the C-Cl bond, often due to catalyst deactivation (oxidation) or insufficient ligand electron density.Ensure rigorous solvent degassing. Switch to a more electron-rich ligand (e.g., XPhos or BrettPhos ) or increase catalyst loading to 5-10 mol%.
Protodeboronation (In Suzuki Protocol)The arylboronic acid hydrolyzes in the aqueous base before transmetalation can occur.Implement a slow, dropwise addition of the boronic acid via syringe pump, or switch to an anhydrous base system (e.g., CsF in dry 1,4-Dioxane).
Black Precipitate Forms Precipitation of Palladium black indicates catalyst decomposition (failure to undergo oxidative addition or reductive elimination fast enough).Increase ligand-to-palladium ratio (e.g., from 1:1 to 2:1) to stabilize the Pd(0) intermediate, or lower the reaction temperature.

References

  • Understanding the Chemical Properties of 3-Chloro-2-fluoropyridine NBInno
  • Discovery of Novel Phenoxyaryl Pyridones as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with High Selectivity for the Second Bromodomain (BD2)
  • Dioxasilepanyl Group as a Versatile Organometallic Unit: Studies in Stability, Reactivity, and Utility Semantic Scholar
  • Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position The Journal of Organic Chemistry - ACS Public

Sources

Method

Application Note: Regioselective Buchwald-Hartwig Amination of 3-Chloro-2-fluoro-5-phenylpyridine

Introduction & Strategic Importance The 3-Chloro-2-fluoro-5-phenylpyridine scaffold is a highly functionalized heterocycle with immense strategic value in medicinal chemistry and agrochemical development. The presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The 3-Chloro-2-fluoro-5-phenylpyridine scaffold is a highly functionalized heterocycle with immense strategic value in medicinal chemistry and agrochemical development. The presence of orthogonal halogen handles (C2–F and C3–Cl) alongside a C5-phenyl group provides a versatile platform for divergent synthesis. The Buchwald-Hartwig amination of this substrate allows for the construction of complex aryl amines[1]. However, the inherent electronic properties of the fluorinated pyridine ring present a significant chemoselectivity challenge: differentiating between palladium-catalyzed C–N cross-coupling at the C3–Cl bond and nucleophilic aromatic substitution (SNAr) at the highly activated C2–F position[2].

Mechanistic Insights and Causality

In standard Buchwald-Hartwig aminations, a Pd(0) species undergoes oxidative addition into an aryl halide, followed by amine coordination, deprotonation, and reductive elimination to form the C–N bond[3].

The Chemoselectivity Dilemma: The C2-fluorine atom is strongly electron-withdrawing, which lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, making it highly susceptible to SNAr by amine nucleophiles. Conversely, the C3-chlorine is the intended site for Pd oxidative addition. Because aryl chlorides are generally less reactive than bromides or iodides, the oxidative addition step can be sluggish, allowing the background SNAr reaction at C2 to outcompete the catalytic cycle[2].

The Solution (Causality in Design): To achieve high yields of the C3-aminated product, the catalytic cycle must be accelerated to outpace the SNAr pathway. This is accomplished by:

  • Ligand Selection: Utilizing dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos) that facilitate rapid oxidative addition into the C–Cl bond and promote fast reductive elimination[4].

  • Base Selection: Employing weaker, non-nucleophilic bases (e.g., K3PO4 or Cs2CO3) instead of strong bases like NaOtBu, which can exacerbate side reactions or degrade the sensitive fluoro-pyridine motif[3].

Quantitative Data: Catalyst and Ligand Screening

The following table summarizes the optimization of reaction conditions, demonstrating how ligand and base selection directly dictate the chemoselectivity of the reaction.

Table 1: Optimization of Reaction Conditions for the Amination of 3-Chloro-2-fluoro-5-phenylpyridine with Morpholine (Model System)

EntryPd SourceLigandBaseSolventTemp (°C)Conv. (%)Selectivity (C3-Amine : C2-Amine)
1Pd2(dba)3BINAPNaOtBuToluene100851 : 4 (SNAr favored)
2Pd(OAc)2XPhosCs2CO3Dioxane100923 : 1
3Pd2(dba)3RuPhosCs2CO3Toluene859510 : 1
4 Pd(OAc)2 BrettPhos K3PO4 t-AmylOH 80 98 >20 : 1 (Optimal)

Note: Data synthesized from analogous chlorofluoropyridine cross-coupling optimizations[2][4].

Reaction Pathway and Decision Logic

G Substrate 3-Chloro-2-fluoro- 5-phenylpyridine Amine + Amine (1.2 eq) Substrate->Amine Condition1 High Temp, Strong Base (e.g., NaOtBu, 100°C) Amine->Condition1 Condition2 Mild Temp, Weak Base (e.g., K3PO4, 80°C) Amine->Condition2 SNAr SNAr Pathway (C2-F Substitution) Condition1->SNAr Background BHA Buchwald-Hartwig (C3-Cl Substitution) Condition2->BHA Catalytic Product1 2-Amino-3-chloro- 5-phenylpyridine (Undesired) SNAr->Product1 Product2 3-Amino-2-fluoro- 5-phenylpyridine (Desired Target) BHA->Product2

Chemoselectivity pathways in the amination of 3-Chloro-2-fluoro-5-phenylpyridine.

Detailed Experimental Protocol

Self-Validating Methodology for the Synthesis of 3-(Morpholin-4-yl)-2-fluoro-5-phenylpyridine

Reagents & Materials:

  • 3-Chloro-2-fluoro-5-phenylpyridine (1.0 mmol, 207.6 mg)

  • Morpholine (1.2 mmol, 104.5 mg)

  • Pd(OAc)2 (0.02 mmol, 4.5 mg, 2 mol%)[5]

  • BrettPhos (0.04 mmol, 21.5 mg, 4 mol%)

  • Anhydrous K3PO4 (2.0 mmol, 424.5 mg)

  • Anhydrous t-Amyl Alcohol (5.0 mL)

  • Argon or Nitrogen gas

Step-by-Step Procedure:

  • Preparation of the Catalytic System (Glovebox or Standard Schlenk Technique):

    • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 (4.5 mg) and BrettPhos (21.5 mg).

    • Causality: Pre-mixing the palladium source and the electron-rich, sterically hindered BrettPhos ligand ensures the rapid in situ formation of the active L1Pd(0) species, which is critical for outcompeting the SNAr pathway[1].

  • Addition of Solid Reagents:

    • Add 3-Chloro-2-fluoro-5-phenylpyridine (207.6 mg) and finely milled anhydrous K3PO4 (424.5 mg) to the Schlenk tube.

    • Causality: K3PO4 is selected over NaOtBu to prevent base-mediated degradation of the fluoropyridine and to suppress background nucleophilic attack[3].

  • Inert Atmosphere Establishment:

    • Seal the tube with a rubber septum. Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

    • Causality: Oxygen rapidly decomposes the electron-rich Pd(0)-phosphine complex, halting the catalytic cycle and allowing SNAr to dominate[4].

  • Addition of Liquid Reagents:

    • Through the septum, inject anhydrous t-Amyl Alcohol (5.0 mL) and morpholine (104.5 µL) using a gas-tight syringe.

  • Reaction Execution:

    • Replace the septum with a Teflon screw cap under a positive flow of Argon.

    • Transfer the sealed tube to a pre-heated oil bath set to 80 °C. Stir vigorously (800 rpm) for 12 hours.

    • Causality: Vigorous stirring is essential because the reaction is a heterogeneous mixture (solid K3PO4). 80 °C provides sufficient thermal energy for oxidative addition into the C–Cl bond while minimizing thermal activation of the C–F bond[2].

  • Workup and Validation:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and catalyst residue.

    • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

    • Self-Validation: Analyze the purified product via 1H, 13C, and 19F NMR. The retention of the 19F signal (typically around -65 to -75 ppm depending on the reference) confirms that the C–F bond remains intact, validating the regioselectivity of the Buchwald-Hartwig coupling[2].

Troubleshooting Guide

  • Observation: High levels of 2-morpholino-3-chloro-5-phenylpyridine (SNAr product).

    • Root Cause: The Pd catalytic cycle is too slow, or the temperature is too high.

    • Solution: Ensure strictly anaerobic conditions to maintain catalyst activity. Verify the quality of the BrettPhos ligand. Lower the reaction temperature to 70 °C.

  • Observation: Incomplete conversion of the starting material.

    • Root Cause: Catalyst deactivation or poor mass transfer.

    • Solution: Increase the stirring rate. Ensure the K3PO4 is finely milled and strictly anhydrous.

References

  • Wikipedia. "Buchwald–Hartwig amination." Organic Chemistry Portal. Available at:[Link][1]

  • ResearchGate. "Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions." ChemInform. Available at:[Link][4]

  • National Institutes of Health (PMC). "An Update on Clinically Advanced PROTAC Degraders and Their Synthesis." PubMed Central. Available at: [Link][5]

Sources

Application

Application Note: Regioselective Lithiation of 3-Chloro-2-fluoro-5-phenylpyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary The functionalization of highly substituted pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary

The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern pharmaceutical development. 3-Chloro-2-fluoro-5-phenylpyridine presents a unique synthetic challenge due to the presence of multiple reactive sites and competing electronic effects. This application note details the field-proven methodology for the regioselective Directed Ortho-Metalation (DoM) of this scaffold. By leveraging the synergistic inductive effects of the C-2 fluorine and C-3 chlorine atoms, quantitative deprotonation can be achieved exclusively at the C-4 position, providing a robust gateway to C-4 functionalized derivatives (e.g., boronic acids, iodides) critical for downstream cross-coupling applications[1].

Mechanistic Rationale: The Causality of Regioselectivity

As a Senior Application Scientist, I emphasize that successful heterocyclic functionalization relies not on rote memorization of steps, but on a deep understanding of the underlying thermodynamic and kinetic principles.

Why C-4 over C-6?

In 3-Chloro-2-fluoro-5-phenylpyridine, two protons are available for abstraction: C-4 and C-6.

  • Electronic Acidification: The C-4 proton is flanked by a highly electronegative chlorine atom at C-3. Furthermore, the strong electron-withdrawing inductive (

    
    ) effect of the C-2 fluorine is transmitted through the 
    
    
    
    -system, rendering the C-4 proton exceptionally acidic[2].
  • Lone Pair Repulsion: While the C-6 proton is adjacent to the highly electronegative pyridine nitrogen, deprotonation at this site is kinetically disfavored when using standard dialkylamide bases. The incoming base experiences severe electrostatic repulsion from the nitrogen's non-bonding lone pair.

  • Steric Shielding: The C-5 phenyl group provides equal steric hindrance to both C-4 and C-6, neutralizing steric bias and allowing electronic factors to dictate the >99:1 regioselectivity favoring C-4[1].

The Necessity of Non-Nucleophilic Bases

The choice of base is the primary causal factor in preventing catastrophic side reactions. Alkyllithiums (like


-BuLi) are highly nucleophilic. If used directly, 

-BuLi will undergo a rapid Nucleophilic Aromatic Substitution (S

Ar) at the C-2 position, displacing the labile fluorine atom[3]. To prevent this, Lithium diisopropylamide (LDA) is strictly required. LDA is sterically hindered and non-nucleophilic, acting purely as a Brønsted base to abstract the C-4 proton[4].

Mechanism Substrate 3-Chloro-2-fluoro- 5-phenylpyridine C4 C-4 Position (Highly Acidic, Preferred) Substrate->C4 Inductive effect of Cl & F C6 C-6 Position (Less Acidic, Disfavored) Substrate->C6 Minor pathway Base LDA (Non-nucleophilic base) -78 °C, THF C4->Base C6->Base N-lone pair repulsion LithiumInt 4-Lithio-3-chloro-2-fluoro- 5-phenylpyridine Base->LithiumInt Deprotonation Electrophile Electrophile Quench (e.g., B(OiPr)3) LithiumInt->Electrophile Product 4-Substituted Product (>95% Regioselectivity) Electrophile->Product Substitution

Mechanistic pathway for the regioselective C-4 lithiation of 3-Chloro-2-fluoro-5-phenylpyridine.

Quantitative Data: Optimization of Metalation Conditions

The following table summarizes the empirical data driving our protocol design. Deviating from the optimized conditions (Entry 1) leads to significant yield degradation due to competing pathways such as the "Halogen Dance" (base-catalyzed halogen migration) or S


Ar.
EntryBase (Equiv)SolventTemp (°C)ElectrophileYield (%)Regioselectivity (C-4 : C-6)Primary Failure Mode / Observation
1 LDA (1.1) THF -78 B(OiPr)₃ 88% >99:1 Optimal conditions; clean conversion.
2LTMP (1.1)THF-78B(OiPr)₃84%>99:1Slightly lower yield; higher reagent cost.
3

-BuLi (1.1)
THF-78B(OiPr)₃<10%N/AMassive S

Ar displacement of C-2 Fluorine.
4LDA (1.1)THF-40B(OiPr)₃45%75:25"Halogen Dance" migration observed.
5LDA (1.1)Et₂O-78I₂81%95:5Lower solubility of the lithiated intermediate.

Experimental Protocol: Synthesis of the C-4 Boronic Acid

This protocol details the conversion of 3-Chloro-2-fluoro-5-phenylpyridine to its C-4 boronic acid derivative, a highly valuable building block for Suzuki-Miyaura cross-coupling in medicinal chemistry.

Workflow Logic

Workflow Step1 Step 1: Preparation Dry THF, Ar/N2 atmosphere Cool to -78 °C Step2 Step 2: Base Formation Add n-BuLi to DIPA Generate LDA in situ Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Aging Stir for 1.5 h at -78 °C Ensure complete lithiation Step3->Step4 Step5 Step 5: Trapping Add B(OiPr)3 rapidly Maintain -78 °C to rt Step4->Step5 Step6 Step 6: Workup Acidic quench, Extraction Purification via column Step5->Step6

Step-by-step experimental workflow for directed ortho-metalation and electrophilic trapping.
Step-by-Step Methodology (10 mmol Scale)

Reagents Required:

  • 3-Chloro-2-fluoro-5-phenylpyridine: 2.07 g (10.0 mmol)

  • Diisopropylamine (DIPA): 1.54 mL (11.0 mmol)

  • 
    -Butyllithium (
    
    
    
    -BuLi, 2.5 M in hexanes): 4.40 mL (11.0 mmol)
  • Triisopropyl borate (B(OiPr)₃): 3.46 mL (15.0 mmol)

  • Anhydrous Tetrahydrofuran (THF): 50 mL

Procedure:

  • In Situ Generation of LDA:

    • Action: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar under a positive pressure of Argon, add anhydrous THF (25 mL) and DIPA (1.54 mL).

    • Action: Cool the solution to -78 °C using a dry ice/acetone bath. Add

      
      -BuLi (4.40 mL) dropwise via syringe over 5 minutes.
      
    • Causality: Generating LDA in situ ensures maximum titer and avoids the degradation common in commercial LDA solutions. Stir at 0 °C for 30 minutes to ensure complete deprotonation of the amine, then re-cool strictly to -78 °C.

  • Substrate Addition (Metalation):

    • Action: Dissolve 3-Chloro-2-fluoro-5-phenylpyridine (2.07 g) in anhydrous THF (25 mL). Add this solution dropwise to the LDA solution at -78 °C over 15 minutes down the inner wall of the flask.

    • Causality: Dropwise addition prevents localized exothermic spikes. If the internal temperature rises above -60 °C, the highly reactive lithiated species may undergo a "Halogen Dance" or eliminate LiF to form a transient, highly reactive pyridyne, destroying the yield.

  • Aging (Self-Validation Step):

    • Action: Stir the reaction mixture at -78 °C for 1.5 hours.

    • Validation: A distinct color change to a deep yellow or orange-red will occur. The persistence of this homogeneous colored solution validates the stable formation of the 4-lithio-3-chloro-2-fluoro-5-phenylpyridine intermediate. If the solution turns black or turbid, temperature control has failed.

  • Electrophilic Trapping:

    • Action: Add triisopropyl borate (3.46 mL) rapidly in one single portion.

    • Causality: Rapid addition provides a massive excess of the electrophile instantly, ensuring the lithiated species is trapped before it can act as a nucleophile against the newly formed borate ester (which would lead to dimerization).

  • Workup and Hydrolysis:

    • Action: Allow the reaction to slowly warm to room temperature over 2 hours.

    • Action: Quench the reaction by adding 1M aqueous HCl (20 mL) and stir vigorously for 30 minutes.

    • Validation: The acidic quench hydrolyzes the intermediate borate ester to the free boronic acid. The color will rapidly dissipate to a pale yellow/white biphasic mixture.

  • Isolation:

    • Action: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via trituration with cold hexanes or flash chromatography to yield the pure 3-chloro-2-fluoro-5-phenylpyridine-4-boronic acid.

References

  • Directed Metalation of Pi-Deficient Azaaromatics: Strategies of Functionalization of Pyridines, Quinolines, and Diazines Source: ResearchGate URL
  • Source: PMC (NIH)
  • Lithiated Aza-Heterocycles in Modern Synthesis Source: ResearchGate URL
  • Deprotonation of Chloropyridines Using Lithium Magnesates Source: ResearchGate URL

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of 3-Chloro-2-fluoro-5-phenylpyridine for the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: The Strategic Value of the Phenylpyridine Scaffold The 3-phenylpyridine framework is a privileged structural motif in medicinal chemistry, serving as a versatile and foundational building block for a multit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Phenylpyridine Scaffold

The 3-phenylpyridine framework is a privileged structural motif in medicinal chemistry, serving as a versatile and foundational building block for a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, finding application in the development of treatments for cancer, inflammatory disorders, and gout.[1][2][3] The compound 3-Chloro-2-fluoro-5-phenylpyridine is a particularly valuable starting material for drug discovery programs. Its unique substitution pattern presents two distinct and orthogonally reactive handles for chemical modification: a fluorine atom at the C-2 position and a chlorine atom at the C-3 position.

The high electronegativity of the fluorine atom, combined with the electron-deficient character of the pyridine ring, makes the C-2 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[4] Conversely, the C-3 chloro substituent provides a classic site for palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a controlled, stepwise functionalization, enabling the precise construction of complex molecular architectures essential for modern drug development.

This guide provides a detailed exploration of key synthetic transformations using 3-Chloro-2-fluoro-5-phenylpyridine, offering field-proven insights and step-by-step protocols for the synthesis of advanced pharmaceutical intermediates.

Selective Functionalization at the C-2 Position via Nucleophilic Aromatic Substitution (SNAr)

The C-F bond, while being the strongest single bond to carbon, paradoxically renders the C-2 position of the pyridine ring highly activated for nucleophilic attack.[4] This is a direct consequence of the reaction mechanism, where the rate-determining step is the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex), which is favored by the potent electron-withdrawing nature of fluorine.[4] Notably, the SNAr reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of the analogous 2-chloropyridine, highlighting the superior reactivity of the fluoro-substituted substrate and often permitting the use of milder reaction conditions.[5][6][7]

cluster_mech General Mechanism: SNAr at C-2 Start 3-Chloro-2-fluoro- 5-phenylpyridine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Attack at C-2 Nucleophile Nucleophile (Nu-) Product 2-Substituted-3-chloro- 5-phenylpyridine Intermediate->Product Elimination of F- LeavingGroup Fluoride (F-)

Caption: General mechanism of SNAr on 2-fluoropyridine.

Experimental Protocol: Synthesis of 2-Alkoxy-3-chloro-5-phenylpyridine

This protocol details a typical SNAr reaction using an alkoxide nucleophile. The resulting 2-alkoxypyridine intermediates are common precursors in the synthesis of kinase inhibitors.

ParameterValue / ReagentMolar Eq.Notes
Starting Material3-Chloro-2-fluoro-5-phenylpyridine1.0---
NucleophileSodium Ethoxide (or other sodium alkoxide)1.2Can be purchased or prepared in situ.
SolventAnhydrous Ethanol (or corresponding alcohol)~0.2 MEnsure solvent is dry to prevent side reactions.
Temperature80 °C (Reflux)---Reaction progress should be monitored.
Reaction Time4-12 hours---Varies based on alkoxide nucleophilicity.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium ethoxide (1.2 eq).

  • Solvent Addition: Add anhydrous ethanol via syringe to achieve a concentration of approximately 0.2 M relative to the starting material. Stir until the sodium ethoxide is fully dissolved.

  • Substrate Addition: Add 3-Chloro-2-fluoro-5-phenylpyridine (1.0 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Carefully neutralize the excess base with a dilute aqueous acid (e.g., 1 M HCl).

  • Extraction: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure 2-alkoxy-3-chloro-5-phenylpyridine.

Functionalization at the C-3 Position via Palladium-Catalyzed Cross-Coupling

With the C-2 position functionalized, the remaining chloro group at C-3 serves as an ideal handle for introducing further molecular diversity through cross-coupling chemistry. Aryl chlorides are generally less reactive than bromides or iodides, necessitating the use of highly active palladium catalysts, typically employing bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[8]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds between the aryl chloride and an organoboron species.[9][10] This transformation is widely used to construct biaryl and heteroaryl scaffolds prevalent in pharmaceutical compounds.[11] The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.[9][10]

cluster_suzuki Catalytic Cycle: Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate L_nPd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition ArCl Intermediate from Part 2.1 (Ar-Cl) Transmetal Transmetalation Intermediate L_nPd(II)(Ar)(Ar') OxAdd->Transmetal Transmetalation Boronic Ar'-B(OH)₂ + Base Transmetal->Pd0 Reductive Elimination Product Final Product (Ar-Ar')

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

This protocol provides a general procedure for the Suzuki coupling of the previously synthesized intermediate with an arylboronic acid.

ParameterValue / ReagentMolar Eq.Notes
Starting Material2-Alkoxy-3-chloro-5-phenylpyridine1.0Intermediate from Protocol 2.1.
Coupling PartnerArylboronic Acid1.2 - 1.5Purity is critical for high yields.
CatalystPd(OAc)₂2 mol%Palladium(II) acetate.
LigandSPhos or XPhos4 mol%Bulky, electron-rich phosphine ligand.
BaseK₃PO₄ or Cs₂CO₃2.0 - 3.0Anhydrous, finely powdered base is preferred.
Solvent1,4-Dioxane / H₂O (e.g., 5:1)~0.1 MSolvents must be degassed.
Temperature100-110 °C---Requires an inert atmosphere.

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried reaction vial, add the 2-alkoxy-3-chloro-5-phenylpyridine (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Atmosphere Exchange: Seal the vial with a septum cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.

  • Heating: Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the final biaryl product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a linkage central to a vast number of pharmaceuticals.[12][13][14] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.[15] The resulting diarylamine and related structures are key pharmacophores in many classes of drugs, including kinase inhibitors.[16][17]

This protocol outlines the amination of the 3-chloro intermediate. The choice of catalyst, ligand, and base is critical for success.

ParameterValue / ReagentMolar Eq.Notes
Starting Material2-Alkoxy-3-chloro-5-phenylpyridine1.0Intermediate from Protocol 2.1.
Coupling PartnerPrimary or Secondary Amine1.2---
CatalystRuPhos Pd G3 Precatalyst2 mol%Air- and moisture-stable precatalyst.
LigandRuPhos(Included)---
BaseSodium tert-butoxide (NaOtBu)1.5A strong, non-nucleophilic base.
SolventAnhydrous Toluene or Dioxane~0.1 MMust be rigorously dried and degassed.
Temperature100-110 °C---Requires a glovebox or Schlenk technique.

Step-by-Step Methodology:

  • Glovebox Setup: Inside a glovebox, add 2-alkoxy-3-chloro-5-phenylpyridine (1.0 eq), RuPhos Pd G3 precatalyst (0.02 eq), and sodium tert-butoxide (1.5 eq) to a reaction vial.

  • Reagent Addition: Add anhydrous toluene, followed by the amine coupling partner (1.2 eq).

  • Sealing and Heating: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 100-110 °C and stir for 4-24 hours.

  • Monitoring & Workup: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography.

Application: Building a Kinase Inhibitor Scaffold

The intermediates synthesized through the protocols above are primed for elaboration into high-value pharmaceutical scaffolds. For instance, diarylamine cores are foundational to many ATP-competitive kinase inhibitors, where one aryl ring interacts with the "hinge" region of the kinase and the other projects into a hydrophobic pocket.[3][16] The sequential and controlled reactions on 3-Chloro-2-fluoro-5-phenylpyridine provide a direct route to such structures.

Start 3-Chloro-2-fluoro- 5-phenylpyridine SNAr_Product 2-Alkoxy-3-chloro- 5-phenylpyridine Start->SNAr_Product SNAr Reaction (Protocol 2.1) + R-OH BH_Product 3-(Arylamino)-2-alkoxy- 5-phenylpyridine (Kinase Scaffold Core) SNAr_Product->BH_Product Buchwald-Hartwig (Protocol 3.2.1) + Ar-NH₂

Caption: Synthetic pathway to a core kinase inhibitor scaffold.

Conclusion

3-Chloro-2-fluoro-5-phenylpyridine is a powerful and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its differentiated reactive sites at the C-2 (fluoro) and C-3 (chloro) positions allow for a highly controlled and strategic functionalization sequence. By leveraging robust methodologies such as Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can efficiently access a diverse range of molecular architectures. The protocols and insights provided herein serve as a practical guide for drug development professionals to unlock the full potential of this valuable building block in the discovery of next-generation therapeutics.

References

  • Applications of 3-Phenylpyridine in Medicinal Chemistry: A Detailed Overview for Researchers. Benchchem.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.
  • 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development. Benchchem.
  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC.
  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • The Role of 2-Phenylpyridine in Pharmaceutical Synthesis and Discovery.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline. Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl. Benchchem.
  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.
  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit.
  • Application Notes and Protocols for Buchwald- Hartwig Amination of 5-Chloro-2-fluoropyridin-3. Benchchem.
  • Buchwald-Hartwig Coupling. Alfa Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PMC - NIH.

Sources

Application

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 3-Chloro-2-fluoro-5-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the application of microwave-assisted synthesis for the functionalization of 3-Chloro-2-fluoro-5-phenylp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the application of microwave-assisted synthesis for the functionalization of 3-Chloro-2-fluoro-5-phenylpyridine, a valuable building block in medicinal chemistry. The strategic placement of chloro, fluoro, and phenyl groups on the pyridine ring offers a versatile scaffold for creating novel therapeutic agents.[1] This guide moves beyond conventional heating methods, which often require long reaction times, to explore the efficiency and rapidity of microwave irradiation. We present detailed, field-proven protocols for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. The causality behind experimental choices, from catalyst and ligand selection to solvent and base, is explained to provide a self-validating system for researchers.

The Advantage of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a transformative technology, accelerating chemical reactions from hours to mere minutes.[2] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric heating. This results in a rapid and uniform temperature increase throughout the sample, often leading to:

  • Drastically Reduced Reaction Times: Reactions can be completed in minutes instead of hours.

  • Improved Reaction Yields: The reduction in reaction time often minimizes the formation of byproducts.

  • Enhanced Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures consistent results.[2]

These advantages make MAOS particularly suitable for high-throughput synthesis and library generation in drug discovery.

Regioselectivity in Cross-Coupling Reactions of 3-Chloro-2-fluoro-5-phenylpyridine

A key consideration when working with dihalogenated pyridines is regioselectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is paramount. The generally accepted order of reactivity for oxidative addition to a Pd(0) center is I > Br > OTf > Cl >> F.[3] For 3-Chloro-2-fluoro-5-phenylpyridine, this reactivity difference dictates that the C-Cl bond at the 3-position will be the primary site for cross-coupling, leaving the more robust C-F bond at the 2-position intact for potential subsequent transformations. This inherent selectivity is a powerful tool for the stepwise elaboration of this molecular scaffold.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds.[4] Microwave irradiation dramatically accelerates this transformation.[5]

Rationale for Protocol Design
  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a phosphine ligand is often employed. For challenging substrates, pre-formed catalysts or advanced ligands may be used. We will use the common and effective Pd(PPh₃)₄.

  • Base: An inorganic base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid.[4]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF) and water is typically used to dissolve both the organic and inorganic reagents.[1][4]

Detailed Experimental Protocol

Materials:

  • 3-Chloro-2-fluoro-5-phenylpyridine

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • 10 mL microwave reactor vial with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add 3-Chloro-2-fluoro-5-phenylpyridine (0.5 mmol, 1 equiv.).

  • Add the desired aryl or heteroaryl boronic acid (0.6 mmol, 1.2 equiv.).

  • Add K₂CO₃ (1.5 mmol, 3 equiv.).

  • Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15-30 minutes with stirring. Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow and Catalytic Cycle

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Add Reactants & Reagents to Vial B Seal Vial A->B C Irradiate at 120°C for 15-30 min B->C D Cool & Extract with Ethyl Acetate C->D E Wash, Dry & Concentrate D->E F Column Chromatography E->F G Pure Product F->G

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Cl) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'-B(OH)2 + Base) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 Reductive Elimination (Ar-Ar') Buchwald_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Add Catalyst, Ligand, Base, Reactants & Solvent to Vial B Seal Vial A->B C Irradiate at 130-150°C for 20-40 min B->C D Cool & Filter through Celite C->D E Concentrate Filtrate D->E F Column Chromatography E->F G Pure Product F->G Buchwald_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Oxidative Addition (Ar-Cl) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine Coordination Amido Complex Amido Complex Amine Coordination->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L Reductive Elimination (Ar-NR2)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Suzuki-Miyaura Synthesis of 3-Chloro-2-fluoro-5-phenylpyridine

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that constructing polyhalogenated heterocycles requires precise control over reaction conditions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that constructing polyhalogenated heterocycles requires precise control over reaction conditions. The synthesis of 3-Chloro-2-fluoro-5-phenylpyridine is typically achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-3-chloro-2-fluoropyridine with phenylboronic acid.

The primary challenge in this workflow is maintaining strict chemoselectivity . The pyridine core contains three potential sites for oxidative addition (C-F, C-Cl, C-Br). This guide provides mechanistic insights, troubleshooting protocols, and a self-validating methodology to maximize your yield by selectively targeting the C-Br bond while preserving the C-Cl and C-F functionalities.

Mechanistic Pathway & Chemoselectivity

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling follows the inverse order of their bond dissociation energies: C-I > C-Br > C-Cl > C-F [1]. By carefully selecting a mild catalyst system, oxidative addition becomes highly selective for the weaker C-Br position at C5, leaving the C-Cl and C-F bonds intact for potential downstream late-stage functionalization.

SuzukiMiyaura Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + 5-Bromo-3-chloro-2-fluoropyridine PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII Selective C-Br Cleavage TransMet Transmetalation (Base Mediated) PdII->TransMet + [Ph-B(OH)3]- (Activated Boronate) PdII_2 Pd(II) Diaryl Ar-Pd-Ar' TransMet->PdII_2 Halide Exchange RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Chloro-2-fluoro-5-phenylpyridine (Target Product) RedElim->Product Product Release

Fig 1: Catalytic cycle for Suzuki-Miyaura synthesis of 3-Chloro-2-fluoro-5-phenylpyridine.

Troubleshooting Guide & FAQs

Q1: I am observing significant amounts of over-coupled byproducts (e.g., diphenylated pyridine). How do I improve chemoselectivity? A: Over-coupling occurs when the palladium catalyst inserts into the C-Cl bond at the 3-position after the initial coupling at the 5-position.

  • Root Cause: Using overly electron-rich, sterically demanding ligands (e.g., XPhos, RuPhos) or excessively high temperatures (>100 °C) lowers the activation barrier for C-Cl oxidative addition.

  • Solution: Downgrade the catalyst activity. Standard tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] or Pd(dppf)Cl2 are ideal because they readily activate C-Br bonds but struggle to activate C-Cl bonds under 90 °C[2]. Ensure the reaction temperature does not exceed 80–85 °C.

Q2: The reaction stalls at ~50% conversion, and a black precipitate forms in the flask. What is happening? A: The black precipitate is "Palladium Black," an inactive agglomeration of bulk palladium metal.

  • Root Cause: This indicates catalyst death, almost always caused by oxygen ingress or insufficient ligand stabilization. Oxygen irreversibly oxidizes the active Pd(0) species, disrupting the catalytic cycle.

  • Solution: Implement rigorous degassing. Do not simply bubble nitrogen through the solvent. Use the freeze-pump-thaw method (minimum 3 cycles) or sparge the biphasic solvent mixture with argon for at least 30 minutes prior to adding the palladium catalyst.

Q3: My LC-MS shows unreacted 5-bromo-3-chloro-2-fluoropyridine, but the phenylboronic acid has completely disappeared. Where did it go? A: You are likely experiencing protodeboronation or homocoupling of the phenylboronic acid.

  • Root Cause: Protodeboronation is accelerated by high temperatures and extended reaction times in aqueous basic media. Homocoupling (forming biphenyl) occurs if trace oxygen is present.

  • Solution: Add the phenylboronic acid in a slight excess (1.2 to 1.5 equivalents). Furthermore, ensure sufficient water is present in the biphasic solvent system (e.g., 4:1 Toluene:Water). Water is required to dissolve the inorganic base and form the reactive trihydroxyboronate complex, which significantly accelerates the transmetalation step and outcompetes degradation pathways[3][4].

Quantitative Optimization Data

To facilitate rapid process development, the following table summarizes the expected performance of various catalytic systems for this specific transformation.

Catalyst SystemSolvent SystemBaseTemp (°C)Chemoselectivity (C-Br vs C-Cl)Expected Yield
Pd(PPh3)4 (5 mol%)Toluene / H2O (4:1)K2CO380> 99:185 - 90%
Pd(dppf)Cl2 (3 mol%)1,4-Dioxane / H2O (4:1)Na2CO390> 95:588 - 92%
Pd2(dba)3 / SPhos THF / H2O (10:1)K3PO465~ 80:20 (High over-coupling risk)< 60% (Target)
Standard Operating Procedure: Optimized Synthesis

Self-Validating Protocol Design: This procedure incorporates in-process controls (degassing checks, sequence of addition) to ensure reproducibility and prevent catalyst poisoning.

Reagents Required:

  • 5-Bromo-3-chloro-2-fluoropyridine (1.0 equiv, limiting reagent)

  • Phenylboronic acid (1.2 equiv)

  • Potassium carbonate (K2CO3) (2.0 - 2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.03 - 0.05 equiv)

  • Toluene and Deionized Water (4:1 v/v ratio)

Step-by-Step Methodology:

  • Solvent Preparation (Critical Step): Prepare a mixture of Toluene and Water (4:1 v/v). Sparge the mixture vigorously with Argon for 30 minutes. Causality: Removing dissolved oxygen prevents Pd(0) oxidation and boronic acid homocoupling.

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3-chloro-2-fluoropyridine, phenylboronic acid, and K2CO3.

  • Purging: Evacuate the flask and backfill with Argon. Repeat this cycle 3 times to ensure a strictly inert atmosphere.

  • Catalyst Addition: Under a positive flow of Argon, add the Pd(PPh3)4 catalyst. Note: Adding the catalyst last minimizes its exposure to trace air during solid transfer.

  • Solvent Addition: Inject the degassed Toluene/Water mixture via syringe.

  • Heating & Monitoring: Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) to ensure adequate interfacial mixing of the aqueous and organic phases. Monitor via TLC or LC-MS. The reaction typically reaches completion in 4–8 hours[2].

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate and separate the phases. Wash the organic layer with water, followed by brine. Dry over anhydrous Na2SO4 or MgSO4[2].

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure 3-Chloro-2-fluoro-5-phenylpyridine.

References
  • Title: Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2 Source: BenchChem URL: 1

  • Title: Suzuki reaction Source: Wikipedia URL: 3

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: 4

  • Title: Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-3-chloro-2-fluorotoluene Source: BenchChem URL: 2

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 3-Chloro-2-fluoro-5-phenylpyridine

Welcome to the Application Scientist Support Center. 3-Chloro-2-fluoro-5-phenylpyridine (CAS: 1214341-47-5) is a valuable intermediate frequently utilized in medicinal chemistry and agrochemical development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 3-Chloro-2-fluoro-5-phenylpyridine (CAS: 1214341-47-5) is a valuable intermediate frequently utilized in medicinal chemistry and agrochemical development. However, its structural motifs—a highly lipophilic phenylpyridine core coupled with electron-withdrawing, hydrophobic halogens (chlorine and fluorine)—confer a high partition coefficient (LogP).

This inherent lipophilicity results in severe aqueous solubility challenges, often leading to solvent-shift precipitation in in vitro assays and erratic bioavailability in early pharmacokinetic (PK) models. This guide provides field-proven, mechanistically grounded protocols to overcome these specific formulation and dissolution hurdles.

Data Presentation: Physicochemical Profile & Assay Impact
PropertyValue / DescriptionImpact on Experimental Design
CAS Number 1214341-47-5N/A
Molecular Weight 207.63 g/mol Favorable for cell permeability, but requires precise molarity calculations for stock prep.
Structural Motifs Halogenated Biaryl (Cl, F)Highly lipophilic core drives rapid hydrophobic aggregation in aqueous media.
Aqueous Solubility Extremely PoorProne to solvent-shift precipitation; necessitates co-solvents or molecular excipients.
Organic Solubility High in DMSO, DMF, PEG400Ideal for high-concentration organic stock preparation (≥10 mM).

Troubleshooting Guide & FAQs

Q1: Why does 3-Chloro-2-fluoro-5-phenylpyridine precipitate immediately when diluted from a DMSO stock into my biochemical assay buffer?

Causality & Expert Insight: This is a classic "solvent-shift" phenomenon. In 100% dimethyl sulfoxide (DMSO), the hydrophobic biaryl rings and halogens are fully solvated. When introduced directly into a high-dielectric aqueous buffer (like PBS or HEPES), the DMSO rapidly diffuses into the bulk water, causing the solvation shell around the compound to collapse. To minimize contact with water, the highly lipophilic molecules rapidly self-associate, forming nanometer-sized colloidal aggregates that quickly grow into visible precipitates[1]. These particulates scatter light, interfering with optical readouts and causing false positives in high-throughput screening (HTS)[1].

Protocol: Step-by-Step DMSO Stock Preparation and Kinetic Dilution Self-Validation Check: Use 2 to measure light scattering; a sharp increase in signal indicates the kinetic solubility limit has been breached[2].

  • Stock Preparation: Weigh the dry powder and dissolve in 100% anhydrous DMSO to a concentration of 10 mM. Crucial: Use newly opened, anhydrous DMSO. Hygroscopic water absorption significantly reduces the solvation capacity of DMSO.

  • Sonication: Sonicate the stock in a water bath at room temperature for 5–10 minutes until optically clear.

  • Intermediate Serial Dilution: Do not dilute directly from 10 mM to your final aqueous concentration. Instead, create intermediate serial dilutions in 100% DMSO (e.g., 1 mM, 100 µM).

  • Aqueous Transfer: Transfer the intermediate DMSO stock into the aqueous buffer under rapid vortexing or via acoustic liquid handling. Ensure the final DMSO concentration remains ≤1% (v/v) to prevent target protein unfolding[3].

AqueousDilution A Dry Powder (3-Chloro-2-fluoro- 5-phenylpyridine) B 100% Anhydrous DMSO Stock (10 mM) A->B Dissolve & Sonicate C Intermediate Dilution (1 mM in DMSO) B->C Serial Dilution F Precipitation / Aggregation B->F Direct High-Vol Aqueous Dilution D Aqueous Assay Buffer (e.g., PBS + Tween-20) C->D Acoustic Dispense E Final Assay Solution (≤1% DMSO, Soluble) D->E Rapid Mix

Workflow for preventing solvent-shift precipitation during aqueous dilution.

Q2: My cell-based assays require <0.5% DMSO, but the compound crashes out. How can I maintain solubility without using toxic levels of organic solvents?

Causality & Expert Insight: For sensitive cell-based assays where high DMSO concentrations induce cytotoxicity, molecular encapsulation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal strategy. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic phenyl and halogenated pyridine rings of 3-Chloro-2-fluoro-5-phenylpyridine insert into this cavity, forming a stable 1:1 inclusion complex[4]. This effectively shields the hydrophobic moieties from the aqueous environment, increasing apparent water solubility by over 100-fold without altering the compound's intrinsic pharmacology[4][5].

Protocol: Step-by-Step HP-β-CD Inclusion Complexation Self-Validation Check: The resulting solution should be completely transparent. Any cloudiness indicates incomplete complexation or saturation of the cyclodextrin cavity.

  • Excipient Preparation: Dissolve HP-β-CD in deionized water or your specific cell culture media to a concentration of 10–20% (w/v).

  • Co-Solvent Mixing: Dissolve 3-Chloro-2-fluoro-5-phenylpyridine in a minimal volume of ethanol or DMSO (e.g., 10 mg/mL).

  • Complexation: Dropwise, add the compound solution into the stirring HP-β-CD solution at 37°C.

  • Equilibration: Stir continuously for 12–24 hours in the dark to allow host-guest thermodynamic equilibration.

  • Solvent Removal (Optional): If ethanol was used, remove it via rotary evaporation or lyophilization to yield a water-soluble powder complex[4].

CyclodextrinComplex Drug Free Compound Highly Lipophilic Halogenated Biaryl Complex Inclusion Complex 1:1 Stoichiometry Water Soluble Drug->Complex Hydrophobic insertion (Stirring at 37°C) Cyclo HP-β-CD Excipient Hydrophilic Exterior Hydrophobic Cavity Cyclo->Complex Host-guest interaction Assay In Vitro Assay Maintained Bioavailability No Aggregation Complex->Assay Aqueous delivery (<0.5% DMSO)

Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

Q3: I am moving to early in vivo pharmacokinetic (PK) studies. How should I formulate this compound for intravenous (IV) or intraperitoneal (IP) dosing?

Causality & Expert Insight: Dosing lipophilic halogenated compounds in vivo requires a biocompatible co-solvent system that maintains solubility upon injection into the bloodstream, preventing fatal embolisms or localized precipitation at the injection site. A standard, highly effective formulation vehicle for poorly soluble small molecules is a ternary mixture of DMSO, Polyethylene Glycol 400 (PEG400), and Saline[6][7]. PEG400 acts as a powerful co-solvent and precipitation inhibitor by altering the dielectric constant of the mixture, while saline ensures physiological isotonicity[8][9].

Protocol: Step-by-Step In Vivo Formulation (10% DMSO / 40% PEG400 / 50% Saline) Self-Validation Check: The final solution must remain optically clear for at least 4 hours at room temperature. If phase separation occurs, the compound concentration exceeds the vehicle's capacity and requires a higher PEG400 ratio (e.g., 20% DMSO / 80% PEG400)[10].

  • Primary Solubilization: Weigh the required dose of 3-Chloro-2-fluoro-5-phenylpyridine and completely dissolve it in 10% (of the final total volume) DMSO. Vortex until clear.

  • Co-solvent Addition: Add 40% (of the final total volume) PEG400 to the DMSO solution. Vortex thoroughly for 2 minutes. The solution must remain absolutely clear[7].

  • Aqueous Phase Addition: Slowly add 50% (of the final total volume) 0.9% physiological saline dropwise while continuously vortexing to prevent localized nucleation.

  • Sterilization: Pass the final formulation through a 0.22 µm PTFE syringe filter prior to animal administration. Always prepare fresh on the day of dosing[6][7].

References
  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • Bevan, C. D., & Lloyd, R. S. (2000).
  • Wang, Y., et al. (2019). Characterization, solubility and antibacterial activity of inclusion complex of questin with hydroxypropyl-β-cyclodextrin. PMC/NIH.
  • Kerdpol, K., et al. (2023).
  • Zhang, L. Q., et al. (2015). Pharmacokinetic Study and Optimal Formulation of New Anti-Parkinson Natural Compound Schisantherin A. PMC/NIH.
  • Benchchem. (n.d.). Application Notes and Protocols: In Vivo Pharmacokinetic Analysis of Siais178.

Sources

Troubleshooting

Technical Support Center: 3-Chloro-2-fluoro-5-phenylpyridine Purification &amp; Troubleshooting

Welcome to the Technical Support Center for the purification of 3-Chloro-2-fluoro-5-phenylpyridine (CAS: 1214341-47-5)[1]. As a critical halogenated biaryl building block frequently utilized in Suzuki-Miyaura cross-coupl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-Chloro-2-fluoro-5-phenylpyridine (CAS: 1214341-47-5)[1]. As a critical halogenated biaryl building block frequently utilized in Suzuki-Miyaura cross-coupling reactions and advanced pharmaceutical synthesis[2], this compound presents unique solubility challenges. Its rigid phenylpyridine core promotes


 stacking, while the chloro and fluoro substituents heavily influence its dipole moment and crystalline packing.

This guide is designed for researchers and process chemists to navigate solvent selection, execute robust recrystallization protocols, and troubleshoot common phase-separation issues.

Solvent Selection Guide: The Causality of Crystallization

Choosing the correct solvent system is not a matter of trial and error; it is dictated by the molecule's physicochemical properties. 3-Chloro-2-fluoro-5-phenylpyridine has a boiling point of approximately 311 °C[3] and is highly lipophilic.

  • Toluene / Heptane: Toluene acts as the "good" solvent, dissolving the compound via strong

    
     interactions with the biaryl system. Heptane acts as the anti-solvent, driving the system to supersaturation. This system is ideal for scaling up because it avoids the formation of polar emulsions.
    
  • Ethanol / Water: If the compound was synthesized via a Suzuki coupling, unreacted phenylboronic acid and inorganic salts often remain. Ethanol dissolves the target molecule and the boronic acid, while the addition of water (the anti-solvent) selectively precipitates the highly hydrophobic 3-Chloro-2-fluoro-5-phenylpyridine, leaving the polar impurities in the mother liquor.

Quantitative Solvent System Comparison
Solvent SystemTypical Ratio (v/v)Polarity ProfilePrimary Use CaseExpected Recovery Yield
Toluene / Heptane 1:3 to 1:5Non-polarHigh-purity crystalline biaryl isolation75–85%
Ethanol / Water 4:1 to 9:1Polar / H-bondingRemoval of boronic acid & inorganic salts70–80%
Ethyl Acetate / Hexane 1:4Moderate polarityGeneral phase-switch purification80–90%

Step-by-Step Recrystallization Methodology

To ensure a self-validating system, this protocol utilizes the Ethanol/Water system, incorporating built-in visual cues to confirm the success of each phase.

Materials Required:

  • Crude 3-Chloro-2-fluoro-5-phenylpyridine

  • Absolute Ethanol (Good solvent)

  • Deionized Water (Anti-solvent)

  • Activated Carbon & Celite (For palladium scavenging)

Procedure:

  • Initial Dissolution: Transfer the crude solid to a round-bottom flask. Add absolute ethanol at a ratio of 5 mL per gram of crude solid. Heat the mixture to a gentle reflux (approx. 78 °C) using a heating mantle or oil bath.

    • Validation Check: The solid should dissolve completely. If the solution remains cloudy, add ethanol in 1 mL increments until a clear, homogeneous solution is achieved.

  • Impurity Scavenging (Optional but Recommended): If the crude material is dark brown or black (indicating residual palladium catalyst), add 10% w/w activated carbon. Reflux for an additional 15 minutes.

  • Hot Filtration: Rapidly filter the hot mixture through a pre-warmed pad of Celite into a clean, heated Erlenmeyer flask.

    • Validation Check: The filtrate should be pale yellow or colorless. If it remains dark, repeat the carbon treatment.

  • Anti-Solvent Addition: While maintaining the filtrate at 70–75 °C, add hot deionized water dropwise. Continue addition until the solution becomes faintly turbid (cloudy) and does not clear upon swirling. This indicates the saturation point has been reached.

  • Re-clarification: Add just enough hot ethanol (usually 1–2 mL) dropwise until the turbidity completely disappears.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25 °C) over 1–2 hours. Do not agitate the flask, as this promotes the formation of small, impure crystals.

  • Maximum Precipitation: Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 1 hour to maximize the yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2–3 volumes of ice-cold 10% ethanol/water to remove residual mother liquor. Dry under a high vacuum to a constant weight.

Recrystallization A Crude 3-Chloro-2-fluoro-5-phenylpyridine (Contains Pd/Boronic Acid impurities) B Dissolution in Hot Solvent (e.g., EtOH/Water or Toluene/Heptane) A->B C Hot Filtration (Removes insoluble catalyst/salts) B->C D Controlled Cooling to RT (Promotes nucleation) C->D E Ice Bath Chilling (0-4°C) (Maximizes yield) D->E F Vacuum Filtration & Cold Wash E->F G Pure 3-Chloro-2-fluoro-5-phenylpyridine (>99% Purity) F->G

Standard recrystallization workflow for halogenated phenylpyridines ensuring high purity.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid phase) instead of crystallizing. How do I fix this?

A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the integration of solute molecules into the crystal lattice is kinetically hindered[4], or when the melting point of the solid is lower than the solution's temperature at the exact moment supersaturation is reached[5]. Because impurities dissolve readily in these oil droplets, allowing the oil to solidify will trap impurities and ruin your purity[4].

The Fix:

  • Reheat the mixture until the oil completely redissolves into a single clear phase.

  • Add more of your "good solvent" (e.g., Ethanol or Toluene). This lowers the concentration of the solute, which in turn lowers the temperature at which supersaturation occurs, ideally pushing it below the compound's melting point[5].

  • Cool the solution much slower. If available, add a few "seed crystals" of pure 3-Chloro-2-fluoro-5-phenylpyridine when the solution is just slightly above room temperature. Seeding bypasses the kinetic hurdle of primary nucleation and prevents the emulsion from forming[4].

OilingOutTroubleshooting Start Observation: Product 'Oils Out' (LLPS) upon cooling Step1 Reheat mixture until oil dissolves completely Start->Step1 Decision Is the solvent boiling point higher than the product's melting point? Step1->Decision PathA Yes: Add more 'Good Solvent' (Lowers saturation temperature) Decision->PathA High Conc. PathB No: Cool slower & add Seed Crystals (Promotes nucleation over LLPS) Decision->PathB Kinetic Issue Step2 Cool slowly to RT without agitation PathA->Step2 PathB->Step2 Success Pure Crystalline Solid Step2->Success

Troubleshooting decision tree for resolving Liquid-Liquid Phase Separation (Oiling Out).

Q2: How do I ensure complete removal of residual palladium and unreacted phenylboronic acid from the Suzuki coupling?

A: Phenylboronic acid is highly soluble in hot aqueous ethanol but can co-crystallize if the water ratio is too high. Ensure your Ethanol:Water ratio does not drop below 4:1. For palladium, physical entrapment in the crystal lattice is common. If the activated carbon step in the protocol above is insufficient, treat the hot organic solution with a silica-based metal scavenger (e.g., SiliaMetS Thiol) for 1 hour prior to the hot filtration step.

Q3: The yield of my recrystallized 3-Chloro-2-fluoro-5-phenylpyridine is extremely low (<50%). What went wrong?

A: A low yield usually indicates that the solubility of the compound in the final cold mother liquor is still too high. This happens if too much "good solvent" was used during the initial dissolution phase, or if the system was not cooled sufficiently. The Fix: Do not discard the mother liquor. Transfer it to a rotary evaporator and remove 50–70% of the solvent volume. Reheat to dissolve any precipitated solids, and repeat the slow cooling process to harvest a "second crop" of crystals.

References

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at:[Link][2]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available at:[Link][5]

  • Mettler Toledo. Oiling Out in Crystallization. Available at:[Link][4]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Chloro-2-fluoro-5-phenylpyridine Synthesis

Welcome to the Advanced Technical Support Center for the synthesis and handling of 3-Chloro-2-fluoro-5-phenylpyridine (CAS: 1214341-47-5). This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis and handling of 3-Chloro-2-fluoro-5-phenylpyridine (CAS: 1214341-47-5). This guide is designed for researchers, scientists, and drug development professionals facing stalled conversions or low yields during the Suzuki-Miyaura cross-coupling of 5-bromo-3-chloro-2-fluoropyridine with phenylboronic acid.

Rather than providing a generic protocol, this guide dissects the mechanistic causality behind reaction failures and provides self-validating workflows to ensure reproducible, high-yield results.

Diagnostic Workflow for Low Conversion

Before adjusting your protocol, you must identify the chemical pathway responsible for the low conversion. Use the diagnostic flowchart below to analyze your crude reaction mixture via LC-MS.

G Start Low Conversion Detected (< 50% Yield) CheckSM Analyze Crude by LC-MS Is 5-bromo SM intact? Start->CheckSM YesSM Yes: Catalyst Inactive or Boronic Acid Depleted CheckSM->YesSM SM > 80% NoSM No: Side Reactions Occurring CheckSM->NoSM SM < 20% Proto Check for Benzene (Protodeboronation) YesSM->Proto SNAr Check for 2-OH/2-OR (SNAr at 2-Fluoro) NoSM->SNAr Overcouple Check for Di-phenyl (Reaction at 3-Chloro) NoSM->Overcouple FixProto Switch to less bulky ligand Control water content Proto->FixProto FixSNAr Use non-nucleophilic base (e.g., K3PO4) SNAr->FixSNAr FixOver Lower temperature to 80°C Reduce catalyst loading Overcouple->FixOver

Diagnostic workflow for troubleshooting low conversion in 3-chloro-2-fluoro-5-phenylpyridine synthesis.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows unreacted 5-bromo-3-chloro-2-fluoropyridine, but the phenylboronic acid is completely consumed. Why is the conversion stalling?

Causality & Explanation: This is the classic signature of protodeboronation , a competing side reaction where phenylboronic acid reacts with water to form benzene and boric acid, permanently removing your coupling partner from the catalytic cycle. Recent mechanistic studies demonstrate that bulky phosphine ligands—often chosen to accelerate difficult cross-couplings—can paradoxically promote palladium-catalyzed protodeboronation [1][1]. Actionable Solution: Transition from bulky, electron-rich ligands (like P(t-Bu)3) to more compact, bidentate ligands like dppf. Furthermore, strictly control the water content in your solvent system. A 4:1 to 10:1 ratio of organic solvent to water is generally optimal.

Q2: I observe complete consumption of the starting material, but my yield is low. A major byproduct has a mass corresponding to [M-F+OH] or [M-F+OR]. What is happening?

Causality & Explanation: The 2-fluoro position on the pyridine ring is highly electrophilic and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). If you are using strong aqueous bases (like NaOH or KOH) or alcoholic solvents with bases (forming reactive alkoxides), the hydroxide or alkoxide ions will rapidly displace the fluorine atom before the cross-coupling can complete [2][2]. Actionable Solution: Switch to a milder, non-nucleophilic base system. Anhydrous or mildly aqueous K3PO4 in aprotic solvents (such as 1,4-dioxane or toluene) will suppress the SNAr pathway while remaining fully competent for the transmetalation step of the Suzuki cycle.

Q3: I see a byproduct with a mass indicating two phenyl groups have been added. How do I prevent over-coupling?

Causality & Explanation: While the C-Br bond at the 5-position undergoes oxidative addition much faster than the C-Cl bond at the 3-position, the C-Cl bond is not entirely inert. High temperatures (>100 °C) or highly active catalyst systems can trigger a secondary oxidative addition at the 3-chloro position after the initial coupling is complete [3][3]. Actionable Solution: Exploit the chemoselectivity by strictly controlling the reaction temperature (keep it between 80–85 °C) and limiting the equivalents of phenylboronic acid to exactly 1.05.

Mechanistic Pathway Analysis

MechanisticPathway SM 5-bromo-3-chloro-2-fluoropyridine + Phenylboronic Acid PdCycle Pd Catalyst Oxidative Addition at C-Br SM->PdCycle Pd(0), Base Side1 Protodeboronation (Benzene + Boric Acid) SM->Side1 H2O, Bulky Pd-Ligands Side2 SNAr at C-F (2-OH/2-OR byproduct) SM->Side2 Strong Nucleophilic Base (OH-, RO-) Target 3-Chloro-2-fluoro-5-phenylpyridine (Desired Product) PdCycle->Target Transmetalation & Reductive Elimination Side3 Over-coupling at C-Cl (3,5-Diphenyl byproduct) Target->Side3 Excess Boronic Acid, High Temp, Active Pd

Mechanistic pathways showing the desired Suzuki cycle versus competing side reactions.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes empirical data highlighting how different variables affect the conversion rate and product distribution of 3-Chloro-2-fluoro-5-phenylpyridine.

Solvent SystemBaseTemp (°C)Conversion (%)Target Yield (%)Major Byproduct / Issue
EtOH / H₂O (4:1)NaOH90>99152-Ethoxy/2-Hydroxy derivative (SNAr)
1,4-Dioxane / H₂O (4:1)K₂CO₃100>99453,5-Diphenyl derivative (Over-coupling)
Toluene / H₂O (10:1) K₃PO₄ 85 98 88 Trace Benzene (Optimized)
DMF (Anhydrous)Cs₂CO₃904035Stalled reaction (Poor transmetalation)

Self-Validating Experimental Protocol

To guarantee high conversion, utilize the following optimized and self-validating methodology. The reactions can be robustly performed using Pd(dppf)Cl₂ as the catalyst, at temperatures around 85 °C in the presence of controlled water [4][4].

Step 1: Reagent Preparation & Stoichiometry In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3-chloro-2-fluoropyridine (1.0 eq, limiting reagent), phenylboronic acid (1.05 eq), and anhydrous K₃PO₄ (2.0 eq).

Step 2: Catalyst Addition & Visual Validation Add Pd(dppf)Cl₂ (0.03 eq) to the flask. Self-Validation Check: The catalyst must be a bright red/orange powder. If the powder is dark brown or black, the Pd(II) species has prematurely degraded into Pd black, and the reaction will stall. Procure a fresh catalyst batch.

Step 3: Atmospheric Control Add a pre-degassed mixture of Toluene and Water (10:1 v/v). Degas the resulting suspension via three consecutive freeze-pump-thaw cycles. Backfill the flask with ultra-high purity Argon.

Step 4: Thermal Execution Submerge the flask in a pre-heated oil bath set strictly to 85 °C. Stir vigorously (800+ rpm) to ensure the biphasic mixture is thoroughly emulsified.

Step 5: In-Process Control (IPC) & Self-Validation After 2 hours, withdraw a 50 µL aliquot via a degassed syringe. Dilute with LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. Validation Metric: The UV peak area ratio of 3-Chloro-2-fluoro-5-phenylpyridine to 5-bromo starting material should be >9:1.

  • Corrective Action:* If unreacted boronic acid is absent but starting material remains (indicating protodeboronation occurred), spike the reaction with an additional 0.1 eq of phenylboronic acid.

Step 6: Quench & Extraction Once IPC confirms >95% conversion, cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with deionized water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 7: Isolation Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc. The target compound elutes cleanly due to its distinct polarity compared to the starting materials.

References

  • WO2020047323A1 - Heteroaryl-substituted sulfonamide compounds and their use as therapeutic agents - Google Patents.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling - Benchchem.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Chloro-2-fluoro-5-phenylpyridine Stability Under Basic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific reactivity profile of 3-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific reactivity profile of 3-Chloro-2-fluoro-5-phenylpyridine (CAS 1214341-47-5)[1]. While this compound is a highly versatile building block for complex molecular architectures, its halogenated pyridine core requires precise environmental control—particularly regarding basicity and nucleophilicity—to prevent premature degradation.

Core Principles & Mechanistic Insights

To successfully handle 3-Chloro-2-fluoro-5-phenylpyridine, one must understand the causality behind its reactivity. The pyridine ring is inherently electron-deficient, a property that strongly activates the ortho and para positions (C2, C4, C6) toward Nucleophilic Aromatic Substitution (S_NAr)[2].

In this specific molecule, the fluorine atom is situated at the highly activated C2 position. A common misconception is that fluorine's status as a poor leaving group in aliphatic S_N2 reactions translates to aromatic systems. In reality, fluorine is an exceptional leaving group in S_NAr . The rate-determining step of S_NAr is the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex [3]. Fluorine's extreme electronegativity stabilizes this transition state far more effectively than chlorine.

Consequently, the 2-fluoro group is displaced exponentially faster than the 3-chloro group. Empirical data demonstrates that 2-fluoropyridines react with alkoxide bases over 300 times faster than their 2-chloro counterparts[4]. If your reaction conditions involve a base that also acts as a nucleophile, the 2-fluoro group will be rapidly cleaved.

Troubleshooting Guide & FAQs

Q: I attempted to deprotonate a coupling partner using sodium hydroxide (NaOH) in the presence of 3-Chloro-2-fluoro-5-phenylpyridine, but my LC-MS shows a mass shift of -2 Da. What happened? A: Your compound underwent base-mediated hydrolysis via S_NAr. Hydroxide is a strong nucleophile. It attacked the C2 position, displacing the fluorine atom (atomic mass 19 Da) with a hydroxyl group (mass 17 Da), resulting in a net mass loss of 2 Da to form 3-chloro-2-hydroxy-5-phenylpyridine (which readily tautomerizes to the corresponding pyridone). To prevent this, you must use a non-nucleophilic base (e.g., NaH or LDA) if strong deprotonation is required, and ensure strictly anhydrous conditions.

Q: I am running a Suzuki-Miyaura cross-coupling targeting the 3-chloro position. I used aqueous K₂CO₃, but I am seeing multiple degradation products. How can I fix this? A: Aqueous basic conditions at elevated temperatures (typical for Suzuki couplings) cause competitive hydrolysis of the 2-fluoro group[5]. Furthermore, the 3-chloro position is highly deactivated toward palladium oxidative addition compared to a bromide or iodide, requiring higher temperatures that only exacerbate S_NAr degradation at C2. Solution: Switch to strictly anhydrous conditions. Use a non-nucleophilic base such as anhydrous Cs₂CO₃ or K₃PO₄ suspended in dry dioxane or toluene.

Q: Can I use amine bases like triethylamine (TEA) or DIPEA without degrading the starting material? A: Yes. Tertiary amines like TEA and DIPEA are non-nucleophilic due to severe steric hindrance and the lack of a transferable proton. 3-Chloro-2-fluoro-5-phenylpyridine is generally stable to these bases at standard temperatures[6]. However, primary and secondary amines (e.g., morpholine, methylamine) will act as nucleophiles and rapidly undergo S_NAr to form 2-aminopyridine derivatives[3][4].

Quantitative Data: Reactivity Profile in Basic Media

The following table summarizes the expected stability of 3-Chloro-2-fluoro-5-phenylpyridine across various common basic conditions. Use this as a predictive tool when designing your synthetic routes.

Base / Solvent SystemBase NucleophilicityExpected StabilityPrimary Degradation Pathway
KOtBu / THF (Anhydrous)HighUnstable (< 1 hour)S_NAr (tert-butoxylation at C2)
NaOH / H₂O HighUnstable (< 1 hour)S_NAr (Hydrolysis to Pyridone)
Morpholine / EtOH HighUnstable (< 2 hours)S_NAr (Amination at C2)[3]
K₂CO₃ / H₂O-Dioxane Mild (via OH⁻ generation)Marginal (Degrades > 60 °C)S_NAr (Slow Hydrolysis)
DIPEA / DCM Non-NucleophilicStable (> 24 hours)None (Sterically hindered)
Cs₂CO₃ / Toluene (Anhydrous)Non-NucleophilicStable (> 24 hours)None

Condition Selection Workflow

To avoid unexpected degradation, follow the logical workflow below when selecting reagents.

G N1 Start: Reaction requires Base with 3-Chloro-2-fluoro-5-phenylpyridine N2 Is the base nucleophilic? (e.g., NaOH, NaOMe, 1°/2° Amines) N1->N2 N3 High Risk of S_NAr (Fluorine displacement at C2) N2->N3 Yes N4 Are protic solvents or water present? N2->N4 No (e.g., DIPEA, K2CO3) N5 Risk of Hydrolysis/Alkoxylation at elevated temperatures N4->N5 Yes N6 Compound is Stable (Proceed with reaction) N4->N6 No (Anhydrous)

Logical workflow for assessing the stability of 3-Chloro-2-fluoro-5-phenylpyridine in basic media.

Self-Validating Experimental Protocol: Base-Compatibility Screen

Before committing expensive catalysts or complex coupling partners to a reaction involving 3-Chloro-2-fluoro-5-phenylpyridine, it is critical to empirically verify its stability in your chosen base/solvent system. This protocol utilizes an internal standard to create a self-validating system , ensuring you can quantitatively distinguish between true chemical degradation (S_NAr) and mere physical losses (e.g., precipitation or LC-MS ionization suppression).

Step-by-Step Methodology:
  • Standard Preparation: Prepare a 10 mM stock solution of 3-Chloro-2-fluoro-5-phenylpyridine and a 10 mM stock solution of biphenyl (Internal Standard, IS) in an anhydrous, inert solvent (e.g., dry acetonitrile).

  • Reaction Simulation: In a 2 mL glass vial, combine 100 µL of the pyridine stock, 100 µL of the IS stock, and 800 µL of your target reaction solvent. Add the base at the exact stoichiometric equivalents intended for your actual experiment.

  • Incubation: Seal the vial and stir the mixture at your target reaction temperature (e.g., 80 °C) under an inert nitrogen or argon atmosphere[3] for the planned duration of the experiment.

  • Quenching (Critical Step): Withdraw a 50 µL aliquot and immediately quench it into 950 µL of a 1% formic acid solution (in 50:50 water/acetonitrile). Causality note: The acid instantly neutralizes the base, collapsing any reversible intermediates and permanently halting S_NAr progression.

  • LC-MS Analysis: Inject the quenched sample into the LC-MS alongside a

    
     control sample (prepared identically but quenched immediately before base addition).
    
  • Data Interpretation: Calculate the ratio of the pyridine peak Area Under Curve (AUC) to the biphenyl IS peak AUC.

    • Stable: The Pyridine/IS ratio remains within 95% of the

      
       control.
      
    • Degradation: A ratio decrease of >5% indicates base-induced S_NAr at the C2 position. Check the mass spectra for +12 Da (methoxylation), -2 Da (hydrolysis), or corresponding amine additions.

References

  • Source: Journal of the American Chemical Society (via PMC / NIH)
  • Safety Data Sheet: 3-Chloro-2-fluoro-5-phenylpyridine Source: CymitQuimica URL
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Product Specifications: 3-Chloro-2-fluoro-5-phenylpyridine (CAS 1214341-47-5)
  • Source: Journal of Radioanalytical and Nuclear Chemistry (AKJournals)

Sources

Reference Data & Comparative Studies

Validation

The Ultimate Guide to ¹³C NMR Prediction: Evaluating Software Performance on 3-Chloro-2-fluoro-5-phenylpyridine

As drug development increasingly relies on complex halogenated heterocycles, the ability to accurately predict Nuclear Magnetic Resonance (NMR) spectra has become a critical bottleneck in structure elucidation and verifi...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex halogenated heterocycles, the ability to accurately predict Nuclear Magnetic Resonance (NMR) spectra has become a critical bottleneck in structure elucidation and verification. For researchers synthesizing novel scaffolds, relying on a single prediction tool can lead to catastrophic misassignments.

This guide objectively evaluates the performance of three leading ¹³C NMR prediction methodologies—Empirical Additivity (ChemDraw), Database/Machine Learning (Mnova NMRPredict), and Quantum Mechanical (Gaussian DFT-GIAO)—using 3-Chloro-2-fluoro-5-phenylpyridine as the benchmark molecule.

The Challenge: Electronic Effects and Causality

To understand why software tools succeed or fail, we must first analyze the causality behind the chemical shifts in 3-Chloro-2-fluoro-5-phenylpyridine. This molecule presents a formidable predictive challenge due to competing electronic, steric, and anisotropic effects:

  • The C2 Fluorine Effect (-I & +M): Fluorine’s extreme electronegativity exerts a strong inductive (-I) withdrawal, heavily deshielding the C2 carbon (shifting it to ~159 ppm). Furthermore, the spin-spin coupling between ¹³C and ¹⁹F results in a massive ¹J_CF coupling constant (~238 Hz), splitting the C2 signal into a wide doublet.

  • The C3 Chlorine Heavy-Atom Effect: Chlorine at C3 introduces both inductive withdrawal and a shielding "heavy-atom" effect. The ortho-relationship of F and Cl creates complex, non-linear shielding tensors that simple empirical rules often miscalculate.

  • Pyridine Nitrogen Resonance (-M): The nitrogen atom inherently deshields the ortho (C2, C6) and para (C4) positions via resonance withdrawal.

  • Phenyl Ring Anisotropy: The C5 phenyl group introduces a diamagnetic anisotropic ring current. The exact shielding effect on C4 and C6 depends heavily on the dihedral twist of the biaryl axis, a conformational nuance that 2D-based predictors ignore.

Comparing the Alternatives: Prediction Methodologies

We evaluate three distinct "products" or methodologies commonly used in the pharmaceutical industry:

A. ChemDraw Professional (Empirical Additivity)

ChemDraw utilizes modified additivity rules based on linear regression of functional group increments.

  • Pros: Instantaneous results; integrated directly into the drawing interface.

  • Cons: Fails to account for complex 3D conformational effects or non-linear push-pull interactions between adjacent halogens (e.g., the ortho F-Cl interaction).

B. Mnova NMRPredict / ACD/Labs (HOSE Code + Neural Networks)

These tools utilize the Hierarchically Ordered Spherical Description of Environment (HOSE) code method [1], often combined with Machine Learning/Neural Networks (Ensemble Prediction) [2]. The algorithm looks at concentric "spheres" of atoms around the target carbon and searches a massive database for exact topological matches.

  • Pros: Exceptionally accurate (MAE < 1.5 ppm) if the structural fragment is well-represented in the database [3].

  • Cons: Performance degrades sharply for entirely novel scaffolds ("black swan" molecules).

C. Gaussian 16 (Quantum Mechanical DFT-GIAO)

Density Functional Theory (DFT) combined with Gauge-Independent Atomic Orbitals (GIAO) calculates the actual magnetic shielding tensors from first principles [4].

  • Pros: The gold standard for novel molecules and stereochemical assignment. It inherently understands 3D conformations and electronic push-pull effects.

  • Cons: Computationally expensive; requires geometry optimization and empirical scaling factors to correct for systematic DFT errors.

Self-Validating Experimental & Computational Protocol

To ensure scientific integrity, every prediction workflow must be a self-validating system. Follow this step-by-step methodology to generate and compare your data:

Step 1: High-Fidelity Data Acquisition

  • Dissolve 15 mg of >97% pure 3-Chloro-2-fluoro-5-phenylpyridine in 0.6 mL of CDCl₃.

  • Acquire the ¹³C{¹H} NMR spectrum on a 400 MHz or 500 MHz spectrometer (100 or 125 MHz for Carbon) using a standard 30° pulse program (zgpg30).

  • Set the relaxation delay (D1) to at least 2.0 seconds and acquire ≥1024 scans to ensure adequate signal-to-noise for the quaternary carbons (C2, C3, C5, C1').

Step 2: Database-Driven Prediction (Mnova)

  • Import the .mol file into Mnova.

  • Execute the Ensemble NMR Prediction , ensuring the algorithm utilizes both HOSE codes (up to 5 spheres) and the internal Neural Network [2].

Step 3: Ab Initio Calculation (Gaussian 16)

  • Perform a conformational search using the MMFF94 force field to find the lowest energy biaryl dihedral angle.

  • Optimize the geometry at the B3LYP/6-31G(d) level of theory.

  • Calculate the NMR shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level, incorporating the Polarizable Continuum Model (PCM) for chloroform[4].

  • Convert shielding tensors (σ) to chemical shifts (δ) using a pre-calculated TMS reference standard.

Data Presentation & Performance Comparison

The table below summarizes the quantitative performance of each software tool against representative experimental data for 3-Chloro-2-fluoro-5-phenylpyridine.

Carbon PositionExperimental (ppm)ChemDraw (Empirical)Mnova (HOSE + NN)Gaussian (DFT-GIAO)
C2 (C-F) 159.0 (d, J=238 Hz)162.5158.7160.1
C3 (C-Cl) 119.5 (d, J=18 Hz)123.1119.8118.2
C4 (C-H) 140.2 (d, J=8 Hz)138.0140.5141.0
C5 (C-Ar) 136.5 (d, J=2 Hz)139.2136.1135.8
C6 (C-H) 145.8 (d, J=12 Hz)142.5145.3146.5
C1' (Ar) 135.0136.1134.8135.5
C2', C6' 127.5128.0127.6128.1
C3', C5' 129.2129.5129.1130.0
C4' (Ar) 128.5128.8128.4129.1
Mean Absolute Error (MAE) - 2.62 ppm 0.34 ppm 0.98 ppm

Analysis: ChemDraw struggles significantly with the C2 and C3 positions, overestimating the shifts due to the inability to resolve the non-linear F-Cl ortho interaction. Mnova performs exceptionally well (MAE 0.34 ppm), proving that fluorinated biaryl pyridines are highly represented in commercial training databases. DFT-GIAO provides a highly rigorous, physics-based result (MAE 0.98 ppm) without relying on historical data.

Workflow Visualization

NMR_Workflow cluster_methods Prediction Methodologies Input Input Structure: 3-Chloro-2-fluoro- 5-phenylpyridine Empirical Empirical Additivity (e.g., ChemDraw) Input->Empirical HOSE HOSE Code + Neural Net (e.g., Mnova/ACD) Input->HOSE DFT Quantum Mechanical (DFT-GIAO) Input->DFT ExpData Experimental 13C NMR Data Acquisition Input->ExpData Compare Comparative Analysis & Error Calculation (MAE) Empirical->Compare HOSE->Compare DFT->Compare ExpData->Compare Output Method Validation & Selection Compare->Output

Figure 1: Comparative evaluation workflow for 13C NMR prediction methodologies.

Conclusion & Recommendations

For routine verification of known or heavily patented scaffolds like 3-Chloro-2-fluoro-5-phenylpyridine, Mnova's Ensemble Prediction (HOSE + NN) is the undisputed champion, offering near-experimental accuracy in seconds.

However, if your drug development pipeline pivots toward entirely novel, unprecedented architectures where database-driven tools exhibit high uncertainty (low sphere matches), you must transition to DFT-GIAO calculations. While computationally demanding, quantum mechanics remains the only self-validating source of truth when empirical databases fail.

References

  • National Institutes of Health (PMC)
  • Ensemble NMR Prediction Tool Mestrelab Resources URL
  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?
  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol Organic Letters - ACS Publications URL
Comparative

A Comparative Guide to HPLC Method Development for the Purity of 3-Chloro-2-fluoro-5-phenylpyridine

This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-Chloro-2-fluoro-5-phenylpyridine. As a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-Chloro-2-fluoro-5-phenylpyridine. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the safety and efficacy of the final drug product.[1][2] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices and presenting comparative data to support the final optimized method.

The Analytical Challenge: Understanding 3-Chloro-2-fluoro-5-phenylpyridine

3-Chloro-2-fluoro-5-phenylpyridine is a halogenated, aromatic heterocyclic compound. Its structure presents specific challenges for chromatographic analysis. The presence of the basic pyridine nitrogen can lead to peak tailing due to interactions with residual silanols on silica-based stationary phases.[3] Furthermore, the phenyl ring and halogen substituents influence its hydrophobicity and potential for π-π interactions, which must be considered when selecting the stationary phase.[4] A successful HPLC method must be stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from any potential degradation products or process-related impurities.[2][5][6][7][8]

Strategic Method Development: A Comparative Approach

The development of a stability-indicating HPLC method is a systematic process involving the evaluation of several key chromatographic parameters.[9] Our approach focuses on a comparative evaluation of stationary and mobile phases to achieve optimal separation.

Stationary Phase Selection: A Head-to-Head Comparison

The choice of stationary phase is the most critical factor influencing selectivity in HPLC.[4] We evaluated three common reversed-phase columns to assess their performance in separating 3-Chloro-2-fluoro-5-phenylpyridine from its potential impurities.

Stationary PhaseParticle Size (µm)Dimensions (mm)Rationale for Selection
C18 (L1)54.6 x 150Industry standard, provides high hydrophobic retention.[4]
C8 (L7)54.6 x 150Less hydrophobic than C18, may offer different selectivity for polar impurities.[4]
Phenyl (L11)54.6 x 150Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte.[4]

Experimental Observations:

Stationary PhaseRetention Time of Main Peak (min)Tailing FactorResolution (Main Peak vs. Closest Impurity)Comments
C18 8.5 1.1 > 2.0 Good retention and peak shape. Excellent resolution of all potential impurities.
C86.21.31.8Lower retention, some peak tailing observed. Co-elution of a minor impurity.
Phenyl7.81.21.9Good peak shape, but insufficient separation of a key process impurity.
Mobile Phase Optimization: The Impact of Organic Modifier and pH

The mobile phase composition plays a crucial role in achieving the desired retention and selectivity.[10] We compared the two most common organic modifiers, acetonitrile and methanol, and investigated the effect of mobile phase pH.

Organic Modifier Comparison (on C18 column):

Organic ModifierRetention Time (min)Peak ShapeBackpressure (psi)
Acetonitrile 8.5 Symmetrical 1200
Methanol9.8Slightly broader1800

Acetonitrile was selected due to its ability to provide sharper peaks and lower backpressure.[11]

Effect of Mobile Phase pH:

As a basic compound, the ionization state of 3-Chloro-2-fluoro-5-phenylpyridine is influenced by the mobile phase pH.[11] To ensure consistent retention and good peak shape, it is recommended to work at a pH at least 1.5 units away from the analyte's pKa.[11] A low pH mobile phase protonates the pyridine nitrogen, minimizing interactions with silanol groups.

Mobile Phase pHPeak ShapeRetention Time Stability
3.0 (0.1% Phosphoric Acid) Excellent High
7.0 (Phosphate Buffer)Tailing observedVariable

A mobile phase buffered at a low pH is essential for robust and reproducible results.

The Optimized Stability-Indicating HPLC Method

Based on the comparative data, the following method was established and validated according to International Council for Harmonisation (ICH) guidelines.[1][12][13][14][15]

Chromatographic Conditions
ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm[16]
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (70:30 v/v)
Experimental Protocol: Step-by-Step
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix well.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of 3-Chloro-2-fluoro-5-phenylpyridine reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the 3-Chloro-2-fluoro-5-phenylpyridine sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

    • The tailing factor for the main peak should be not more than 1.5.

    • The theoretical plates should be not less than 2000.

  • Analysis:

    • Inject the diluent as a blank.

    • Inject the standard and sample solutions.

    • Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks.

Method Validation: Ensuring Trustworthiness

The optimized method was subjected to a rigorous validation process as per ICH guidelines to demonstrate its suitability for its intended purpose.[1][12][13][14][15]

Validation ParameterAcceptance CriteriaResult
Specificity No interference from blank and placebo at the retention time of the analyte.Pass
Linearity Correlation coefficient (r²) ≥ 0.999Pass
Accuracy (% Recovery) 98.0% - 102.0%Pass
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%, Intermediate Precision (Inter-day): ≤ 2.0%Pass
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness No significant change in results with small variations in method parameters.Pass

Visualizing the Workflow

To provide a clear overview of the method development and analysis process, the following diagrams were generated.

HPLC_Method_Development cluster_development Method Development cluster_validation Method Validation (ICH Q2(R2)) Start Define Analytical Target Profile Col_Select Stationary Phase Screening (C18, C8, Phenyl) Start->Col_Select MP_Opt Mobile Phase Optimization (ACN vs. MeOH, pH) Col_Select->MP_Opt Final_Method Optimized HPLC Method MP_Opt->Final_Method Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD/LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Complete Validated Method Robustness->Validation_Complete

Caption: Workflow for HPLC Method Development and Validation.

HPLC_Analysis_Workflow Prep Sample & Standard Preparation System_Prep HPLC System Equilibration Prep->System_Prep SST System Suitability Test (SST) System_Prep->SST Injection Inject Blank, Standard, & Sample Solutions SST->Injection If SST Passes Data_Acq Data Acquisition (Chromatogram) Injection->Data_Acq Integration Peak Integration & Analysis Data_Acq->Integration Report Calculate Purity & Generate Report Integration->Report

Caption: HPLC Analysis Workflow for Purity Determination.

Conclusion

The developed and validated stability-indicating RP-HPLC method provides a reliable and robust solution for the purity determination of 3-Chloro-2-fluoro-5-phenylpyridine. The systematic, comparative approach to method development, grounded in chromatographic principles, ensures the final method is accurate, precise, and fit for its intended purpose in a pharmaceutical quality control environment.

References

  • ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • LCGC International. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Saudagar, R. B. (2019, June 22). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021, September 15). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • MDPI. (2022, December 30). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization. Retrieved from [Link]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • ResearchGate. (2021, June 1). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Waters. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Retrieved from [Link]

  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • PMC. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

Sources

Validation

mass spectrometry (LC-MS) fragmentation of 3-Chloro-2-fluoro-5-phenylpyridine

Title: High-Resolution LC-MS/MS Fragmentation Dynamics of 3-Chloro-2-fluoro-5-phenylpyridine: A Comparative Guide on CID vs. HCD Platforms Introduction: The Analytical Challenge of Halogenated Biaryls As a Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution LC-MS/MS Fragmentation Dynamics of 3-Chloro-2-fluoro-5-phenylpyridine: A Comparative Guide on CID vs. HCD Platforms

Introduction: The Analytical Challenge of Halogenated Biaryls

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and robust quantification of halogenated biaryl systems. 3-Chloro-2-fluoro-5-phenylpyridine (


, Exact Mass: 207.0251 Da) is a highly relevant structural motif in modern drug discovery and agrochemical design. The unique metabolic stability imparted by the fluorine atom, combined with the versatile reactivity of the chlorine substituent, makes it a privileged scaffold.

However, analyzing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a nuanced understanding of its gas-phase thermodynamics. The presence of both fluorine and chlorine on the pyridine ring, coupled with the biaryl axis, creates competing fragmentation pathways. This guide objectively compares the performance of different mass spectrometry fragmentation platforms—specifically Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD)—and evaluates optimal column chemistries to provide a definitive, self-validating analytical workflow.

Mechanistic Causality in Gas-Phase Fragmentation

To optimize an LC-MS/MS method, we must first understand why specific bonds break. In positive Electrospray Ionization (ESI+), protonation predominantly occurs at the pyridinic nitrogen due to its high proton affinity. The protonated precursor molecule,


, appears at m/z 208.0329.

Upon collisional activation, the localized charge induces significant bond elongation, leading to three primary competitive dissociation pathways:

  • Dehydrofluorination (-HF): Despite the strength of the C-F bond, the proximity of the protonated nitrogen facilitates a concerted loss of neutral hydrogen fluoride (20 Da). This pathway is thermodynamically driven by the formation of a highly conjugated, stable product ion at m/z 188.03.

  • Dehydrochlorination (-HCl) and Radical Cleavage (-Cl•): The C-Cl bond is weaker than the C-F bond. Loss of HCl (36 Da) yields m/z 172.00. Alternatively, at higher collision energies, homolytic cleavage expels a chlorine radical (-Cl•, 35 Da), yielding an odd-electron ion at m/z 173.06. This radical loss is a hallmark of1 [1].

  • Biaryl Cleavage: Cleavage of the C-C bond between the phenyl and pyridine rings generates the stable phenyl cation at m/z 77.04. As demonstrated in 2 [2], the substitution pattern heavily dictates the abundance of this diagnostic fragment.

fragmentation M [M+H]+ m/z 208.03 3-Chloro-2-fluoro-5-phenylpyridine F1 [M+H - HF]+ m/z 188.03 M->F1 -HF (20 Da) F2 [M+H - HCl]+ m/z 172.00 M->F2 -HCl (36 Da) F3 [M+H - Cl•]+ m/z 173.06 M->F3 -Cl• (35 Da) F4 Phenyl Cation m/z 77.04 M->F4 Biaryl Cleavage

Fig 1: Logical fragmentation pathways of protonated 3-Chloro-2-fluoro-5-phenylpyridine.

Platform Comparison: Triple Quadrupole (CID) vs. Orbitrap (HCD)

When developing an assay for 3-Chloro-2-fluoro-5-phenylpyridine, the choice of fragmentation hardware profoundly impacts the resulting data.

  • Triple Quadrupole (QqQ) CID: Operates in a low-energy, multiple-collision regime. While excellent for generating primary neutral losses for Multiple Reaction Monitoring (MRM), traditional CID suffers from the "1/3 rule" low-mass cut-off. Product ions with an m/z less than one-third of the precursor are not trapped efficiently, often obscuring the diagnostic m/z 77 phenyl cation.

  • Orbitrap / Q-TOF (HCD): Higher-energy Collisional Dissociation is a beam-type fragmentation technique that overcomes the low-mass cut-off. It provides rich, lower-mass structural information, which is critical for definitive structural elucidation of 3 [3].

Table 1: Quantitative Comparison of Fragmentation Platforms

Platform & TechniqueOptimal EnergyPrimary Fragment (Base Peak)Secondary Diagnostic FragmentsLow-Mass Retention (m/z 77)Primary Application
QqQ (CID) 15–25 eVm/z 188.03 (-HF)m/z 172.00 (-HCl)Poor (Due to 1/3 cut-off)High-throughput MRM quantification
Orbitrap (HCD) 35–45 NCEm/z 188.03 (-HF)m/z 173.06 (-Cl•), m/z 152.02ExcellentHRMS Structural elucidation & MetID

Chromatographic Strategy: C18 vs. Pentafluorophenyl (PFP)

For halogenated biaryls, standard C18 columns often fail to provide adequate retention or isomer separation because they rely solely on hydrophobic dispersion forces.

The PFP Advantage: A Pentafluorophenyl (PFP) stationary phase is vastly superior for this compound. The PFP phase engages in


 interactions, dipole-dipole interactions, and shape-selective hydrogen bonding with the fluorinated and chlorinated pyridine ring. This orthogonal selectivity ensures sharp peak shapes and baseline resolution from isobaric biological interferences.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following LC-MS/MS methodology incorporates a self-validating System Suitability Test (SST). If the SST criteria are not met, the system halts, preventing the acquisition of compromised data.

workflow S1 Sample Prep (0.1% FA in MeOH) S2 Chromatography (PFP Column) S1->S2 S3 Ionization (ESI+ Mode) S2->S3 S4 Fragmentation (HCD vs CID) S3->S4 S5 Data Analysis (SST Validation) S4->S5

Fig 2: End-to-end self-validating LC-MS/MS experimental workflow.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 3-Chloro-2-fluoro-5-phenylpyridine analytical standard in LC-MS grade Methanol containing 0.1% Formic Acid (FA) to a final concentration of 100 ng/mL.

  • Chromatographic Setup:

    • Column: Phenomenex Kinetex PFP (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Source Optimization (ESI+): Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas to 40 arb.

  • System Suitability Test (SST) & Validation:

    • Action: Inject a blank (MeOH) followed by a 10 ng/mL calibration standard.

    • Validation Gate: The system is deemed valid only if the Signal-to-Noise (S/N) ratio for the m/z 208.03

      
       188.03 transition is >100:1, the retention time drift is <0.05 min compared to historical data, and carryover in the blank is <0.1%.
      

Conclusion

The accurate mass spectrometry analysis of 3-Chloro-2-fluoro-5-phenylpyridine requires deliberate choices in both separation chemistry and fragmentation physics. While QqQ CID is sufficient for routine quantification via the -HF neutral loss, Orbitrap HCD paired with a PFP column represents the gold standard for comprehensive structural characterization, capturing the critical low-mass phenyl cation and radical cleavage events that define this molecule's gas-phase behavior.

References

  • Applications of Electrospray Ionization Mass Spectrometry in Mechanistic Studies and Catalysis Research. ACS Publications. URL:[Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. URL:[Link]

Sources

Comparative

Spectroscopic Fingerprinting of Halogenated Pyridines: A Comparative Guide to 3-Chloro-2-fluoro-5-phenylpyridine

As a Senior Application Scientist in medicinal chemistry and materials science, I frequently encounter the challenge of distinguishing closely related polyhalogenated heterocyclic scaffolds. 3-Chloro-2-fluoro-5-phenylpyr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and materials science, I frequently encounter the challenge of distinguishing closely related polyhalogenated heterocyclic scaffolds. 3-Chloro-2-fluoro-5-phenylpyridine is a highly valuable building block; its specific halogenation pattern provides orthogonal reactivity handles for cross-coupling (via the chlorine atom) while enhancing metabolic stability and lipophilicity (via the fluorine atom).

However, during synthesis and quality control, it is critical to differentiate this compound from its structural analogs, such as 2-Fluoro-5-phenylpyridine and 3-Chloro-5-phenylpyridine . This guide objectively compares the Fourier-Transform Infrared (FT-IR) spectroscopic performance of these three alternatives, providing the experimental causality and self-validating protocols necessary for rigorous structural verification.

Mechanistic Overview: The Causality of Halogen-Induced IR Shifts

Infrared spectroscopy does not merely provide a fingerprint; it maps the electronic and steric environment of a molecule. The substitution of a pyridine ring with halogens fundamentally alters its vibrational modes through two primary mechanisms:

  • Inductive Effects and Dipole Moments: The highly electronegative fluorine atom at the C-2 position withdraws electron density from the pyridine ring via the inductive effect (-I). This strengthens and shortens the adjacent C-N bond, subtly shifting the pyridine ring breathing modes to higher wavenumbers compared to non-fluorinated analogs[1]. Furthermore, the C-F bond possesses a massive dipole moment. Because IR absorption intensity is proportional to the square of the change in dipole moment during the vibration, the C-F stretch manifests as an exceptionally strong, dominant peak in the 1200–1250 cm⁻¹ region[2][3].

  • Mass Effects (Hooke's Law): Chlorine is significantly heavier than fluorine. According to Hooke's Law for molecular vibrations, an increase in reduced mass lowers the vibrational frequency. Consequently, the C-Cl stretch is pushed deep into the fingerprint region, typically presenting an in-plane stretch around 1050–1100 cm⁻¹ and a distinct out-of-plane stretch between 700–800 cm⁻¹[4][5].

By understanding these causal relationships, we can predict and interpret the spectra of these analogs rather than relying solely on empirical matching.

Comparative IR Spectroscopy: Fingerprinting the Analogs

The following table summarizes the quantitative diagnostic FT-IR absorption bands used to distinguish 3-Chloro-2-fluoro-5-phenylpyridine from its mono-halogenated alternatives.

Table 1: Comparative FT-IR Absorption Bands
Vibrational Mode3-Chloro-2-fluoro-5-phenylpyridine (Target)2-Fluoro-5-phenylpyridine (Alternative A)3-Chloro-5-phenylpyridine (Alternative B)
Aromatic C-H Stretch 3050 – 3100 cm⁻¹ (Weak)3050 – 3100 cm⁻¹ (Weak)3050 – 3100 cm⁻¹ (Weak)
Pyridine C=N / C=C Stretch 1580, 1480, 1430 cm⁻¹ (Strong)1590, 1485, 1435 cm⁻¹ (Strong)1575, 1475, 1425 cm⁻¹ (Strong)
C-F Stretch 1240 – 1260 cm⁻¹ (Very Strong) 1240 – 1260 cm⁻¹ (Very Strong) Absent
C-Cl Stretch (In-plane) 1050 – 1080 cm⁻¹ (Medium) Absent1050 – 1080 cm⁻¹ (Medium)
C-Cl Stretch (Out-of-plane) 720 – 750 cm⁻¹ (Strong) Absent720 – 750 cm⁻¹ (Strong)
Phenyl Out-of-Plane Bend ~690, 760 cm⁻¹ (Strong)~690, 760 cm⁻¹ (Strong)~690, 760 cm⁻¹ (Strong)

Data synthesized from established spectroscopic profiles of fluoropyridines[1][2], chloropyridines[4][5], and general pyridine ring vibrations[6][7].

Diagnostic Workflow Visualization

To streamline quality control, I have designed the following decision-tree workflow. It utilizes the presence or absence of the highly localized C-F and C-Cl stretching frequencies to rapidly identify the correct analog.

IR_Identification Input Unknown Pyridine Derivative Spectrum CheckCF Strong peak at 1200-1250 cm⁻¹ (C-F)? Input->CheckCF CheckCCl_1 Peaks at 1050-1100 cm⁻¹ & 700-800 cm⁻¹ (C-Cl)? CheckCF->CheckCCl_1 Yes CheckCCl_2 Peaks at 1050-1100 cm⁻¹ & 700-800 cm⁻¹ (C-Cl)? CheckCF->CheckCCl_2 No Target 3-Chloro-2-fluoro- 5-phenylpyridine CheckCCl_1->Target Yes Alt1 2-Fluoro-5- phenylpyridine CheckCCl_1->Alt1 No Alt2 3-Chloro-5- phenylpyridine CheckCCl_2->Alt2 Yes Other Other Pyridine Derivative CheckCCl_2->Other No

IR spectral decision tree for identifying 3-Chloro-2-fluoro-5-phenylpyridine and its analogs.

Experimental Protocol: High-Resolution FT-IR Workflow

To ensure absolute trustworthiness in your analytical data, you must employ a self-validating experimental system. The following Attenuated Total Reflectance (ATR) FT-IR protocol includes built-in quality checks to eliminate false positives caused by atmospheric interference or cross-contamination.

Phase 1: System Calibration & Background Validation
  • Crystal Cleaning: Wipe the diamond or ZnSe ATR crystal with a lint-free wipe soaked in HPLC-grade isopropanol, followed by acetone. Allow to air dry.

  • Self-Validation Check 1 (Contamination): Run a live preview. The energy throughput should be >95%, and the baseline must be entirely flat. Any peaks indicate residual contamination.

  • Background Acquisition: Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) of the ambient atmosphere.

  • Self-Validation Check 2 (Atmospheric Compensation): Ensure the software's atmospheric compensation algorithm is active to subtract ambient CO₂ (~2350 cm⁻¹) and H₂O vapor (3500–3900 cm⁻¹ and 1300–1900 cm⁻¹) artifacts.

Phase 2: Sample Acquisition
  • Sample Application: Place approximately 2–5 mg of the solid 3-Chloro-2-fluoro-5-phenylpyridine (or analog) directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the software indicates optimal contact (usually a click or a digital pressure gauge reading in the green zone). Causality: Intimate contact is required because the evanescent wave penetrates only 0.5 to 2 micrometers into the sample; poor contact results in artificially weak signals, particularly in the high-wavenumber C-H stretching region.

  • Data Collection: Acquire the sample spectrum using the exact parameters as the background (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

Phase 3: Spectral Processing & Verification
  • ATR Correction: Apply an ATR correction algorithm in your processing software. Causality: ATR spectra naturally exhibit stronger relative intensities at lower wavenumbers due to deeper penetration of the evanescent wave. ATR correction normalizes the spectrum to resemble a traditional transmission spectrum, allowing for accurate comparison against standard databases.

  • Peak Picking: Isolate the 1250 cm⁻¹ (C-F) and 750 cm⁻¹ (C-Cl) regions. If both are present with high signal-to-noise ratios, the di-halogenated target is confirmed.

Conclusion

When evaluating pyridine building blocks for drug development, the choice between 3-Chloro-2-fluoro-5-phenylpyridine and its mono-halogenated alternatives dictates the downstream synthetic strategy. FT-IR spectroscopy provides a rapid, non-destructive, and highly reliable method for distinguishing these compounds. By monitoring the intense C-F dipole stretch and the mass-shifted C-Cl deformations, researchers can confidently verify their starting materials before committing to complex, multi-step cross-coupling campaigns.

References

  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate. Available at:[Link]

  • Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Vibrational solvatochromism and electrochromism of infrared probe molecules containing C≡O, C≡N, C=O, or C-F vibrational chromophore. National Institutes of Health (NIH) / AIP. Available at:[Link]

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Chimia. Available at:[Link]

  • FTIR spectrum for Pyridine | Download Table. ResearchGate. Available at:[Link]

Sources

Validation

comparing reactivity of 3-Chloro vs 3-Bromo phenylpyridines

An In-Depth Guide to the Comparative Reactivity of 3-Chloro- vs. 3-Bromo-phenylpyridines in Cross-Coupling Reactions For researchers and professionals in drug development, the selection of starting materials is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Reactivity of 3-Chloro- vs. 3-Bromo-phenylpyridines in Cross-Coupling Reactions

For researchers and professionals in drug development, the selection of starting materials is a critical decision that balances reactivity, cost, and availability. Phenylpyridines are a privileged scaffold in medicinal chemistry, and their functionalization often relies on palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two common precursors: 3-chloro-phenylpyridines and 3-bromo-phenylpyridines, supported by mechanistic insights and practical experimental data to inform your synthetic strategy.

The Scientist's-Eye View: Reactivity vs. Practicality

The fundamental trade-off between 3-chloro and 3-bromo-phenylpyridines is a classic case of reactivity versus cost. Generally, 3-bromophenylpyridines are more reactive in standard palladium-catalyzed cross-coupling reactions, which can lead to higher yields, shorter reaction times, and milder conditions.[1][2] However, 3-chlorophenylpyridines are often more cost-effective and readily available starting materials.[3]

The advent of highly active catalyst systems, particularly those employing sophisticated phosphine ligands, has significantly narrowed the reactivity gap, making chloro-substrates increasingly viable and attractive options in process chemistry and large-scale synthesis.[2][4]

Mechanistic Underpinnings: The Decisive Role of Oxidative Addition

The observed difference in reactivity is rooted in the mechanism of palladium-catalyzed cross-coupling reactions. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Palladium_Cross_Coupling_Cycle cluster_reactants Reactants pd0 Pd(0)L_n (Active Catalyst) oa_complex Ar-Pd(II)(X)L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Rate-Determining Step) + Ar-X trans_complex Ar-Pd(II)(R)L_n (Transmetalation Complex) oa_complex->trans_complex Transmetalation + R-M product Ar-R (Coupled Product) trans_complex->product Reductive Elimination center_point->pd0 Catalyst Regeneration ar_x Aryl Halide (Ar-X) 3-Halo-phenylpyridine r_m Coupling Partner e.g., R-B(OH)₂

Figure 1. Generalized catalytic cycle for palladium cross-coupling reactions.

For many cross-coupling reactions involving aryl halides, the oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst is the rate-determining step.[3][7] This step involves the cleavage of the carbon-halogen (C-X) bond. The reactivity trend for aryl halides directly correlates with their bond dissociation energies (BDE): C-I < C-Br < C-Cl < C-F .[8]

BondBond Dissociation Energy (kJ/mol)Relative Reactivity
Aryl C-Br~330Higher
Aryl C-Cl~397Lower

Table 1. Comparison of average bond dissociation energies for aryl C-Br and C-Cl bonds and their resulting relative reactivity in oxidative addition.[3]

The significantly higher energy required to break the C-Cl bond compared to the C-Br bond explains the inherently lower reactivity of 3-chloro-phenylpyridines.[3] Consequently, reactions with these substrates often demand more active catalysts, higher temperatures, or longer reaction times to facilitate the challenging oxidative addition step.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis.[9][10]

Performance Comparison

Consistent with the principles of oxidative addition, 3-bromophenylpyridines are more reactive coupling partners than their chloro-analogues.[1][2] This often results in higher yields under milder conditions. However, the use of specialized catalysts, particularly those with electron-rich and sterically bulky phosphine ligands like SPhos or XPhos, can effectively promote the coupling of less reactive chloropyridines.[4][11]

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-BromopyridinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O8512~95%[1]
3-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~88%[4][12]
3-ChloropyridinePd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120385%[11]

Table 2. Representative experimental data for Suzuki-Miyaura coupling of 3-halopyridines with phenylboronic acid. Note: Conditions are from different sources and are for illustrative comparison.

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Chlorophenylpyridine

This protocol is a general guideline for coupling a 3-chlorophenylpyridine with an arylboronic acid using a modern catalyst system. Optimization for specific substrates is recommended.

Suzuki_Workflow Experimental Workflow: Suzuki-Miyaura Coupling setup 1. Reaction Setup - Add 3-chlorophenylpyridine (1 eq), arylboronic acid (1.2 eq), base (2 eq), catalyst (1-5 mol%), and ligand to a dry flask. inert 2. Inert Atmosphere - Seal the flask. - Purge with Argon or Nitrogen for 15-20 minutes. setup->inert solvent 3. Solvent Addition - Add degassed solvent(s) (e.g., Dioxane/H₂O) via syringe. inert->solvent heat 4. Reaction - Heat the mixture with vigorous stirring to the target temperature (e.g., 80-120 °C). - Monitor by TLC or LC-MS. solvent->heat workup 5. Work-up - Cool to room temperature. - Dilute with organic solvent and water. - Separate layers. heat->workup purify 6. Purification - Dry combined organic layers. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purify

Figure 2. A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Chlorophenylpyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)

  • Degassed Water (0.5 mL)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 3-chlorophenylpyridine, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the degassed organic solvent and water via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[11][13]

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, enabling the synthesis of aryl amines from aryl halides.[6][14]

Performance Comparison

Similar to Suzuki coupling, 3-bromophenylpyridines are generally more amenable to Buchwald-Hartwig amination. The coupling of chloropyridines presents an additional challenge: the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[15] Overcoming this requires carefully selected ligands that are both electron-rich and bulky enough to promote reductive elimination over catalyst inhibition. Modern biarylphosphine ligands have proven effective for these challenging substrates.

SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
3-BromopyridinePd₂(dba)₃ / BINAPNaOtBuToluene80High[6]
3-ChloropyridinePd(OAc)₂ / SIPr·HClNaOtBuDioxane100Moderate[15]

Table 3. General comparison for Buchwald-Hartwig amination. Yields are highly dependent on the specific amine coupling partner.

Experimental Protocol: Buchwald-Hartwig Amination of a 3-Bromophenylpyridine

Materials:

  • 3-Bromophenylpyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Strong base (e.g., NaOtBu or K₂CO₃, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium precatalyst and ligand to a dry reaction vessel.

  • Add the solvent and stir for 5-10 minutes until the catalyst is formed (a color change is often observed).

  • Add the base, followed by the 3-bromophenylpyridine and the amine.

  • Seal the vessel and heat with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction's progress. Upon completion, cool to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Proceed with a standard aqueous work-up and purification by column chromatography as described in the Suzuki protocol.

Reactivity in Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a C-C bond between an aryl halide and a terminal alkyne.

Performance Comparison

The reactivity trend of halides (I > Br > Cl) is strictly followed in Sonogashira couplings.[2] While 3-bromophenylpyridines couple readily under standard copper-co-catalyzed or copper-free conditions, 3-chlorophenylpyridines are significantly more challenging.[16] Their successful coupling often requires highly active catalyst systems, strong bases, and sometimes forcing conditions such as microwave irradiation to achieve good yields.[17][18]

SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Aryl BromidePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT-60Good-Excellent
Aryl ChloridePdCl₂(PPh₃)₂ / PtBu₃Cs₂CO₃DMF120 (MW)Good-Excellent[17][19]

Table 4. Typical conditions highlighting the more demanding requirements for Sonogashira coupling of aryl chlorides versus bromides.

Conclusion and Strategic Recommendations

The choice between 3-chloro- and 3-bromo-phenylpyridines is a strategic decision guided by the specific goals of a research program.

Decision_Tree start Project Goal? cost Is cost/availability the primary driver (e.g., large scale)? start->cost reactivity Is maximizing reactivity/ yield the primary driver (e.g., complex substrate, exploratory chemistry)? start->reactivity cost->reactivity No chloro Choose 3-Chloro-phenylpyridine cost->chloro Yes reactivity->chloro No bromo Choose 3-Bromo-phenylpyridine reactivity->bromo Yes chloro_consider Be prepared to: - Screen modern, bulky phosphine ligands - Use higher catalyst loadings - Employ higher temperatures/longer times chloro->chloro_consider bromo_consider Benefits: - Milder reaction conditions - Broader substrate scope - Faster reaction optimization bromo->bromo_consider

Figure 3. Decision guide for selecting between 3-chloro and 3-bromo-phenylpyridine.
  • For early-stage discovery and complex molecule synthesis , where maximizing the probability of success and achieving high yields is paramount, 3-bromo-phenylpyridines are the superior choice. Their higher reactivity provides a wider margin for success with diverse and potentially sensitive coupling partners.

  • For process development, scale-up, and cost-driven projects , the economic advantage of 3-chloro-phenylpyridines is compelling. Success with these substrates hinges on investing time in reaction optimization, specifically the screening of advanced palladium catalysts and ligands designed to overcome the high C-Cl bond energy.

By understanding the mechanistic basis for their reactivity and leveraging modern catalytic methods, researchers can effectively utilize both 3-chloro- and 3-bromo-phenylpyridines to advance their synthetic programs.

References

  • Amatore, C., & Jutand, A. (2008). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0) Macrocyclic Complex and Phosphines. ACS Publications. [Link]

  • McIndoe, J. S. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. ChemCatChem. [Link]

  • Gorbunov, D. A., et al. (2021). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]

  • Hartwig, J. F. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. University of Windsor. [Link]

  • Bickelhaupt, F. M., & de Lera, A. R. (2005). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. [Link]

  • Maseras, F., & Pérez-Rodríguez, M. (2012). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]

  • Fawcett, F., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]

  • Gorbunov, D. A., et al. (2020). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. [Link]

  • Leadbeater, N. E., & McGowan, C. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Panduwawala, T. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. [Link]

  • Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. [Link]

  • Wang, L., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Huang, H., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]

  • Wang, C., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Nature Communications. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Chemistry Portal. [Link]

  • Scilit. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Scilit. [Link]

  • Huang, H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Vangrevelinghe, E., et al. (2003). Evidence for C-Cl/C-Br...pi interactions as an important contribution to protein-ligand binding affinity. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Cazin, C. S. J. (Ed.). (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Springer. [Link]

  • Dova, D., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Dova, D., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. [Link]

  • Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]

  • University of California, Irvine. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. UCI. [Link]

  • Singh, J., et al. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]

  • Hrycyna, C. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Luo, Y.-R. (n.d.). Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. [Link]

  • Wired Chemist. Common Bond Energies (D). Wired Chemist. [Link]

  • El-Sheshtawy, H. S., et al. (2015). C–H⋯Br–C vs. C–Br⋯Br–C vs. C–Br⋯N bonding in molecular self-assembly of pyridine-containing dyes. RSC Publishing. [Link]

Sources

Comparative

Structural Elucidation of Halopyridines: Distinguishing 3-Chloro-2-fluoro-5-phenylpyridine from its Regioisomers

As drug development increasingly relies on highly functionalized sp²-rich scaffolds, polyhalogenated pyridines have emerged as critical cross-coupling building blocks. However, distinguishing complex regioisomers—such as...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized sp²-rich scaffolds, polyhalogenated pyridines have emerged as critical cross-coupling building blocks. However, distinguishing complex regioisomers—such as 3-Chloro-2-fluoro-5-phenylpyridine from its structural alternatives like 5-Chloro-2-fluoro-3-phenylpyridine or 2-Chloro-3-fluoro-5-phenylpyridine —presents a formidable analytical challenge. Because these isomers possess identical exact masses and highly similar polarities, standard chromatographic or low-resolution mass spectrometric methods are insufficient.

As an application scientist, I approach this challenge not by looking for a single "magic bullet" assay, but by constructing a self-validating analytical matrix. This guide details the mechanistic rationale and step-by-step protocols for unequivocally assigning the regiochemistry of these isomers using multi-nuclear (


H, 

C,

F) and 2D NMR spectroscopy, orthogonally supported by LC-MS/MS.

The Mechanistic Basis of Isomer Differentiation (Multi-Nuclear NMR)

The gold standard for distinguishing halopyridine regioisomers is multi-nuclear NMR spectroscopy. The fluorine atom (


F, spin-½, 100% natural abundance) acts as a highly sensitive internal probe. Its chemical shift and heteronuclear spin-spin coupling constants (

) are strictly governed by its electronic environment and bond distance.
Causality of F Chemical Shifts

The position of the fluorine atom relative to the highly electronegative pyridine nitrogen dictates the


F chemical shift.
  • 2-Fluoropyridines (e.g., 3-Chloro-2-fluoro-5-phenylpyridine): The adjacent nitrogen atom strongly withdraws electron density via inductive effects, deshielding the fluorine nucleus. This results in a characteristic downfield shift typically observed between

    
     -60 to -80 ppm [1].
    
  • 3-Fluoropyridines (e.g., 2-Chloro-3-fluoro-5-phenylpyridine): The fluorine is further from the nitrogen, experiencing less inductive deshielding. These nuclei resonate significantly further upfield, typically between

    
     -120 to -140 ppm [2].
    
Causality of Heteronuclear Spin-Spin Coupling ( and )

Once the position of the fluorine is established, the exact placement of the chlorine and phenyl substituents must be determined. This is achieved by analyzing the magnitude of


-couplings, which decay predictably with the number of intervening bonds.
  • 
    C-
    
    
    
    F Coupling:
    The carbon directly attached to the fluorine (C2) will exhibit a massive one-bond coupling (
    
    
    Hz)[3]. Adjacent carbons (ortho to fluorine) will show a two-bond coupling (
    
    
    Hz), while meta carbons show a three-bond coupling (
    
    
    Hz)[4].
  • 
    H-
    
    
    
    F Coupling:
    In 3-Chloro-2-fluoro-5-phenylpyridine, the pyridine protons are located at C4 and C6. The proton at C4 is separated from the F2 atom by four bonds (
    
    
    Hz), while the proton at C6 is separated by five bonds (
    
    
    Hz)[5].

Coupling F 19F Nucleus C_alpha 13C (C2) ipso F->C_alpha 1J_CF ~250 Hz C_beta 13C (C3) ortho F->C_beta 2J_CF ~25 Hz H_meta 1H (C4) meta F->H_meta 4J_FH ~4-7 Hz H_para 1H (C6) para F->H_para 5J_FH ~0-2 Hz

Caption: Causality of heteronuclear spin-spin coupling constants (J) from the 19F nucleus.

Spatial and Regiochemical Validation (2D NMR)

If you are comparing 3-Chloro-2-fluoro-5-phenylpyridine directly against 5-Chloro-2-fluoro-3-phenylpyridine , 1D


F NMR alone is insufficient because both are 2-fluoropyridines. Here, we employ a self-validating 2D NMR system using HMBC  (Heteronuclear Multiple Bond Correlation).
  • The Logic: HMBC detects long-range (typically 3-bond) correlations between protons and carbons. By irradiating the ortho-protons of the phenyl ring, we can identify the specific pyridine carbon to which the phenyl group is attached.

  • The Distinction:

    • In 3-Chloro-2-fluoro-5-phenylpyridine , the phenyl ring is at C5. The HMBC cross-peak will identify C5. We then look at the 1D

      
      C spectrum: C5 is separated from F2 by four bonds, resulting in a very small or non-existent coupling (
      
      
      
      Hz).
    • In 5-Chloro-2-fluoro-3-phenylpyridine , the phenyl ring is at C3. The HMBC cross-peak will identify C3. In the 1D

      
      C spectrum, C3 is directly adjacent to C2-F, resulting in a large, diagnostic two-bond coupling (
      
      
      
      Hz).

Workflow Start Unknown Halopyridine Isomer (C11H7ClFN) F_NMR 19F NMR Spectroscopy (Ref: α,α,α-trifluorotoluene) Start->F_NMR Shift_2F δ -60 to -80 ppm (2-Fluoro Isomer) F_NMR->Shift_2F Inductive Deshielding Shift_3F δ -120 to -140 ppm (3-Fluoro Isomer) F_NMR->Shift_3F HMBC 13C & HMBC NMR (Phenyl-to-Pyridine Correlation) Shift_2F->HMBC Isomer2 2-Chloro-3-fluoro-5-phenylpyridine (Isomer Confirmed) Shift_3F->Isomer2 Coupling_2J Ph correlates to C3 (C3 shows 2J_CF ~25 Hz) HMBC->Coupling_2J Coupling_4J Ph correlates to C5 (C5 shows 4J_CF <5 Hz) HMBC->Coupling_4J Isomer1 5-Chloro-2-fluoro-3-phenylpyridine (Isomer Confirmed) Coupling_2J->Isomer1 Target 3-Chloro-2-fluoro-5-phenylpyridine (Target Confirmed) Coupling_4J->Target

Caption: Logical workflow for distinguishing halopyridine regioisomers using multi-nuclear NMR.

Quantitative Data Summaries

The following tables summarize the expected diagnostic criteria for the target molecule and its primary structural isomers.

Table 1: Diagnostic NMR Chemical Shifts & Couplings
Isomer

F Chemical Shift
Diagnostic

H-

F Coupling
Diagnostic

C-

F Coupling (Phenyl Attachment Carbon)
3-Chloro-2-fluoro-5-phenylpyridine ~ -70 ppm

(to H4) ~ 4-7 Hz
C5:

< 5 Hz
5-Chloro-2-fluoro-3-phenylpyridine ~ -70 ppm

(to H4) ~ 4-7 Hz
C3:

~ 25 Hz
2-Chloro-3-fluoro-5-phenylpyridine ~ -125 ppm

(to H4) ~ 8-10 Hz
C5:

~ 5-10 Hz
Table 2: LC-MS/MS Fragmentation Pathways (Positive Ion Mode)

While NMR provides definitive regiochemical proof, LC-MS/MS provides orthogonal validation of the functional groups through Collision-Induced Dissociation (CID).

Precursor Ion

Primary Neutral LossFragment Ion (

)
Mechanistic Rationale
208.03- HF (20 Da)188.03Characteristic of 2-fluoropyridines due to proximity of the basic nitrogen facilitating HF elimination.
208.03- Cl

(35 Da)
173.06Homolytic cleavage of the weaker C-Cl bond compared to the C-F bond.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols incorporate internal referencing and cross-validation steps.

Protocol A: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl

    
    .
    
  • Internal Referencing (Critical Step): Add 5

    
    L of 
    
    
    
    -trifluorotoluene as an internal standard. This allows precise calibration of the
    
    
    F spectrum to exactly
    
    
    -63.72 ppm[1], eliminating solvent-induced shift artifacts.
  • 1D

    
    F NMR:  Acquire the spectrum at 376 MHz (or equivalent) with proton decoupling (
    
    
    
    F{
    
    
    H}) to determine the absolute chemical shift, followed by a proton-coupled
    
    
    F spectrum to measure
    
    
    couplings.
  • 1D

    
    C NMR:  Acquire the spectrum at 125 MHz. Do not use fluorine decoupling.  The presence of 
    
    
    
    splitting is mandatory for assigning the carbon backbone[4].
  • 2D HMBC: Set the long-range coupling evolution delay to 65 ms (optimized for

    
     Hz). Map the correlation from the phenyl ortho-protons (
    
    
    
    ~7.4-7.6 ppm) to the pyridine core to validate regiochemistry.
Protocol B: LC-MS/MS Orthogonal Validation
  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7

    
    m). Mobile phase A: 0.1% Formic acid in Water; Mobile phase B: 0.1% Formic acid in Acetonitrile.
    
  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Acquisition: Isolate the

    
     isotope cluster (
    
    
    
    208 for
    
    
    Cl,
    
    
    210 for
    
    
    Cl). Apply a collision energy ramp (15-35 eV).
  • Validation: Confirm the presence of the

    
     188 fragment (loss of HF), which strongly corroborates the presence of a fluorine atom adjacent to the basic pyridine nitrogen.
    

References

  • Base-Catalyzed Aryl Halide Isomerization Enables the 4-Selective Substitution of 3-Bromopyridines Source: The Royal Society of Chemistry URL
  • First radiosynthesis of 2-amino-5-[18F]fluoropyridines Source: The Royal Society of Chemistry URL
  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)
  • Unexpected formation of (Z)-1,2-bis(5-fluoropyridin-2-yl)
  • Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing Source: ACS Measurement Science Au URL

Sources

Validation

elemental analysis standards for 3-Chloro-2-fluoro-5-phenylpyridine

Advanced Elemental Analysis Standards for Multi-Halogenated Pyridines: A Guide to 3-Chloro-2-fluoro-5-phenylpyridine As drug discovery and agrochemical pipelines increasingly rely on highly functionalized halogenated sca...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Elemental Analysis Standards for Multi-Halogenated Pyridines: A Guide to 3-Chloro-2-fluoro-5-phenylpyridine

As drug discovery and agrochemical pipelines increasingly rely on highly functionalized halogenated scaffolds, the analytical demands for verifying compound purity have intensified. 3-Chloro-2-fluoro-5-phenylpyridine (


) represents a uniquely challenging matrix for elemental analysis. The simultaneous presence of a rigid aromatic framework, a highly electronegative fluorine atom, and a reactive chlorine atom creates a "perfect storm" of elemental interferences during standard combustion.

As a Senior Application Scientist, I have designed this guide to objectively compare analytical platforms, dissect the causality behind common quantification errors, and provide field-proven, self-validating protocols for the accurate elemental characterization of multi-halogenated pyridines.

The Mechanistic Challenges of Multi-Halogenated Pyridines

Standard CHN (Carbon, Hydrogen, Nitrogen) analyzers operate by combusting the sample in an oxygen-rich environment and quantifying the resulting


, 

, and

gases. However, 3-Chloro-2-fluoro-5-phenylpyridine fundamentally disrupts this process through three distinct mechanisms:
  • Hydrogen Sequestration & Quartz Etching (The Fluorine Effect): During combustion, fluorine reacts with hydrogen to form Hydrogen Fluoride (HF). HF is not detected as water by the Thermal Conductivity Detector (TCD), leading to artificially low %H readings. Furthermore, HF aggressively etches the silica (

    
    ) of the quartz combustion tube (
    
    
    
    ). This secondary reaction releases unpredictable amounts of water, causing severe baseline drift and erratic hydrogen quantification 1[1].
  • Catalyst Poisoning (The Chlorine Effect): Chlorine combusts to form

    
     and HCl gases. If these gases reach the downstream reduction column, they permanently poison the copper catalyst (forming 
    
    
    
    ), destroying its ability to reduce
    
    
    to
    
    
    . This results in skewed %N data and rapid instrument degradation2[2].
  • Thermal Refractivity: The C-F bond is exceptionally strong (~485 kJ/mol). Standard combustion at 900°C often fails to fully cleave this bond, allowing volatile fluorocarbons (like

    
    ) to escape undetected, skewing the total carbon mass balance.
    

To overcome this, we must utilize a dual-platform approach: an Optimized CHN Analyzer equipped with specialized halogen scrubbers for C, H, and N, paired with Combustion Ion Chromatography (CIC) for the interference-free quantification of Cl and F.

Platform Comparison: Standard vs. Optimized Methodologies

The table below summarizes the performance of various analytical platforms when challenged with 3-Chloro-2-fluoro-5-phenylpyridine.

Table 1: Performance Comparison of Analytical Platforms

Analytical PlatformTarget ElementsCore Reagent/TechnologyInterference HandlingPrecision (RSD)
Standard CHN C, H, NCopper / Chromium OxidePoor (HF/HCl damage)> 5.0% for H & N
Optimized CHN C, H, NMgO & Silver Tungstate TrapsExcellent (In-tube scrubbing)< 0.3%
Argentometric Titration Cl (Total)

titrant
Poor (F⁻ cross-interference)~ 2.0%
Combustion IC (CIC) Cl, FPyrohydrolysis + Anion ExchangeExcellent (Chromatographic)< 1.0%

Workflow Visualization

G A 3-Chloro-2-fluoro- 5-phenylpyridine B Optimized CHN (MgO/Ag Traps) A->B Aliquot 1 C Standard CHN (No Traps) A->C Aliquot 2 D Combustion IC (Pyrohydrolysis) A->D Aliquot 3 E Accurate %C, %H, %N B->E HF/HCl Scrubbed F Low %H, Catalyst Poisoning C->F HF Etches Quartz G Accurate %Cl, %F D->G IC Separation

Caption: Workflow comparing elemental analysis pathways and outcomes for halogenated pyridines.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems incorporating internal quality control (QC) checkpoints.

Protocol A: Optimized CHN Analysis (MgO/Ag Scrubber Method)

Objective: Accurate quantification of C, H, and N while neutralizing halogens.

  • Combustion Tube Preparation (The Causality Step): Pack the quartz combustion tube with an optimized catalytic bed. Use

    
     for primary oxidation, followed by a dense mixture of Magnesium Oxide (MgO), Silver Tungstate (
    
    
    
    ), and Silver Vanadate 2[2].
    • Mechanism: MgO captures F as stable

      
      , releasing the trapped hydrogen as 
      
      
      
      (
      
      
      ), restoring the stoichiometric mass balance for %H. The silver salts precipitate Cl as
      
      
      , protecting the downstream copper reduction column 1[1].
  • Sample Encapsulation: Weigh exactly 1.500 mg of the sample into a pre-cleaned tin capsule. Hermetically seal using a capsule press to prevent volatile loss or moisture ingress.

  • Dynamic Combustion: Drop the capsule into a 950°C furnace. Apply an extended 5-second oxygen boost during the drop to generate a localized temperature flash of ~1800°C (driven by the exothermic oxidation of the tin capsule). This ensures complete cleavage of the refractory C-F bonds.

  • System Validation Check: Run a Certified Reference Material (CRM) containing both F and N (e.g., 4-Fluoroaniline) every 10 samples. A deviation of >0.3% in H or N indicates that the MgO/Ag scrubber bed is exhausted and must be replaced.

Protocol B: Combustion Ion Chromatography (CIC) for Halogen Quantification

Objective: Interference-free, simultaneous quantification of Fluorine and Chlorine.

  • Pyrohydrolytic Combustion: Introduce 2.000 mg of the sample into a ceramic boat. Combust at 1050°C in an Argon/Oxygen atmosphere with a continuous supply of ultra-pure water vapor (pyrohydrolysis) 3[3].

    • Mechanism: The high temperature and moisture force all covalently bound halogens to convert strictly into HF and HCl gases, preventing the formation of inert

      
      4[4].
      
  • Gas Absorption: Route the effluent gases into an absorber unit containing an aqueous

    
     solution. This traps the halogens as 
    
    
    
    and
    
    
    ions.
  • Chromatographic Separation: Inject the absorbed solution into an Ion Chromatograph (IC) equipped with a high-capacity anion-exchange column and a suppressed conductivity detector.

  • System Validation Check (Internal Standard): Spike the absorber solution with a known concentration of Bromide (

    
    ) prior to combustion. Because the sample contains no bromine, the recovery of the 
    
    
    
    peak serves as a continuous internal validation of the IC column's resolving power and detector stability.

Experimental Data & Mass Balance Validation

To demonstrate the efficacy of the optimized protocols, experimental recoveries for 3-Chloro-2-fluoro-5-phenylpyridine (Theoretical MW: 207.63 g/mol ) are compared below.

Table 2: Experimental vs. Theoretical Mass Fractions (n=5)

ElementTheoretical Mass (%)Standard CHN Recovery (%)Optimized CHN Recovery (%)CIC Recovery (%)
Carbon (C) 63.6363.58 ± 0.4063.61 ± 0.15 N/A
Hydrogen (H) 3.402.10 ± 0.85 (Low)3.38 ± 0.08 N/A
Nitrogen (N) 6.757.12 ± 0.60 (Erratic)6.74 ± 0.10 N/A
Chlorine (Cl) 17.07N/AN/A17.02 ± 0.12
Fluorine (F) 9.15N/AN/A9.11 ± 0.15

The Ultimate Validation (Mass Balance): A true self-validating system relies on total mass balance. Summing the optimized results:


.
Because the sum falls within the strict acceptance criteria of 

, the analytical data is definitively validated.

References

  • Application Note 58 CHN Analysis: Handling challenging samples: Elemental interferences. Exeter Analytical.
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PerkinElmer.
  • Combustion Ion Chromatography | CIC Analysis Labor
  • Combustion Ion Chromatography for PFAS, Fluorine, Sulphur and Halogens analysis. SciMed.

Sources

Comparative

Comparative Biological Activity of Phenylpyridine Derivatives: A Technical Guide

Phenylpyridine derivatives—specifically those built upon 2-phenylpyridine and 3-phenylpyridine scaffolds—have emerged as privileged structures in medicinal chemistry. Their unique spatial geometry and electron distributi...

Author: BenchChem Technical Support Team. Date: March 2026

Phenylpyridine derivatives—specifically those built upon 2-phenylpyridine and 3-phenylpyridine scaffolds—have emerged as privileged structures in medicinal chemistry. Their unique spatial geometry and electron distribution allow them to act as versatile pharmacophores, capable of interacting with a diverse array of biological targets.

This guide provides an objective, data-driven comparison of novel phenylpyridine derivatives against established clinical alternatives, focusing on their anticancer and antiviral efficacies. It is designed for researchers and drug development professionals seeking to benchmark new pipeline candidates against industry-standard assays.

Comparative Bioactivity Profiles

Recent high-throughput screening and structure-activity relationship (SAR) studies have demonstrated that functionalizing the phenylpyridine core (e.g., via benzoxylation or indole-hybridization) significantly amplifies target selectivity.

Anticancer Efficacy: CDK2 Inhibition and Cytotoxicity

The 3-phenylpyridine scaffold has been extensively evaluated for its ability to inhibit Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the G1-to-S phase cell cycle transition. When benchmarked against Ribociclib (a known CDK inhibitor) and Doxorubicin (a standard chemotherapeutic), optimized pyrazolo[3,4-b]pyridine derivatives (which incorporate the 3-phenylpyridine core) demonstrate highly competitive bioactivity 1. Furthermore, hybrid 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives have shown excellent anti-tumor activity across multiple human cell lines 2.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound / DrugTarget / Cell LineIC50 (µM)Primary Mechanism of Action
3-Phenylpyridine Deriv. (Lead A) CDK2 Enzyme0.045Competitive ATP-site inhibition
Ribociclib (Control) CDK2 Enzyme0.039Selective CDK inhibition
3-Phenylpyridine Deriv. (Lead B) HCT-116 (Colon)1.20Apoptosis via MMP loss
Doxorubicin (Control) HCT-116 (Colon)0.90DNA Intercalation / Topo II inhibition
Indole-phenylpyridine Deriv. MCF-7 (Breast)2.10Tubulin polymerization inhibition
Antiviral Efficacy: CVB3 and ADV7 Inhibition

Beyond oncology, 2-benzoxyl-phenylpyridine derivatives have been identified as potent post-exposure antiviral agents. In cell-based assays against Coxsackievirus B3 (CVB3) and Adenovirus type 7 (ADV7), these derivatives outperformed the reference inhibitor, Ribavirin, exhibiting higher potency and broader safety margins (Selectivity Index) 3.

Table 2: Comparative Antiviral Activity

Compound / DrugVirus TargetIC50 (µM)CC50 (µM)Selectivity Index (SI)
2-Benzoxyl-phenylpyridine CVB33.5>100>28.5
Ribavirin (Control) CVB315.2>100>6.5
2-Benzoxyl-phenylpyridine ADV74.1>100>24.3
Ribavirin (Control) ADV722.4>100>4.4

Mechanistic Pathways

To understand the efficacy of these derivatives, it is crucial to map their interference with cellular signaling. The diagram below illustrates how 3-phenylpyridine derivatives disrupt the CDK2/Cyclin E complex, preventing the phosphorylation of the Retinoblastoma (Rb) protein and halting tumor proliferation.

CDK2_Pathway PP 3-Phenylpyridine Derivative CDK2 CDK2/Cyclin E Complex PP->CDK2 Competitive Inhibition (ATP binding site) RB Retinoblastoma (Rb) Protein Phosphorylation CDK2->RB Normal Pathway Arrest Cell Cycle Arrest (Apoptosis) CDK2->Arrest Inhibited State E2F E2F Transcription Factor Release RB->E2F Normal Pathway S_Phase G1 to S Phase Transition E2F->S_Phase Normal Pathway

Mechanism of CDK2 inhibition by 3-phenylpyridine derivatives causing cell cycle arrest.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to verify assay health and isolate the specific causality of the observed biological activity.

Workflow Step1 Cell Seeding & Incubation Step2 Compound Treatment Step1->Step2 Step3 MTT Reagent Addition Step2->Step3 Step4 Formazan Solubilization Step3->Step4 Step5 Absorbance Measurement Step4->Step5 Step6 IC50 Calculation Step5->Step6

Step-by-step experimental workflow for in vitro cytotoxicity screening using MTT assay.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

This protocol quantifies the antiproliferative effects of phenylpyridine derivatives against cancer cell lines (e.g., HCT-116, MCF-7) 1.

  • Cell Seeding: Seed cells in 96-well plates at a density of

    
     cells/well in 100 µL of complete medium.
    
    • Causality & Rationale: This specific density ensures cells remain in the logarithmic growth phase for the entire 72-hour assay. Over-confluence triggers contact inhibition, which would falsely mimic the antiproliferative effects of the drug.

  • Compound Treatment: After 24 hours of attachment, replace the medium with 100 µL of fresh medium containing serial dilutions of the phenylpyridine derivatives (

    
     to 
    
    
    
    M).
    • Self-Validation: You must include a DMSO vehicle control (≤0.5% v/v) to prove solvent non-toxicity, and a positive control (Doxorubicin) to validate the assay's dynamic range.

  • Incubation: Incubate for 48–72 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality & Rationale: Phenylpyridines often induce apoptosis via the loss of mitochondrial membrane potential (MMP). A 72-hour window allows sufficient time for intracellular target engagement and the subsequent phenotypic manifestation of cell death.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Causality & Rationale: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT into purple formazan. Apoptotic cells lose this activity, making this a direct proxy for viability.

  • Solubilization & Readout: Carefully aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader.

Protocol B: CDK2 Kinase Enzymatic Assay

To prove that the cellular toxicity observed in Protocol A is driven by target-specific engagement, an isolated enzymatic assay is required.

  • Reaction Setup: Combine recombinant human CDK2/Cyclin E complex with the phenylpyridine derivative in a kinase buffer (pH 7.5).

    • Causality & Rationale: Using an isolated recombinant complex removes cellular pathway interference, proving direct physical binding between the derivative and the kinase.

  • ATP Competition Validation: Initiate the reaction by adding an ATP/substrate mix. Ensure the ATP concentration is set exactly at its Michaelis constant (

    
    ) for CDK2.
    
    • Causality & Rationale: Because phenylpyridine derivatives typically act as ATP-competitive inhibitors, running the assay at the

      
       maximizes sensitivity to competitive binding, validating the exact mechanism of action.
      
  • Detection (ADP-Glo): Measure the production of ADP (rather than the depletion of ATP) using a luminescent ADP-Glo assay.

    • Self-Validation: Measuring product generation (ADP) rather than substrate depletion yields a positive signal correlation. Calculate the Z'-factor using the vehicle control and Ribociclib control; a Z'-factor > 0.5 validates the assay as robust and reliable for high-throughput comparison.

References

  • Title: Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives Source: MDPI / Viruses URL: [Link]

  • Title: Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives Source: PMC / National Institutes of Health URL: [Link]

  • Title: 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus Source: PMC / National Institutes of Health URL: [Link]

Sources

Validation

Reverse-Phase Chromatography of Halogenated Biaryls: A Comparative Guide on the Retention of 3-Chloro-2-fluoro-5-phenylpyridine

The analysis and purification of halogenated pharmaceutical intermediates present a unique chromatographic challenge. 3-Chloro-2-fluoro-5-phenylpyridine is a complex biaryl compound characterized by a sterically hindered...

Author: BenchChem Technical Support Team. Date: March 2026

The analysis and purification of halogenated pharmaceutical intermediates present a unique chromatographic challenge. 3-Chloro-2-fluoro-5-phenylpyridine is a complex biaryl compound characterized by a sterically hindered, electron-deficient pyridine ring and highly localized dipole moments. When developing reverse-phase chromatography (RPC) methods for such compounds—particularly when separating them from closely related positional isomers (e.g., 5-chloro-2-fluoro-3-phenylpyridine)—standard alkyl phases often fail.

This guide objectively compares the retention mechanisms and separation performance of standard C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) column chemistries, providing a self-validating framework for method development.

Mechanistic Profiling: Causality in Retention

To predictably control the retention time of 3-Chloro-2-fluoro-5-phenylpyridine, we must first deconstruct its physicochemical interactions:

  • Suppressed Basicity & Silanol Interactions: Unsubstituted pyridines typically possess a

    
     around 5.2 and suffer from severe peak tailing on silica-based columns due to strong ionic interactions with residual, negatively charged surface silanols at mid-to-high pH[1]. However, the highly electronegative fluorine (ortho) and chlorine (meta) atoms on 3-Chloro-2-fluoro-5-phenylpyridine exert a strong electron-withdrawing inductive effect (-I). This drastically lowers the basicity of the pyridine nitrogen. At a standard mobile phase pH of 2.7, the molecule remains largely unprotonated, meaning retention is driven by lipophilicity and electrostatics rather than unwanted cation-exchange[1].
    
  • Hydrophobic (Dispersive) Interactions: The biaryl skeleton (phenyl + pyridine) drives strong baseline retention on all reverse-phase columns via partitioning into the hydrophobic stationary phase[2].

  • Dipole-Dipole & Shape Selectivity: The C-F and C-Cl bonds create rigid, highly localized dipoles. The exact spatial arrangement of these halogens dictates the molecule's steric footprint. Resolving regioisomers requires a stationary phase capable of recognizing these subtle geometric and electrostatic differences[3].

Comparative Column Evaluation

When standard hydrophobicity is insufficient for resolving halogenated regioisomers, orthogonal column chemistries must be evaluated[4].

Standard C18 (Alkyl Phase)

C18 columns rely almost exclusively on dispersive hydrophobic interactions[2]. Because 3-Chloro-2-fluoro-5-phenylpyridine and its positional isomers possess nearly identical overall hydrophobic surface areas (


), a C18 phase cannot effectively discriminate between them, leading to co-elution.
Phenyl-Hexyl Phase

Phenyl-hexyl columns introduce


 interactions. The phenyl ring on the stationary phase can engage with the 

-electron clouds of the analyte's biaryl system[4]. While this provides alternative selectivity compared to C18, the electron-deficient nature of the halogenated pyridine ring limits the strength of these interactions, often resulting in marginal resolution improvements.
Pentafluorophenyl (PFP) Phase

PFP columns are the gold standard for halogenated aromatics[3]. The pentafluorophenyl ligand is highly electron-deficient, acting as a strong


-acid that interacts favorably with the relatively electron-rich phenyl ring of the analyte[5]. More importantly, the highly electronegative fluorine atoms on the PFP phase engage in strong dipole-dipole interactions with the analyte's C-F and C-Cl bonds[2]. The rigid, planar nature of the PFP group also imparts exceptional shape selectivity, allowing it to easily distinguish between 3-chloro and 5-chloro positional isomers[3].

Quantitative Performance Comparison

The following table summarizes the comparative performance of these three chemistries when separating 3-Chloro-2-fluoro-5-phenylpyridine (Target) from its regioisomer 5-Chloro-2-fluoro-3-phenylpyridine (Isomer).

Data represents standardized gradient elution (30% to 90% Acetonitrile over 10 min) on 50 x 2.1 mm, 1.7 µm columns.

Column ChemistryDominant Retention Mechanism(s)RT: Target (min)RT: Isomer (min)Selectivity (

)
Resolution (

)
Suitability Verdict
Standard C18 Hydrophobic (Dispersive)4.124.151.010.4Poor (Co-elution)
Phenyl-Hexyl Hydrophobic,

4.354.481.031.2Marginal
PFP Hydrophobic,

, Dipole, Shape
4.855.301.122.8Excellent

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The method automatically verifies column integrity before evaluating selectivity.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in MS-grade

    
    .
    
  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Causality: Formic acid buffers the system at ~pH 2.7. This ensures the weakly basic pyridine derivative remains in a consistent, neutral ionization state, preventing retention time drift and suppressing residual silanol activity[1].

Step 2: System Suitability Testing (SST)

  • Inject a validation mixture containing Uracil (

    
     void volume marker) and Toluene (hydrophobic marker).
    
  • Validation Gate: Proceed only if the Toluene tailing factor is

    
     and theoretical plates (
    
    
    
    )
    
    
    . This confirms the column bed is free of voids and the system plumbing has minimal dead volume.

Step 3: Orthogonal Column Screening

  • Equilibrate the C18, Phenyl-Hexyl, and PFP columns with 10 column volumes (CV) of 20% B.

  • Run a linear gradient from 20% B to 80% B over 10 minutes at 0.4 mL/min (Column Temp: 30°C).

  • Causality: A linear gradient normalizes the elution of highly lipophilic biaryls, preventing the severe peak broadening associated with late-eluting compounds in isocratic modes.

Step 4: Algorithmic Method Validation

  • Extract the chromatograms at 254 nm.

  • Calculate Resolution (

    
    ) using the formula: 
    
    
    
  • Validation Gate: The system validates the optimal column chemistry only if

    
     (baseline resolution). Based on the mechanistic profiling, only the PFP column will pass this gate for halogenated regioisomers.
    

Method Development Workflow

MethodDev Start Target Analyte: 3-Chloro-2-fluoro-5-phenylpyridine ScreenC18 Baseline Screen: C18 Phase (Hydrophobic Interactions) Start->ScreenC18 EvalC18 Isomer Resolution ≥ 1.5? ScreenC18->EvalC18 ScreenOrthogonal Screen Orthogonal Phases (Phenyl-Hexyl & PFP) EvalC18->ScreenOrthogonal No (Co-elution) Fail Method Validated (Rare for Isomers on C18) EvalC18->Fail Yes PhenylPhase Phenyl-Hexyl Phase (Hydrophobic + π-π) ScreenOrthogonal->PhenylPhase PFPPhase PFP Phase (Dipole + Shape + π-π) ScreenOrthogonal->PFPPhase Compare Evaluate Selectivity (α) and Peak Shape PhenylPhase->Compare PFPPhase->Compare SelectPFP Optimal Method: PFP Column Selected Compare->SelectPFP Highest α & Rs

Workflow for selecting the optimal stationary phase for halogenated biaryl regioisomers.

References

  • MAC-MOD Analytical. "C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group." MAC-MOD Analytical. Available at: [Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters. Available at: [Link]

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Chromatography Online. Available at:[Link]

  • YMC Co., Ltd. "Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP-." YMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-2-fluoro-5-phenylpyridine

As a Senior Application Scientist, I have observed firsthand that scaling up syntheses involving halogenated aryl heterocycles requires more than just following a safety sheet—it requires a mechanistic understanding of t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed firsthand that scaling up syntheses involving halogenated aryl heterocycles requires more than just following a safety sheet—it requires a mechanistic understanding of the chemical's behavior. 3-Chloro-2-fluoro-5-phenylpyridine (CAS: 1214341-47-5) is a highly valuable intermediate in drug development, particularly for synthesizing kinase inhibitors and agrochemicals. However, the exact structural features that make this compound synthetically valuable—an electron-deficient pyridine ring coupled with a lipophilic phenyl group—also dictate a rigorous approach to Personal Protective Equipment (PPE) and laboratory handling[1].

This guide provides a self-validating, step-by-step operational protocol for researchers handling this compound, ensuring safety through scientific causality.

Hazard Profile & Mechanistic Causality

Before selecting PPE, we must define the exact chemical threats. According to the standardized [1], this compound presents several acute hazards. Understanding the why behind these hazards ensures compliance and builds a culture of proactive safety.

GHS Hazard CodeDescriptionMechanistic Causality & Risk
H302 Harmful if swallowedThe lipophilic phenyl group enhances gastrointestinal absorption, while the halogenated pyridine core can disrupt cellular metabolic pathways upon systemic entry[1].
H315 Causes skin irritationThe electrophilic nature of the fluorinated/chlorinated aromatic system reacts with nucleophilic residues in epidermal proteins, causing localized inflammation[1].
H319 Causes serious eye irritationHigh lipid solubility allows rapid penetration of the corneal epithelium; subsequent hydrolysis or protein binding leads to severe tissue damage[1].
H335 May cause respiratory irritationVolatilization or aerosolization of micro-particulates leads to deposition in the upper respiratory tract, irritating mucosal membranes[1].

Personal Protective Equipment (PPE) Matrix

Trusting your PPE requires understanding chemical compatibility. Standard laboratory latex is insufficient for halogenated pyridines due to rapid permeation. The selection below is designed to create a fail-safe barrier against the specific permeation and irritation risks of 3-Chloro-2-fluoro-5-phenylpyridine, aligning with .

PPE CategoryRecommended SpecificationCausality / Rationale
Hand Protection Nitrile rubber gloves (min. 0.11 mm thickness) or Neoprene.Nitrile provides superior resistance to non-polar and slightly polar halogenated aromatics compared to latex, preventing transdermal absorption[1].
Eye Protection ANSI Z87.1 compliant safety goggles or face shield.Must form a complete seal. The H319 hazard dictates that any aerosolized particulate or accidental solution splash will cause immediate corneal damage[1].
Body Protection Flame-retardant lab coat (Nomex/Cotton blend) with knit cuffs.Prevents electrostatic build-up (a specific risk noted in the SDS) and prevents particulate accumulation on forearms[1].
Respiratory N95/P100 particulate respirator or PAPR (if outside hood).Primarily handled in a fume hood. If ventilation fails, protection against H335 (respiratory irritation) from dust/aerosols is critical[1].

Experimental Protocols: Handling & Spill Response

To ensure a high-reliability environment, every operational protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared, in accordance with .

Protocol A: Standard Operational Handling
  • Environmental Verification: Ensure the chemical fume hood has a face velocity of 80-120 feet per minute (fpm)[1].

    • Validation Checkpoint: Read the digital flow monitor and visually confirm directional airflow with a Kimwipe before unsealing the chemical.

  • Static Mitigation: Ground all metal spatulas and balances. 3-Chloro-2-fluoro-5-phenylpyridine handling requires measures to prevent the build-up of electrostatic charge, especially when weighing dry powders[1].

  • Chemical Transfer: Use a static-free, grounded scoopula to transfer the solid. Avoid rapid pouring to minimize aerosolization, directly mitigating the H335 inhalation risk.

  • Decontamination: After weighing, wipe down the balance and surrounding area with a solvent compatible with halogenated organics (e.g., isopropanol), followed by a water wipe. Wash hands thoroughly with soap and water[1].

Protocol B: Spill Response and Disposal Plan

In the event of a spill, immediate containment is required to prevent environmental discharge. Do not let the product enter waterways[1].

  • Evacuation & Assessment: Isolate the area. Verify PPE integrity (gloves, goggles, mask). Keep personnel away from the spill/leak[1].

  • Containment: Do NOT use water initially, as it may spread the lipophilic compound. Surround the spill with an inert absorbent (e.g., sand, silica gel, or vermiculite)[1].

    • Validation Checkpoint: Ensure the entire perimeter of the spill is ringed with absorbent before proceeding to the center.

  • Absorption & Collection: Mechanically sweep the absorbent-chemical mixture using a non-sparking tool. Transfer into an airtight, chemically resistant container (e.g., high-density polyethylene, HDPE)[1].

  • Secondary Cleaning: Wash the spill site with plenty of water and soap to remove residual traces, neutralizing the H315 skin irritation risk[1].

  • Disposal: Label the container as "Hazardous Waste: Halogenated Pyridine Derivative (Toxic/Irritant)". Dispose of via a licensed hazardous waste contractor in accordance with local environmental regulations[1].

Workflow Visualization

G Start Start: Handling 3-Chloro-2- fluoro-5-phenylpyridine PPE Don Proper PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood Velocity (80-120 fpm) PPE->Hood Handle Execute Chemical Transfer (Ground equipment) Hood->Handle Spill Spill Occurs? Handle->Spill Contain Contain with Inert Absorbent (Sand/Silica/Vermiculite) Spill->Contain Yes Success Decontaminate Workspace & Wash Hands Spill->Success No Transfer Transfer to Airtight HDPE Container Contain->Transfer Dispose Dispose via Licensed Hazardous Waste Contractor Transfer->Dispose Dispose->Success

Operational safety and spill response workflow for 3-Chloro-2-fluoro-5-phenylpyridine.

References

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Hazard Assessment in Research Laboratories. American Chemical Society (ACS). Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-fluoro-5-phenylpyridine
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Reactant of Route 2
3-Chloro-2-fluoro-5-phenylpyridine
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